2-Chlorodibenzo[b,f]thiepine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClS |
|---|---|
Molecular Weight |
244.74g/mol |
IUPAC Name |
3-chlorobenzo[b][1]benzothiepine |
InChI |
InChI=1S/C14H9ClS/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)16-14/h1-9H |
InChI Key |
LOVVGMSLLUKPKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(S2)C=CC(=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chlorodibenzo[b,f]thiepine: A Comprehensive Technical Guide to Synthesis, Properties, and Pharmacological Applications
Executive Summary
In the landscape of medicinal chemistry and psychopharmacology, the 2-Chlorodibenzo[b,f]thiepine scaffold (often designated as 8-chlorodibenzo[b,f]thiepine depending on IUPAC priority numbering) represents a privileged tricyclic pharmacophore. Characterized by a central seven-membered sulfur-containing ring flanked by two benzene rings, this structural motif is the foundational intermediate for several high-affinity atypical antipsychotics, most notably Zotepine and Clorotepine (Octoclothepin) .
This whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and pharmacological dynamics of 2-chlorodibenzo[b,f]thiepine. Designed for drug development professionals and synthetic chemists, this guide emphasizes the mechanistic causality behind synthetic choices and outlines self-validating protocols for the generation of active pharmaceutical ingredients (APIs).
Physicochemical Profiling & Structural Dynamics
The unique pharmacological profile of dibenzo[b,f]thiepine derivatives stems from their three-dimensional conformation. Unlike planar tricyclic systems (e.g., phenothiazines), the seven-membered thiepine ring forces the molecule into a rigid, non-planar "butterfly" conformation. The dihedral angle between the two aromatic rings precisely aligns the basic amine side-chains (added during derivatization) with the binding pockets of aminergic G-protein coupled receptors (GPCRs).
The presence of the highly electronegative chlorine atom at the 2-position (or 8-position) creates an asymmetric electron density distribution. This halogen acts as an essential bioisostere that enhances lipophilicity (LogP) and dictates the orientation of the molecule within the hydrophobic core of dopamine and serotonin receptors .
Table 1: Comparative Physicochemical Properties
| Property | 2-Chlorodibenzo[b,f]thiepin-10(11H)-one (Core) | Zotepine (API) | Clorotepine (API) |
| Molecular Formula | C₁₄H₉ClOS | C₁₈H₁₈ClNOS | C₁₉H₂₁ClN₂S |
| Molecular Weight | 260.74 g/mol | 331.86 g/mol | 344.90 g/mol |
| Calculated LogP | 4.06 | 4.80 - 5.00 | 4.50 |
| Key Structural Feature | Tricyclic Ketone | Enol Ether | N-Alkyl Piperazine |
| Primary Indication | Chemical Intermediate | Schizophrenia (Atypical) | Schizophrenic Psychosis |
| PubChem CID | 13448 (Derivative base) | 5736 | 1238 |
Synthetic Methodologies & Mechanistic Causality
The transformation of raw precursors into the 2-chlorodibenzo[b,f]thiepine core, and subsequently into functional APIs, requires strict control over reaction conditions. The following protocols detail the divergent synthesis of Zotepine and Clorotepine from a shared intermediate.
Figure 1: Divergent synthetic workflow of 2-Chlorodibenzo[b,f]thiepine into Zotepine and Clorotepine.
Protocol 1: Assembly of the Core Scaffold (2-Chlorodibenzo[b,f]thiepin-10(11H)-one)
This step establishes the central seven-membered ring via an intramolecular Friedel-Crafts acylation.
-
Precursor Preparation : React 4-chlorothiophenol with 2-iodophenylacetic acid via an Ullmann-type coupling (Cu-catalyzed) to yield 2-(4-chlorophenylthio)phenylacetic acid.
-
Cyclization : Suspend the precursor in Polyphosphoric Acid (PPA) and heat to 120°C for 4 hours.
-
Mechanistic Causality: PPA is deliberately chosen as it acts simultaneously as a solvent, a strong Brønsted/Lewis acid catalyst, and a dehydrating agent. It protonates the carboxylic acid, generating an electrophilic acylium ion that attacks the adjacent electron-rich aromatic ring, forcing the closure of the sterically strained 7-membered thiepine ring.
-
-
Quenching & Extraction : Pour the hot, viscous mixture over crushed ice to hydrolyze the PPA into water-soluble phosphoric acid. Extract the aqueous phase with dichloromethane (DCM).
-
Self-Validating Quality Control : Wash the organic layer with 5% NaOH to remove any unreacted starting acid. After solvent evaporation, analyze the crude product via IR spectroscopy. The protocol is validated if a strong, sharp ketone carbonyl stretch is observed at ~1680 cm⁻¹ , confirming successful ring closure.
Protocol 2: Synthesis of Zotepine (O-Alkylation Pathway)
Zotepine is unique among tricyclic antipsychotics because it features an enol ether side chain rather than a direct carbon-nitrogen or carbon-carbon linkage .
-
Enolate Generation : Dissolve the core ketone scaffold in anhydrous N,N-Dimethylformamide (DMF). Add Sodium Hydride (NaH, 60% dispersion) at 0°C under an inert argon atmosphere.
-
Mechanistic Causality: The strong base (NaH) deprotonates the acidic α-carbon (C11), forming a thermodynamically stable enolate. DMF, a polar aprotic solvent, is critical here; it solvates the sodium cation but leaves the enolate oxygen highly exposed and nucleophilic.
-
-
Chemoselective Alkylation : Introduce 2-chloro-N,N-dimethylethanamine dropwise. Stir at 25°C for 12 hours.
-
Mechanistic Causality: According to Hard-Soft Acid-Base (HSAB) theory, the "hard" oxygen center of the enolate preferentially attacks the alkyl chloride (a "hard" electrophile) over the "soft" carbon center. This strictly dictates O-alkylation over C-alkylation, yielding the desired enol ether.
-
-
Self-Validating Quality Control : Following aqueous workup and silica gel chromatography, validate the structure via ¹H-NMR. The successful formation of Zotepine is confirmed by the disappearance of the C11 methylene protons (typically ~4.0 ppm in the starting material) and the emergence of a distinct vinylic proton singlet at ~6.5 ppm .
Protocol 3: Synthesis of Clorotepine (Substitution Pathway)
Clorotepine utilizes a piperazine ring, requiring the conversion of the ketone into a leaving group.
-
Reduction : Treat the core ketone with Sodium Borohydride (NaBH₄) in methanol to reduce the C10 ketone to a secondary alcohol (10-ol).
-
Chlorination : React the resulting alcohol with Thionyl Chloride (SOCl₂) in DCM to yield the 10-chloro intermediate.
-
Mechanistic Causality: SOCl₂ converts the poor hydroxyl leaving group into a highly reactive aliphatic chloride via an SNi mechanism, preserving the tricyclic architecture while priming the C10 position for nucleophilic attack.
-
-
Amination : Reflux the 10-chloro intermediate with an excess of 1-methylpiperazine. The excess amine acts as both the nucleophile and the acid scavenger (neutralizing the HCl byproduct).
-
Self-Validating Quality Control : High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) should yield a primary molecular ion peak at m/z 345.1 [M+H]⁺, confirming the successful integration of the piperazine moiety .
Pharmacological Mechanism of Action
Derivatives of 2-chlorodibenzo[b,f]thiepine are classified as multi-acting receptor targeted antipsychotics (MARTAs). Their clinical efficacy is driven by a potent dual antagonism of Dopamine D₂ and Serotonin 5-HT₂A receptors.
-
D₂ Receptor Antagonism : By blocking D₂ receptors in the mesolimbic pathway, these compounds inhibit the Gi-protein coupled reduction of adenylyl cyclase, effectively normalizing hyperactive dopaminergic signaling. This is the primary mechanism for alleviating the "positive" symptoms of schizophrenia (hallucinations, delusions).
-
5-HT₂A Receptor Antagonism : Concurrent blockade of 5-HT₂A receptors in the prefrontal cortex inhibits the Gq-coupled Phospholipase C (PLC) pathway. This prevents the cleavage of PIP₂ into IP₃ and DAG, modulating downstream glutamate release. This mechanism mitigates the "negative" symptoms (anhedonia, avolition) and reduces the extrapyramidal motor side effects typically associated with older, first-generation antipsychotics.
Figure 2: Pharmacological antagonism of D2 and 5-HT2A receptors by thiepine derivatives.
References
The 2-Chlorodibenzo[b,f]thiepine Scaffold: A Privileged Structure in Neuroleptic Drug Design
Executive Summary
In the landscape of medicinal chemistry and central nervous system (CNS) drug development, the dibenzo[b,f]thiepine ring system represents a highly privileged structural motif. Specifically, the 2-chlorodibenzo[b,f]thiepine scaffold serves as the foundational pharmacophore for several potent neuroleptic and atypical antipsychotic agents, most notably Zotepine (2-chloro-11-(2-dimethylaminoethoxy)dibenzo[b,f]thiepine)[1].
This technical guide provides an in-depth analysis of the 2-chlorodibenzo[b,f]thiepine molecular structure. By dissecting its physicochemical properties, detailing the causality-driven synthetic methodologies required to assemble its tricyclic core, and mapping its structure-activity relationship (SAR) in receptor pharmacology, this whitepaper serves as a comprehensive resource for drug development professionals and application scientists.
Structural and Physicochemical Profiling
The architectural uniqueness of 2-chlorodibenzo[b,f]thiepine lies in its central seven-membered thiepine ring, which is flanked by two fused benzene rings. The presence of the sulfur atom, which has a larger van der Waals radius and lower electronegativity than oxygen, forces the seven-membered ring into a highly specific distorted boat conformation [2].
This V-shaped dihedral angle between the two aromatic rings is critical; it mimics the spatial orientation of endogenous monoamines (like dopamine and serotonin) while providing the bulk necessary to act as an antagonist. The addition of a chlorine atom at the 2-position serves two primary functions:
-
Electronic/Steric Modulation: It induces an asymmetrical electron distribution that enhances the binding affinity within the hydrophobic pockets of G-protein coupled receptors (GPCRs).
-
Metabolic Stability: It blocks rapid cytochrome P450-mediated aromatic hydroxylation at a highly reactive site, thereby increasing the biological half-life of the resulting active pharmaceutical ingredient (API).
Table 1: Physicochemical Properties of the 2-Chlorodibenzo[b,f]thiepine Core
| Property | Value | Pharmacological Significance |
| Molecular Formula | C₁₄H₉ClS (Core Scaffold) | Provides a low-molecular-weight tricyclic framework suitable for extensive side-chain functionalization. |
| Molecular Weight | ~244.74 g/mol | Ensures final derivatized APIs (like Zotepine) remain well within Lipinski's Rule of 5 for oral bioavailability. |
| LogP (Estimated) | ~4.5 | High lipophilicity enables rapid and efficient penetration of the blood-brain barrier (BBB), crucial for CNS targets. |
| Conformation | Distorted Boat | The V-shaped geometry ensures an optimal 3D spatial fit into the orthosteric sites of dopamine and serotonin receptors. |
| H-Bond Donors | 0 | Minimizes desolvation penalties when transitioning from the aqueous bloodstream into the lipid-rich brain parenchyma. |
| H-Bond Acceptors | 1 (Thioether Sulfur) | Allows for weak, targeted hydrogen bonding within the receptor binding pocket without compromising membrane permeability. |
Synthetic Methodology: Assembly of the Tricyclic Core
The construction of the 2-chlorodibenzo[b,f]thiepine core requires precise control over carbon-sulfur and carbon-carbon bond formations. The synthesis of the key intermediate, 2-chlorodibenzo[b,f]thiepin-10(11H)-one , and its subsequent conversion to Zotepine, relies on a robust, three-step self-validating protocol[3][4].
Protocol: Synthesis of 2-Chlorodibenzo[b,f]thiepin-10(11H)-one and Zotepine
Step 1: Ullmann-Type C-S Coupling
-
Objective: Establish the foundational diaryl thioether linkage.
-
Procedure: Combine 2-chlorothiophenol (1.0 eq) and o-iodophenylacetic acid (1.1 eq) in anhydrous dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) as the base and copper (Cu) powder (0.1 eq) as the catalyst. Reflux at 130°C for 12 hours under an inert argon atmosphere.
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Causality: The copper catalyst facilitates the oxidative addition of the aryl iodide, lowering the activation energy for cross-coupling. K₂CO₃ is utilized to deprotonate the thiophenol, generating a highly nucleophilic thiolate. DMF is specifically chosen for its high boiling point and its ability to partially solubilize the inorganic base, driving the reaction to completion.
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Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (3:1) mobile phase. The reaction is validated as complete when the highly UV-active starting thiophenol spot is entirely consumed. Acidifying the aqueous workup layer will yield a distinct precipitation of the intermediate, 2-(2-chlorophenylthio)phenylacetic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
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Objective: Construct the central 7-membered thiepine ring via cyclization.
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Procedure: Suspend the isolated 2-(2-chlorophenylthio)phenylacetic acid in Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA). Heat the mixture to 90°C for 4 hours with continuous stirring.
-
Causality: Eaton's reagent acts dually as a solvent and a powerful dehydrating acid. It converts the carboxylic acid into a highly reactive acylium ion intermediate. The proximity of the adjacent chlorinated benzene ring facilitates a rapid intramolecular electrophilic aromatic substitution, closing the 7-membered ring.
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Validation: Pour the hot reaction mixture over crushed ice. The immediate precipitation of a pale yellow solid validates successful cyclization. Recrystallization from hot ethanol yields pure 2-chlorodibenzo[b,f]thiepin-10(11H)-one, verified by a sharp melting point and the appearance of a distinct ketone C=O stretch (~1680 cm⁻¹) via FTIR spectroscopy.
Step 3: Enol Etherification (Zotepine Synthesis)
-
Objective: Functionalize the ketone intermediate into the active neuroleptic API.
-
Procedure: Dissolve 2-chlorodibenzo[b,f]thiepin-10(11H)-one in anhydrous tetrahydrofuran (THF). Introduce NaH (60% dispersion in mineral oil, 1.5 eq) at 0°C. Stir for 30 minutes until gas evolution ceases. Add pre-neutralized 2-dimethylaminoethyl chloride (1.2 eq). Reflux at 65°C for 8 hours.
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Causality: NaH irreversibly deprotonates the alpha-carbon (C11), forming a thermodynamic enolate. Because the fully conjugated dibenzo-thiepine system stabilizes the oxygen anion, O-alkylation is kinetically and thermodynamically favored over C-alkylation. The enolate oxygen acts as a nucleophile, attacking the alkyl chloride to form the final enol ether.
-
Validation: The cessation of hydrogen gas evolution serves as a visual cue for complete enolate formation. Post-reaction, quench with water, extract with dichloromethane, and purify via silica gel chromatography. The final product (Zotepine) is validated via ¹H-NMR, confirming the disappearance of the C11 methylene protons and the appearance of the vinylic proton and dimethylaminoethyl side-chain signals.
Synthetic workflow of 2-chlorodibenzo[b,f]thiepine derivatives (e.g., Zotepine).
Pharmacodynamics and Structure-Activity Relationship (SAR)
The pharmacological efficacy of 2-chlorodibenzo[b,f]thiepine derivatives is deeply rooted in their Structure-Activity Relationship (SAR). Drugs like Zotepine exhibit a highly specific multi-receptor antagonism profile, primarily targeting Dopamine D2 and Serotonin 5-HT2A receptors[1][5].
Mechanism of Action
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Dopamine D2 Receptor Antagonism: The tricyclic core mimics the catecholamine structure of dopamine. The 2-chloro substituent increases the lipophilicity of the molecule, allowing it to anchor securely into the hydrophobic auxiliary pocket of the D2 receptor. By binding to the orthosteric site, it locks the receptor in an inactive state, preventing the coupling of Gi/o proteins. This reduces downstream cAMP production, which is the primary mechanism for alleviating the "positive" symptoms of schizophrenia (e.g., hallucinations, delusions).
-
Serotonin 5-HT2A Receptor Antagonism: The distorted boat conformation of the thiepine ring allows the molecule to simultaneously act as a high-affinity antagonist at 5-HT2A receptors. Blockade of 5-HT2A prevents Gq protein activation, reducing intracellular calcium release. This dual D2/5-HT2A antagonism is the hallmark of "atypical" antipsychotics, as the 5-HT2A blockade promotes dopamine release in the nigrostriatal pathway, significantly reducing the risk of Extrapyramidal Symptoms (EPS) such as catalepsy[6].
Mechanism of action for 2-chlorodibenzo[b,f]thiepine targeting D2 and 5-HT2A receptors.
Conclusion
The 2-chlorodibenzo[b,f]thiepine scaffold remains a masterclass in rational drug design. Its unique physicochemical properties—driven by the distorted boat conformation of the thiepine ring and the strategic placement of the 2-chloro substituent—enable precise modulation of complex CNS receptor networks. By mastering the synthetic pathways and understanding the causality behind its structural interactions, researchers can continue to leverage this privileged scaffold to develop next-generation therapeutics with enhanced efficacy and reduced side-effect profiles.
References
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ResearchGate. Synthesis and pharmacological evaluation of some new dibenzo [b, f] [1, 4]thiazepines. Available at: [Link]
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PubMed / NIH. Pharmacological study of[2-chloro-11-(2-dimethylaminoethoxy) dibenzo[b,f]thiepine] (zotepine), a new neuroleptic drug. Available at: [Link]
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Researcher.Life. The synthesis of 10-(4-methylpiperazino)dibenzo (b,f)thiepin and related compounds. Neurotropic and psychotropic agents. Available at: [Link]
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Navigating a Key Heterocycle: A Technical Guide to 8-Chlorodibenzo[b,f]thiepin-10(11H)-one
A Whitepaper for Drug Development Professionals, Researchers, and Scientists
In the landscape of medicinal chemistry, certain molecular scaffolds serve as foundational pillars for entire classes of therapeutics. The dibenzo[b,f]thiepine core is one such privileged structure, particularly in the realm of neuroleptic and antipsychotic agents. This in-depth technical guide focuses on a pivotal intermediate, 8-Chlorodibenzo[b,f]thiepin-10(11H)-one , providing a comprehensive overview of its chemical identity, synthesis, and critical role in the development of advanced pharmaceutical compounds.
Core Compound Identification and Physicochemical Properties
The unambiguous identification of chemical entities is paramount in research and development. The subject of this guide, 8-Chlorodibenzo[b,f]thiepin-10(11H)-one, is registered under the CAS number 1469-28-9 .[1] This identifier ensures precise communication and sourcing of this key intermediate.
Table 1: Physicochemical Characteristics of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one
| Property | Value |
| CAS Registry Number | 1469-28-9[1] |
| Molecular Formula | C₁₄H₉ClOS |
| Molecular Weight | 260.74 g/mol |
| Physical Form | Powder or crystals |
| Purity (typical) | ≥95% |
Synthesis of the Tricyclic Core: A Mechanistic Perspective
The synthesis of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one is a multi-step process that requires a deep understanding of reaction mechanisms to ensure optimal yield and purity. A common synthetic pathway involves the following key transformations:
Step 1: Nucleophilic Aromatic Substitution
The synthesis often commences with the condensation of o-nitrochlorobenzene with a suitable thiophenol derivative, for instance, 4-chlorothiophenol. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion displaces the chloride on the nitro-activated aromatic ring to form a diaryl sulfide.
Step 2: Reduction of the Nitro Group
The nitro group of the resulting diaryl sulfide is then reduced to an amine. This transformation is typically achieved using reducing agents such as iron powder in the presence of an acid or through catalytic hydrogenation. The resulting amino group is crucial for the subsequent cyclization step.
Step 3: Acylation of the Amine
The newly formed amino group is acylated, often using a chloroformate, to introduce a carbonyl functionality that will ultimately become the ketone in the final ring system.
Step 4: Intramolecular Friedel-Crafts Acylation
The final and most critical step is the intramolecular cyclization to form the seven-membered thiepine ring. This is typically accomplished through a Friedel-Crafts acylation reaction, where a strong acid catalyst, such as polyphosphoric acid, promotes the electrophilic attack of the acylated moiety onto the adjacent aromatic ring, leading to the formation of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one.
Caption: Synthetic pathway to 8-Chlorodibenzo[b,f]thiepin-10(11H)-one.
Role as a Key Intermediate in Drug Synthesis
The primary significance of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one lies in its utility as a precursor to a range of pharmacologically active molecules. The ketone functionality at the 10-position and the chloro-substituent on the aromatic ring provide strategic points for further chemical modification.
A prominent example of its application is in the synthesis of the atypical antipsychotic drug, Zotepine . Zotepine is synthesized from 8-Chlorodibenzo[b,f]thiepin-10(11H)-one through a condensation reaction with 2-dimethylaminoethyl chloride in the presence of a base. This reaction introduces the side chain responsible for the drug's interaction with various neurotransmitter receptors.
Caption: Transformation of the core intermediate to an active pharmaceutical ingredient.
Analytical Characterization and Quality Control
Ensuring the identity and purity of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one is a critical aspect of its use in pharmaceutical synthesis. A multi-technique approach is employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from any starting materials, by-products, or degradation products.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound and provides information about its fragmentation pattern, which is characteristic of the dibenzo[b,f]thiepine core structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone and the aromatic C-Cl bond.
The convergence of data from these analytical techniques provides a robust and self-validating system for the quality control of 8-Chlorodibenzo[b,f]thiepin-10(11H)-one, ensuring its suitability for use in the synthesis of active pharmaceutical ingredients.
Conclusion
8-Chlorodibenzo[b,f]thiepin-10(11H)-one, identified by CAS number 1469-28-9, is a cornerstone intermediate in the synthesis of a significant class of neuroleptic drugs. Its well-defined synthesis and the strategic placement of its functional groups make it an invaluable building block for medicinal chemists. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and drug development professionals working to create the next generation of therapies for central nervous system disorders.
References
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ChemScene. 2-Chlorodibenzo[b,f][1][2]thiazepin-11(10H)-one. [URL: https://www.chemscene.com/products/2-Chlorodibenzo-b-f-1-4-thiazepin-11-10H-one-3159-04-4.html]
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Cymit Quimica. 2-Chlorodibenzo[b,f][1][2]thiazepin-11(10H)-one. [URL: https://www.cymitquimica.com/2-chlorodibenzo-b-f-1-4-thiazepin-11-10h-one-10-f463621]
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The 2-Chlorodibenzo[b,f]thiepine Scaffold: A Comprehensive Mechanistic Guide to Multi-Receptor Targeted Pharmacology
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural Pharmacology, GPCR Modulation, and Assay Validation
Executive Summary
The 2-chlorodibenzo[b,f]thiepine core is a highly privileged tricyclic pharmacophore that serves as the structural foundation for several atypical antipsychotics, most notably zotepine (2-[(8-chlorodibenzo[b,f]thiepin-10-yl)oxy]-N,N-dimethylethanamine). Unlike first-generation neuroleptics that rigidly target single pathways, this scaffold acts as a Multi-Acting Receptor Targeted Antipsychotic (MARTA). By bridging potent dopaminergic antagonism with broad-spectrum serotonergic modulation and noradrenergic reuptake inhibition, the 2-chlorodibenzo[b,f]thiepine architecture addresses both the positive and negative symptoms of schizophrenia while mitigating extrapyramidal motor side effects.
This whitepaper dissects the structural pharmacology, receptor binding kinetics, and the self-validating experimental methodologies required to evaluate derivatives of this core scaffold.
Structural Pharmacology & Pharmacokinetics
The pharmacological behavior of the 2-chlorodibenzo[b,f]thiepine scaffold is intrinsically linked to its physical chemistry. The tricyclic dibenzothiepine ring system is highly lipophilic, exhibiting a LogP of approximately 5.0 to 5.61[1].
Causality in Pharmacokinetics: This extreme lipophilicity is a double-edged sword. It is an absolute requirement for rapid traversal across the blood-brain barrier (BBB), allowing the drug to achieve therapeutic concentrations in the central nervous system (CNS) 2[2]. However, it also dictates poor aqueous solubility and subjects the molecule to extensive hepatic first-pass metabolism via the Cytochrome P450 system3[3].
Interestingly, the primary metabolic pathway—N-desmethylation—yields active metabolites (e.g., norzotepine) that retain the core dibenzothiepine structure. These metabolites act as potent norepinephrine reuptake inhibitors (NRIs), adding a distinct antidepressant dimension to the scaffold's clinical profile 4[4].
Core Mechanism of Action: The Multi-Receptor Profile
The therapeutic efficacy of the 2-chlorodibenzo[b,f]thiepine scaffold is driven by its complex binding profile across multiple G-protein coupled receptors (GPCRs).
Dopaminergic Modulation (D2/D3)
The scaffold acts as a high-affinity antagonist at dopamine D2 receptors 3[3]. By blocking Gi/o-coupled D2 receptors in the mesolimbic pathway, the compound prevents dopamine-mediated inhibition of adenylate cyclase. This normalizes hyperactive dopaminergic signaling, which is the primary mechanism for alleviating the positive symptoms of psychosis (e.g., hallucinations, delusions) 5[5].
Serotonergic Modulation (5-HT2A, 5-HT2C, 5-HT6, 5-HT7)
Unlike typical antipsychotics, this scaffold possesses a higher affinity for serotonin 5-HT2A receptors than for D2 receptors 5[5]. Causality in Pathway Integration: Antagonism of 5-HT2A receptors in the mesocortical pathway disinhibits the release of dopamine. This localized dopaminergic boost directly counteracts the D2 blockade in the nigrostriatal pathway, drastically reducing the incidence of Extrapyramidal Symptoms (EPS) and improving negative symptoms (e.g., social withdrawal) 2[2]. Furthermore, potent antagonism at 5-HT6 ( Kd≈1.3 nM) and 5-HT7 ( Kd≈7.0 nM) receptors contributes to pro-cognitive and mood-regulating effects 6[6].
Off-Target Affinities (H1 and α1 )
The scaffold also exhibits significant affinity for Histamine H1 ( pKi≈9.2 ) and α1 -adrenergic receptors 7[7]. While H1 blockade provides beneficial sedative effects for agitated patients, it is the primary causal factor for adverse metabolic effects, including weight gain and drowsiness 3[3].
Fig 1: Dual antagonism pathway of 2-chlorodibenzo[b,f]thiepine at D2 and 5-HT2A receptors.
Quantitative Binding Data
The following table summarizes the receptor binding affinities of the core scaffold (using zotepine as the reference standard) across key neuroreceptors:
| Receptor Target | Affinity ( Kd / pKi ) | Primary Pharmacological Outcome |
| Dopamine D2 | Kd≈2.6 nM | Reduction of positive psychotic symptoms |
| Serotonin 5-HT2A | Kd≈3.2 nM | Reduction of negative symptoms, EPS mitigation |
| Serotonin 5-HT6 | Kd≈1.3 nM | Pro-cognitive effects |
| Serotonin 5-HT7 | Kd≈7.0 nM | Antidepressant effects, mood regulation |
| Histamine H1 | pKi≈9.2 | Sedation, weight gain (Off-target) |
Experimental Methodologies for Mechanistic Validation
To rigorously validate the receptor binding profile of novel 2-chlorodibenzo[b,f]thiepine derivatives, a self-validating in vitro radioligand displacement assay must be utilized. This protocol is designed to eliminate false positives caused by the high lipophilicity of the scaffold.
Step-by-Step Radioligand Binding Protocol
-
Tissue Preparation: Harvest HEK-293 cells stably expressing human D2 or 5-HT2A receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4). Causality: Tris-HCl maintains strict physiological pH, preventing conformational degradation of the GPCRs during the assay.
-
Incubation Setup: Combine 50 μ g of membrane protein with a constant concentration of radioligand (e.g., [3H] -spiperone for D2, [3H] -ketanserin for 5-HT2A) and varying concentrations of the test compound ( 10−11 to 10−4 M). Self-Validation Step: Include a known reference standard (e.g., Haloperidol for D2) in parallel wells to validate the assay's dynamic range and confirm receptor viability.
-
Thermodynamic Equilibration: Incubate the microplates at 25°C for exactly 60 minutes. Causality: This specific time-temperature pairing ensures the binding reaction reaches thermodynamic steady-state equilibrium without accelerating the proteolytic degradation of the membrane proteins.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers. Because dibenzothiepine derivatives are highly lipophilic, they inherently stick to untreated plastics and glass. PEI soaking drastically reduces this non-specific binding, ensuring signal accuracy.
-
Quantification: Wash filters three times with ice-cold buffer to trap the bound radioligand, then measure retained radioactivity via liquid scintillation counting.
-
Data Normalization: Determine the IC50 using non-linear regression. Convert to the absolute inhibition constant ( Ki ) using the Cheng-Prusoff equation : Ki=IC50/(1+[L]/Kd) . Causality: IC50 is relative to the amount of radioligand used. The Cheng-Prusoff equation normalizes the data against the specific radioligand concentration ( [L] ) and its known affinity ( Kd ), allowing for standardized cross-study comparisons.
Fig 2: Self-validating radioligand binding assay workflow for GPCR affinity quantification.
References
-
What is the mechanism of Zotepine? Source: Patsnap Synapse URL:[Link][3]
-
What is Zotepine used for? Source: Patsnap Synapse URL:[Link][5]
-
Brain-Targeted Intranasal Delivery of Zotepine Microemulsion: Pharmacokinetics and Pharmacodynamics Source: MDPI URL:[Link][2]
-
Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors Source: MDPI URL:[Link][7]
-
Binding of Typical and Atypical Antipsychotic Agents to 5-HT receptors Source: UNC (University of North Carolina) URL:[Link][6]
Sources
Biological Activity of 2-Chlorodibenzo[b,f]thiepine: A Comprehensive Technical Guide
Executive Summary
The 2-chlorodibenzo[b,f]thiepine scaffold represents a foundational structural motif in the development of tricyclic neuroleptic agents. Its most prominent derivative, octoclothepin (clorotepine), is a highly potent antipsychotic characterized by its rigid conformation and multi-receptor antagonism [1]. This whitepaper provides an in-depth analysis of the biological activity of 2-chlorodibenzo[b,f]thiepine derivatives, detailing their structural pharmacology, receptor binding profiles, and the standardized experimental protocols used to validate their efficacy in drug development.
Structural Pharmacology & The D2 Pharmacophore Model
The biological activity of 2-chlorodibenzo[b,f]thiepine is strictly dictated by its semirigid tricyclic structure. The presence of the chlorine atom at the 2-position (often referred to as the "neuroleptic position") is the primary driver for its high affinity to Dopamine D2 receptors [2].
Conformational energy calculations reveal that the tricyclic ring system restricts the spatial orientation of the attached basic nitrogen (typically a piperazine ring). This rigidity forces the molecule into a conformation that perfectly aligns with the D2 receptor's binding pocket [3].
-
Enantioselectivity: The biological activity is highly stereospecific. The (S)-enantiomer of octoclothepin exhibits significantly greater D2 affinity than its (R)-counterpart. This is caused by the precise orientation of the ammonium hydrogen, which must face the receptor's conserved aspartate residue to form a critical salt bridge [3].
Receptor Binding Profile
Derivatives of 2-chlorodibenzo[b,f]thiepine are characterized as "broad-spectrum" antagonists. They exhibit sub-nanomolar to low-nanomolar affinities across multiple G-protein coupled receptors (GPCRs), which contributes to both their antipsychotic efficacy and their side-effect profile [1].
Table 1: Quantitative Receptor Affinity Profile of Octoclothepin
| Target Receptor | Binding Affinity (IC50 / Ki) | Pharmacological Action | Clinical Relevance |
| Dopamine D2 | 0.5 – 1.5 nM | Competitive Antagonist | Core antipsychotic efficacy; EPS liability |
| Serotonin 5-HT2A | ~ 0.57 nM | Competitive Antagonist | Mitigation of EPS; negative symptom control |
| Alpha-1A Adrenergic | ~ 0.18 nM | Competitive Antagonist | Orthostatic hypotension; sedation |
| Histamine H1 | Sub-nanomolar | Competitive Antagonist | Sedation; metabolic weight gain |
| Dopamine D1 | > 10 nM | Weak Antagonist | Minimal clinical impact |
Mechanism of Action: GPCR Antagonism
The core biological activity of 2-chlorodibenzo[b,f]thiepine derivatives stems from the dual antagonism of Dopamine D2 (Gi/o-coupled) and Serotonin 5-HT2A (Gq/11-coupled) receptors. By blocking D2 receptors in the mesolimbic pathway, these compounds attenuate positive psychotic symptoms. Concurrently, 5-HT2A antagonism in the prefrontal cortex promotes dopamine release, mitigating the extrapyramidal symptoms (EPS) typically caused by D2 blockade in the nigrostriatal pathway.
Mechanism of action of 2-chlorodibenzo[b,f]thiepine derivatives on D2 and 5-HT2A receptors.
In Vivo Pharmacodynamics & Preclinical Efficacy
In preclinical rodent models, 2-chlorodibenzo[b,f]thiepine derivatives exhibit intense central depressant action [4].
-
Biochemical Impact: Subcutaneous administration (0.5 – 1.5 mg/kg) significantly increases dopamine turnover in the rat corpus striatum. This is evidenced by a reduction in absolute dopamine (DA) levels and a compensatory spike in its metabolites, homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) [4].
-
Behavioral Models: The compounds display high cataleptogenic activity and provide full protection against apomorphine-induced emesis in canine models at doses as low as 0.1 mg/kg [4].
Standardized Experimental Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the biological activity of 2-chlorodibenzo[b,f]thiepine analogs.
Protocol A: Radioligand Binding Assay for D2 Affinity
Rationale: This assay determines the binding affinity ( Ki ) of the test compound. [3H] -spiperone is utilized due to its high specific activity and low non-specific binding at striatal D2 sites. Self-Validating Control: The assay incorporates 10 µM (+)-butaclamol to define non-specific binding, ensuring that the measured radioactive displacement is exclusively D2-receptor specific.
-
Tissue Preparation: Isolate rat striatum and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl 2 , and 1 mM MgCl 2 . Causality: This specific ionic composition mimics physiological conditions, which is critical for maintaining the high-affinity state of the GPCR.
-
Equilibrium Incubation: Incubate 50 µg of membrane protein with 0.5 nM [3H] -spiperone and varying concentrations of the 2-chlorodibenzo[b,f]thiepine derivative ( 10−11 to 10−5 M) for 60 minutes at 25°C. Causality: A 60-minute window ensures steady-state thermodynamic equilibrium is reached without risking proteolytic receptor degradation.
-
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand.
-
Quantification: Wash filters three times with ice-cold buffer, extract in liquid scintillation cocktail, and count radioactivity. Calculate the IC 50 via non-linear regression and convert to Ki using the Cheng-Prusoff equation.
Standardized workflow for radioligand binding assays evaluating D2 receptor affinity.
Protocol B: In Vivo Apomorphine Antagonism Model
Rationale: Apomorphine is a direct D1/D2 agonist. Antagonizing its behavioral effects is the gold standard for predicting in vivo antipsychotic efficacy.
-
Dosing: Administer the 2-chlorodibenzo[b,f]thiepine compound subcutaneously (0.1 - 1.5 mg/kg) to the rodent model.
-
Pre-treatment Interval: Wait 30 minutes. Causality: This interval allows the highly lipophilic thiepine structure to cross the blood-brain barrier and achieve maximum receptor occupancy in the striatum.
-
Challenge & Observation: Administer apomorphine (1.0 mg/kg s.c.) and observe the animal for the absence of stereotypic climbing behavior or emesis, validating the central D2 blockade.
References
-
Pharmacological properties of a potent neuroleptic drug octoclothepin - Acta Biologica et Medica Germanica (PubMed).[Link]
-
Conformational properties of semirigid antipsychotic drugs: the pharmacophore for dopamine D-2 antagonist activity - Journal of Medicinal Chemistry (PubMed).[Link]
-
CLOROTEPINE - Inxight Drugs (NCATS).[Link]
-
A pharmacophore model for dopamine D4 antagonists - ResearchGate.[Link]
Sources
- 1. CLOROTEPINE [drugs.ncats.io]
- 2. researchgate.net [researchgate.net]
- 3. Conformational properties of semirigid antipsychotic drugs: the pharmacophore for dopamine D-2 antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of a potent neuroleptic drug octoclothepin - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling of 2-Chlorodibenzo[b,f]thiepine: Solubility Dynamics and Stability-Indicating Workflows
Executive Summary
2-Chlorodibenzo[b,f]thiepine (2-CDBT) is a highly specialized tricyclic scaffold fundamental to the synthesis of atypical antipsychotics, most notably zotepine and octoclothepine. As a Senior Application Scientist, I frequently encounter formulation and analytical challenges with halogenated tricyclic thiepines: their rigid, hydrophobic nature drives exceptionally poor aqueous solubility, while the heteroatomic sulfur ring introduces specific chemical vulnerabilities.
This technical guide deconstructs the solubility and stability profile of 2-CDBT, providing validated, self-correcting methodologies for pharmaceutical researchers to characterize and formulate this complex intermediate with absolute scientific rigor.
Structural Implications on Solubility Dynamics
The molecular architecture of 2-CDBT consists of two benzene rings fused to a central seven-membered thiepine ring. The addition of an electron-withdrawing chlorine atom at the 2-position significantly disrupts molecular symmetry and increases overall lipophilicity.
-
Thermodynamic Solubility: 2-CDBT exhibits classic Biopharmaceutics Classification System (BCS) Class II characteristics. Its high partition coefficient (LogP ≈ 4.8) dictates extremely poor aqueous solvation .
-
Solvation Causality: The high lattice energy of the crystalline solid strongly resists disruption by polar solvents. Consequently, achieving meaningful concentrations requires disrupting intermolecular forces using organic co-solvents (e.g., DMSO, Acetonitrile) or surfactant-based microemulsions. Attempting to force aqueous dissolution without excipient intervention will result in kinetic precipitation.
Chemical Stability and Degradation Mechanisms
The thiepine core is the Achilles' heel of 2-CDBT regarding chemical stability. The electron-rich sulfur atom acts as a primary nucleophile, making it highly susceptible to electrophilic attack.
-
S-Oxidation (Primary Pathway): The most critical degradation pathway is the oxidation of the sulfide to a sulfoxide, and under severe oxidative stress, to a sulfone . This electrophilic oxygen transfer must be mitigated during storage by utilizing inert atmospheres (e.g., Argon overlay).
-
Acidic and Photolytic Lability: Under acidic conditions, protonation of the sulfur atom can catalyze structural rearrangements. Furthermore, photolytic stress induces radical-mediated degradation of the thiepine ring, necessitating amber glassware for all solution-phase handling .
Figure 1: Progressive oxidative degradation pathway of the 2-CDBT thiepine core.
Validated Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding causality into every procedural step.
Protocol A: High-Throughput Thermodynamic Solubility (Shake-Flask LC-UV)
Objective: To determine the true equilibrium solubility of 2-CDBT across a dielectric continuum.
-
Preparation: Add an excess of 2-CDBT solid (~10 mg) to 2 mL amber glass vials.
-
Solvent Addition: Add 1 mL of the target solvent to each vial (run in triplicate).
-
Equilibration: Seal vials and agitate on an orbital shaker at 300 rpm and 25.0 ± 0.5°C for 24 hours.
-
Causality Checkpoint: A 24-hour duration ensures thermodynamic equilibrium is reached, bypassing kinetic dissolution artifacts. Strict temperature control is critical; a 1°C fluctuation can alter the solubility of highly lipophilic compounds by up to 10%.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.
-
Causality Checkpoint: PTFE is explicitly chosen over Nylon or Cellulose Acetate to prevent non-specific hydrophobic binding of 2-CDBT to the filter membrane, which would artificially lower the quantified concentration.
-
-
Quantification: Dilute the filtrate in Acetonitrile and analyze via RP-HPLC-UV at 254 nm.
Protocol B: Stability-Indicating Forced Degradation Assay (ICH Q1A/Q1B)
Objective: To elucidate the degradation profile and establish a mass balance for 2-CDBT under stress.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 2-CDBT in Acetonitrile.
-
Stress Application:
-
Acidic: Mix 1 mL stock with 1 mL 0.1N HCl. Heat at 60°C for 24h.
-
Basic: Mix 1 mL stock with 1 mL 0.1N NaOH. Heat at 60°C for 24h.
-
Oxidative: Mix 1 mL stock with 1 mL 3% H2O2. Store at 25°C for 24h.
-
-
Quenching (Critical Step):
-
Causality Checkpoint: Acidic samples must be neutralized with 0.1N NaOH, and basic samples with 0.1N HCl. Oxidative samples are quenched using sodium bisulfite. This halts the degradation precisely at the 24-hour mark. Without quenching, degradation continues in the autosampler vial, invalidating the temporal accuracy of the stress condition and potentially damaging the LC column via pH shock.
-
-
LC-MS/MS Analysis: Inject onto a C18 column using a gradient of 0.05% TFA in water and Acetonitrile.
-
Causality Checkpoint: A gradient method is mandatory. The polar degradants (e.g., sulfoxides) will elute early, while the highly lipophilic parent 2-CDBT will elute late. Isocratic methods will inevitably cause either co-elution of degradants or excessive, broadened retention of the parent API.
-
Figure 2: Comprehensive stability-indicating forced degradation workflow.
Quantitative Data Summaries
Table 1: Apparent Solubility Profile of 2-CDBT at 25°C
| Solvent System | Dielectric Constant (ε) | Apparent Solubility (mg/mL) | Solvation Assessment |
| Water (pH 7.0) | 80.1 | < 0.001 | Practically Insoluble |
| 0.1N HCl (pH 1.0) | ~80.0 | < 0.005 | Poor (Minimal Ionization) |
| Methanol | 32.7 | 12.5 | Soluble |
| Acetonitrile | 37.5 | 28.4 | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 50.0 | Very Soluble |
Table 2: Forced Degradation Summary (ICH Q1A/Q1B Guidelines)
| Stress Condition | Reagent / Environment | Duration | % Degradation | Primary Degradant Identified |
| Acidic | 0.1N HCl, 60°C | 24 Hours | ~15% | Ring-opened derivatives |
| Basic | 0.1N NaOH, 60°C | 24 Hours | < 5% | Stable |
| Oxidative | 3% H2O2, 25°C | 24 Hours | ~45% | 2-CDBT Sulfoxide |
| Thermal | 60°C (Solid State) | 7 Days | < 2% | Stable |
| Photolytic | UV/Vis (1.2M lux-hr) | N/A | ~20% | Radical cleavage products |
Conclusion
Understanding the physicochemical boundaries of 2-Chlorodibenzo[b,f]thiepine is paramount for its successful application in synthetic and formulation workflows. By respecting its extreme lipophilicity through appropriate solvent selection and mitigating its oxidative lability through stringent environmental controls, researchers can ensure the integrity and high yield of this critical neuroleptic precursor.
References
-
Title: Brain-Targeted Intranasal Delivery of Zotepine Microemulsion: Pharmacokinetics and Pharmacodynamics Source: Pharmaceutics (MDPI) URL: [Link]
-
Title: Selective Separation, Detection of Zotepine and Mass Spectral Characterization of Degradants by LC-MS/MS/QTOF Source: Journal of Pharmaceutical Analysis (PubMed) URL: [Link]
Methodological & Application
Application Note: Multistep Synthesis and Mechanistic Evaluation of 2-Chlorodibenzo[b,f]thiepine
Introduction & Mechanistic Rationale
The dibenzo[b,f]thiepine scaffold is a privileged structure in neuroleptic drug discovery, serving as the core framework for atypical antipsychotics such as zotepine and clorotepine[1]. Microwave and conventional heating strategies have been heavily documented for dibenzo[b,f]thiepine derivatives, underscoring the pharmacological relevance of this seven-membered heterocycle[2]. The synthesis of the fully unsaturated 2-chlorodibenzo[b,f]thiepine requires a meticulously controlled five-step sequence starting from commercially available o-chloroacetophenone and 4-chlorothiophenol.
As a self-validating synthetic system, this protocol is designed with built-in physicochemical checkpoints to ensure high fidelity at each stage. The causality behind the reagent selection is as follows:
-
Thioetherification ( SNAr ): The initial step is driven by the potent nucleophilicity of the thiolate anion. The ortho-acetyl group on the electrophile (o-chloroacetophenone) acts as an electron-withdrawing group, activating the adjacent chlorine for displacement.
-
Willgerodt–Kindler Homologation: Rather than employing hazardous cyanohydrin or Arndt-Eistert homologations, the Willgerodt-Kindler reaction is strategically deployed[1]. Morpholine and elemental sulfur convert the methyl ketone into a thioamide morpholide, which upon basic hydrolysis yields the critical intermediate, [2-(4-chlorophenylthio)phenyl]acetic acid[3].
-
Intramolecular Friedel-Crafts Acylation: Polyphosphoric acid (PPA) acts synergistically as a dehydrating solvent and a non-nucleophilic Lewis/Brønsted acid. It promotes the generation of an acylium ion from the acetic acid moiety, forcing an intramolecular electrophilic aromatic substitution to close the seven-membered thiepinone ring[4].
-
Reduction & Dehydration: The resulting ketone is reduced to a secondary alcohol via sodium borohydride. Subsequent acid-catalyzed dehydration (using p-TsOH) eliminates water to establish the fully conjugated, thermodynamically stable 2-chlorodibenzo[b,f]thiepine system.
Synthetic Workflow Diagram
Figure 1: Five-step synthetic workflow for 2-chlorodibenzo[b,f]thiepine from starting materials.
Experimental Protocols & Self-Validating Quality Control
Step 1: Synthesis of 2-(4-Chlorophenylthio)acetophenone
-
Reaction: Charge a flame-dried round-bottom flask with o-chloroacetophenone (1.0 equiv), 4-chlorothiophenol (1.05 equiv), and anhydrous K2CO3 (1.5 equiv) in dimethylformamide (DMF).
-
Conditions: Heat the suspension to 90 °C under an inert argon atmosphere for 6 hours.
-
Self-Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The reaction is deemed complete when the lower- Rf thiol spot is entirely consumed.
-
Workup: Quench by pouring the mixture into ice water. Extract with ethyl acetate (3x), wash the combined organic layers with 5% NaOH (to remove unreacted thiol) and brine, then dry over Na2SO4 . Evaporate to yield a pale yellow oil.
Step 2: Synthesis of[2-(4-Chlorophenylthio)phenyl]acetic acid
-
Reaction: Combine 2-(4-chlorophenylthio)acetophenone (1.0 equiv), morpholine (3.0 equiv), and elemental sulfur ( S8 , 2.0 equiv).
-
Conditions: Reflux the mixture at 130 °C for 12 hours.
-
Self-Validation Checkpoint 1: The mixture will transition to a dark reddish-brown viscous liquid, indicating successful thioamide morpholide formation.
-
Hydrolysis: Cool the mixture to 80 °C, add 10% aqueous NaOH, and reflux for an additional 12 hours to hydrolyze the morpholide.
-
Workup: Cool to room temperature and acidify with concentrated HCl to pH 2.
-
Self-Validation Checkpoint 2: A heavy off-white precipitate of the target carboxylic acid forms immediately upon acidification. Filter, wash with cold water, and recrystallize from ethanol[3].
Step 3: Synthesis of 2-Chlorodibenzo[b,f]thiepin-10(11H)-one
-
Reaction: Pre-heat Polyphosphoric Acid (PPA, 10-fold by weight) to 80 °C to reduce viscosity. Add [2-(4-chlorophenylthio)phenyl]acetic acid in portions with vigorous mechanical stirring.
-
Conditions: Elevate the temperature to 120 °C and maintain for 3 hours[4].
-
Self-Validation Checkpoint: The reaction mixture turns deep amber. Pour the hot mixture directly into vigorously stirred crushed ice. The sudden phase change and hydration of PPA precipitates the tricyclic ketone as a distinct yellow solid.
-
Workup: Filter the solid, wash thoroughly with 5% NaHCO3 until the washings are neutral, and dry in vacuo.
Step 4: Synthesis of 2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol
-
Reaction: Dissolve the ketone from Step 3 (1.0 equiv) in absolute ethanol. Add NaBH4 (1.5 equiv) portion-wise at 0 °C.
-
Conditions: Stir at room temperature for 3 hours.
-
Self-Validation Checkpoint: The disappearance of the bright yellow color indicates the reduction of the conjugated ketone. IR spectroscopy must confirm the absence of the C=O stretch (~1680 cm−1 ) and the appearance of a broad O-H stretch (~3300 cm−1 ).
-
Workup: Quench with water, evaporate the ethanol under reduced pressure, and extract with dichloromethane. Wash, dry, and concentrate to yield the alcohol as a white solid.
Step 5: Synthesis of 2-Chlorodibenzo[b,f]thiepine
-
Reaction: Dissolve the alcohol from Step 4 (1.0 equiv) in anhydrous toluene. Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 equiv).
-
Conditions: Reflux the mixture using a Dean-Stark apparatus for 5 hours.
-
Self-Validation Checkpoint: The collection of the stoichiometric volume of water in the Dean-Stark trap confirms complete dehydration.
-
Workup: Cool the mixture, wash with saturated NaHCO3 , dry over MgSO4 , and concentrate. Purify via silica gel chromatography (Hexane:EtOAc) to isolate the fully unsaturated 2-chlorodibenzo[b,f]thiepine.
Quantitative Data & Reaction Parameters
| Step | Target Intermediate / Product | Reagents & Catalyst | Temp (°C) | Time (h) | Typical Yield | QC Validation Metric |
| 1 | 2-(4-Chlorophenylthio)acetophenone | K2CO3 , DMF | 90 | 6 | 85-90% | TLC (Thiol consumption) |
| 2 | [2-(4-Chlorophenylthio)phenyl]acetic acid | Morpholine, S8 , NaOH, HCl | 130 / 100 | 24 | 70-75% | pH-triggered precipitation |
| 3 | 2-Chlorodibenzo[b,f]thiepin-10(11H)-one | Polyphosphoric Acid (PPA) | 120 | 3 | 80-85% | Ice-quench precipitation |
| 4 | 2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-ol | NaBH4 , Ethanol | 25 | 3 | 92-95% | IR: C=O loss, O-H gain |
| 5 | 2-Chlorodibenzo[b,f]thiepine | p-TsOH, Toluene | 110 | 5 | 85-90% | Dean-Stark water capture |
References
1.[1] Title: Zotepine - Wikipedia Source: wikipedia.org URL: [Link]
2.[4] Title: CN104031023A - Method for synthesizing zotepine - Google Patents Source: google.com URL:
4.[2] Title: Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives - PMC Source: ncbi.nlm.nih.gov URL: [Link]
Sources
- 1. Zotepine - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13459-62-6: 2-(4-Chlorophenylthio)phenylacetic acid [cymitquimica.com]
- 4. CN104031023A - Method for synthesizing zotepine - Google Patents [patents.google.com]
2-Chlorodibenzo[b,f]thiepine synthesis protocol
Application Note: Synthesis and Intramolecular Cyclization Protocol for the 2-Chlorodibenzo[b,f]thiepine Scaffold
Executive Summary & Pharmacological Context
The dibenzo[b,f]thiepine framework is a privileged structural motif in medicinal chemistry, serving as the core scaffold for several atypical antipsychotics, most notably zotepine and clorotepine (octoclothepin)[1][2]. These therapeutic agents exhibit their primary pharmacodynamic effects through potent antagonism at dopamine (D1 and D2) and serotonin (5-HT2A, 5-HT6, 5-HT7) receptors[1][3].
For researchers developing novel neuroleptic agents or studying receptor-ligand interactions, synthesizing the 2-chlorodibenzo[b,f]thiepine core (often referred to as the 8-chloro isomer in specific drug nomenclatures) is a critical foundational step[1][]. This application note details a robust, field-proven, three-stage convergent synthesis protocol designed for high yield and high purity in professional laboratory settings.
Mechanistic Pathway & Experimental Design
The synthesis of the dibenzothiepine ring system requires precise control over oxidation states, particularly to prevent the premature oxidation of the sulfur heteroatom.
-
Causality in Reaction Choice: The protocol utilizes the Willgerodt–Kindler reaction rather than standard oxidants (like KMnO4 or CrO3) to convert the acetyl group of the thioether intermediate into a phenylacetic acid derivative[1]. Standard oxidants would inadvertently oxidize the sensitive thioether to a sulfoxide or sulfone, ruining the subsequent cyclization. Morpholine and elemental sulfur selectively target the ketone, forming a thioamide intermediate that is easily hydrolyzed.
-
Cyclization Dynamics: The final ring closure utilizes Polyphosphoric Acid (PPA) . PPA acts synergistically as both a solvent and a mild Brønsted/Lewis acid catalyst. It facilitates the intramolecular Friedel-Crafts acylation by dehydrating the carboxylic acid to an acylium ion equivalent, driving the formation of the central seven-membered thiepine ring without degrading the molecule[1].
Workflow for the synthesis of the 2-chlorodibenzo[b,f]thiepine core scaffold.
Detailed Step-by-Step Methodology
Note: This protocol is intended strictly for professional researchers in equipped laboratories. Standard PPE, including fume hoods for H2S gas management, is mandatory.
Stage 1: Thioetherification (Preparation of the Precursor)
-
Reagent Charging: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-chloroacetophenone and 1.1 equivalents of 4-chlorothiophenol in anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add 1.5 equivalents of anhydrous potassium carbonate (K2CO3) to the mixture. The base deprotonates the thiophenol, generating a highly nucleophilic thiolate.
-
Reaction: Stir the suspension at 60 °C for 4–6 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 9:1) until the disappearance of the 2-chloroacetophenone spot.
-
Workup: Cool the mixture to room temperature, dilute with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the thioether intermediate.
Stage 2: Willgerodt–Kindler Reaction and Hydrolysis
-
Thioamide Formation: Transfer the crude thioether to a heavy-walled reaction vessel. Add 2.0 equivalents of elemental sulfur and 5.0 equivalents of morpholine. Reflux the mixture at 130 °C for 12 hours. The reaction will turn dark, indicating the formation of the morpholine thioamide intermediate[1].
-
Acidic Hydrolysis: Concentrate the crude mixture to remove excess morpholine. Suspend the residue in a mixture of glacial acetic acid and concentrated HCl (1:1 v/v). Reflux for an additional 8–10 hours.
-
Self-Validation/Isolation: The successful hydrolysis is marked by the cessation of H2S evolution. Pour the hot mixture over crushed ice. The phenylacetic acid derivative will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.
Stage 3: Intramolecular Friedel-Crafts Cyclization
-
PPA Activation: In a mechanically stirred flask, pre-heat Polyphosphoric Acid (PPA) (approximately 10x the weight of the substrate) to 90 °C to reduce its viscosity.
-
Cyclization: Slowly add the phenylacetic acid derivative from Stage 2 in small portions to the stirring PPA. Raise the temperature to 110–120 °C and maintain for 3 hours. The acidic environment drives the cyclization while preventing the cleavage of the thioether bond[1].
-
Quenching & Extraction: Carefully pour the hot, viscous reaction mixture into a large beaker containing vigorously stirred ice water. The product, 2-chloro-10,11-dihydrodibenzo[b,f]thiepin-10-one, will precipitate.
-
Purification: Extract the aqueous suspension with dichloromethane (DCM). Wash the organics with 1M NaOH (to remove unreacted acid), dry, and concentrate. The resulting ketone core can be subsequently enolized and alkylated (e.g., with 2-dimethylaminoethyl chloride) to synthesize target APIs like zotepine[1][5].
Quantitative Reaction Parameters
| Synthesis Stage | Target Intermediate / Product | Optimal Temp (°C) | Time (h) | Expected Yield (%) | Primary Analytical Marker (IR/NMR) |
| Stage 1 | Thioether Intermediate | 60 | 4 - 6 | 85 - 90 | Disappearance of C-Cl stretch; Ar-S-Ar formation. |
| Stage 2 | Phenylacetic Acid Deriv. | 130 (Reflux) | 12 + 8 | 65 - 75 | Broad -OH stretch (~3000 cm⁻¹); C=O shift to ~1710 cm⁻¹. |
| Stage 3 | Dibenzo[b,f]thiepine Core | 110 - 120 | 3 | 70 - 80 | Disappearance of -OH; appearance of cyclic conjugated ketone. |
References
- Zotepine - Wikipedia Source: Wikipedia URL
- Synthesis of Zotepine - Chempedia Source: LookChem URL
- Zotepine | C18H18ClNOS | CID 5736 Source: PubChem - NIH URL
- Clorotepine - Wikipedia Source: Wikipedia URL
- CAS 26615-21-4 (Zotepine)
Sources
Application Note: Advanced Analytical Characterization of 2-Chlorodibenzo[b,f]thiepine and Its Derivatives
Executive Summary & Pharmacological Context
2-Chlorodibenzo[b,f]thiepine and its primary synthetic precursor, 2-chlorodibenzo[b,f]thiepin-10(11H)-one[1], are critical tricyclic building blocks in medicinal chemistry. They serve as the foundational intermediates for a class of neuroleptic and atypical antipsychotic agents, most notably Zotepine[2]. Zotepine exhibits a complex pharmacological profile, acting as a potent antagonist at serotonin (5-HT2A) and dopamine (D2) receptors, making it highly effective in the pharmacotherapy of schizophrenia[2].
Because the efficacy, safety, and receptor-binding affinity of the final Active Pharmaceutical Ingredient (API) depend heavily on the isomeric purity and the oxidation state of the thiepine core, rigorous analytical characterization of these intermediates is a mandatory phase in drug development. This application note details a self-validating analytical framework to structurally confirm and purity-profile 2-chlorodibenzo[b,f]thiepine derivatives.
Analytical Strategy & Causality (E-E-A-T)
The characterization of dibenzo[b,f]thiepine derivatives presents unique analytical challenges due to the reactivity of the bridging sulfur atom and the potential for regioisomerism on the chlorinated aromatic ring. Our methodology is built on a multi-orthogonal approach, ensuring that every data point is cross-verified.
-
Regiochemical Confirmation via NMR: Nuclear Magnetic Resonance (NMR) is selected as the primary tool for confirming the exact position of the chlorine atom. The complex multiplet splitting patterns in the 1 H NMR spectrum definitively differentiate the 2-chloro substitution from potential 3-chloro or 4-chloro synthetic byproducts. Furthermore, 13 C NMR is essential for verifying the hybridization and oxidation state of the C10-C11 bond[3].
-
Oxidation State Profiling via LC-MS/MS: The central sulfur atom in the thiepine ring is highly susceptible to oxidation during synthesis or storage, readily forming 2-chloro-dibenzo[b,f]thiepine-5-oxide[4] or the 5,5-dioxide[3]. LC-MS/MS is deployed to quantify these oxidative impurities. Self-Validating Principle: The mass spectrometry protocol relies on the natural isotopic signature of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio). Observing this exact isotopic ratio for the [M+H]+ ion serves as an internal validation that the detected peak contains the mono-chlorinated thiepine core, ruling out isobaric matrix interferences.
-
Functional Group Tracking via FTIR: Fourier Transform Infrared (FTIR) Spectroscopy is utilized to rapidly verify the presence of the C=O stretch (in the 10(11H)-one intermediate) or its absence in the fully conjugated downstream products.
Analytical Workflow
Analytical workflow for 2-Chlorodibenzo[b,f]thiepine characterization.
Detailed Experimental Protocols
Protocol A: High-Resolution 1 H and 13 C NMR Characterization
Objective: Confirm structural connectivity, verify the C10-C11 bond status, and rule out regioisomeric impurities.
-
Sample Preparation: Accurately weigh 15.0 mg of the 2-chlorodibenzo[b,f]thiepine derivative. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS)[3]. Transfer to a standard 5 mm NMR tube.
-
System Suitability Test (SST): Before acquisition, shim the magnet until the TMS internal standard peak exhibits a linewidth at half-height of ≤1.0 Hz. Causality: This ensures optimal magnetic field homogeneity, which is strictly required to resolve the overlapping aromatic multiplets of the tricyclic system.
-
Instrument Parameters: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer maintained at 25°C[3].
-
Acquisition ( 1 H): Perform 16 scans with a 90° pulse angle and a relaxation delay (D1) of 2.0 seconds to ensure complete longitudinal relaxation.
-
Acquisition ( 13 C): Perform 512 scans with a 30° pulse angle, a relaxation delay of 2.0 seconds, and continuous proton decoupling (WALTZ-16).
-
Data Processing: Apply a 0.3 Hz exponential line broadening for 1 H and 1.0 Hz for 13 C prior to Fourier transformation, phasing, and baseline correction.
Protocol B: LC-MS/MS Impurity Profiling
Objective: Quantify the active intermediate and detect trace levels of 5-oxide and 5,5-dioxide impurities.
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in HPLC-grade acetonitrile. Dilute to a working concentration of 10 µg/mL using the initial mobile phase (95% A / 5% B).
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (100 mm × 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in LC-MS grade water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Parameters: Electrospray ionization in positive mode (ESI+). Set capillary voltage at 3.0 kV and desolvation temperature at 350°C.
-
System Suitability Test (SST): Inject a known standard of 2-chlorodibenzo[b,f]thiepin-10(11H)-one. The system is validated only if the [M+H]+ peak exhibits the characteristic 3:1 isotopic ratio corresponding to the 35 Cl and 37 Cl isotopes.
Quantitative Data Summaries
Table 1: Expected NMR Chemical Shifts for 2-Chlorodibenzo[b,f]thiepin-10(11H)-one
| Proton/Carbon Environment | Expected Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 1 H NMR | ||||
| H-11 | 4.20 - 4.35 | Singlet | 2H | Methylene bridge (-CH 2 -) adjacent to ketone and sulfur |
| H-1, H-3, H-4 | 7.20 - 7.65 | Multiplets | 3H | Protons on the chlorinated aromatic ring |
| H-6, H-7, H-8, H-9 | 7.30 - 8.10 | Multiplets | 4H | Protons on the unsubstituted aromatic ring |
| 13 C NMR | ||||
| C-11 | 48.5 - 52.0 | - | - | Aliphatic methylene carbon |
| C-Ar | 125.0 - 145.0 | - | - | Aromatic carbons (12 distinct environments) |
| C-10 | 188.0 - 192.0 | - | - | Carbonyl carbon (C=O) |
Table 2: LC-MS/MS Gradient Method and Expected Retention Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.4 |
| 1.0 | 95 | 5 | 0.4 |
| 6.0 | 10 | 90 | 0.4 |
| 8.0 | 10 | 90 | 0.4 |
| 8.1 | 95 | 5 | 0.4 |
| 10.0 | 95 | 5 | 0.4 |
Expected Retention Times:
-
2-chloro-dibenzo[b,f]thiepine-5-oxide: ~4.2 min (Elutes earliest due to increased polarity of the sulfoxide group).
-
2-chlorodibenzo[b,f]thiepin 5,5-dioxide: ~4.8 min.
-
2-chlorodibenzo[b,f]thiepin-10(11H)-one (Target): ~5.8 min.
Sources
Application Notes and Protocols: Utilizing 2-Chlorodibenzo[b,f]thiepine in Cell Culture Assays
Introduction: The Therapeutic Potential of the Dibenzo[b,f]thiepine Scaffold
The dibenzo[b,f]thiepine core structure is a compelling pharmacophore that has given rise to a variety of biologically active molecules, including neuroleptic and antidepressant agents.[1] More recently, research has illuminated the potential of this heterocyclic system in oncology. Specifically, certain substituted dibenzo[b,f]thiepine analogues have demonstrated potent antiproliferative and pro-apoptotic activity in various cancer cell lines, establishing them as a promising class for novel anticancer drug development.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of a specific derivative, 2-Chlorodibenzo[b,f]thiepine , in cell-based assays. While published data on this exact analogue is limited, this guide is built upon the established mechanisms and activities of structurally related dibenzo[b,f]thiepines.[2] We provide a robust experimental framework to enable researchers to systematically characterize the bioactivity of 2-Chlorodibenzo[b,f]thiepine, from initial cytotoxicity screening to in-depth mechanistic validation. The protocols herein are designed as self-validating systems, explaining the causality behind experimental choices to ensure rigorous and reproducible results.
Hypothesized Mechanisms of Action
Based on authoritative studies of closely related analogues, 2-Chlorodibenzo[b,f]thiepine is hypothesized to exert its anticancer effects through one or more of the following pathways. Experimental validation using the protocols provided in this guide is essential.
Estrogen Receptor (ER) Antagonism
Several dibenzo[b,f]thiepine derivatives, designed as structural analogues of Tamoxifen, exhibit potent anti-breast cancer activity by functioning as estrogen receptor (ER) antagonists.[2] This mechanism is particularly relevant in ER-positive (ER+) breast cancer cell lines like MCF-7. By binding to the ER, the compound can block estrogen-mediated proliferative signaling, leading to cell cycle arrest and the induction of apoptosis.[2]
Figure 1: Hypothesized Estrogen Receptor Antagonism Pathway.
Microtubule Disruption
The structurally similar dibenzo[b,f]oxepine scaffold has been shown to act as a microtubule inhibitor by binding to the colchicine site on β-tubulin.[3] This interaction disrupts the dynamic equilibrium of microtubule polymerization and depolymerization, which is critical for the formation of the mitotic spindle during cell division. Disruption of this process leads to mitotic arrest (typically at the G2/M phase) and subsequently triggers apoptosis.
Figure 2: Hypothesized Microtubule Disruption Pathway.
Experimental Workflow: A Step-by-Step Approach
We recommend a tiered approach to characterize the bioactivity of 2-Chlorodibenzo[b,f]thiepine. This workflow ensures a logical progression from broad screening to detailed mechanistic studies, optimizing resource allocation.
Figure 3: Recommended Experimental Workflow.
Protocols
Protocol 1: Preparation of 2-Chlorodibenzo[b,f]thiepine Stock Solution
Rationale: Proper solubilization and storage of the compound are critical for experimental consistency. Dibenzo[b,f]thiepines are generally hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution that can be diluted into aqueous cell culture media.
Materials:
-
2-Chlorodibenzo[b,f]thiepine powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Molar Mass: The molecular weight of 2-Chlorodibenzo[b,f]thiepine (C₁₃H₉ClS) is approximately 244.73 g/mol .
-
Prepare Stock Solution:
-
To prepare a 10 mM stock solution, weigh 2.45 mg of the compound.
-
Add the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief sonication may assist dissolution.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be stable for several months.
Note: The final concentration of DMSO in the cell culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (cells treated with the same final concentration of DMSO) in all experiments.
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4] It is the foundational experiment to determine the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.
Materials:
-
Target cancer cell lines (e.g., MCF-7, MDA-MB-231) and a non-cancerous control cell line (e.g., HEK293)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution: DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol.[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.[6]
-
Incubate for 18-24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-Chlorodibenzo[b,f]thiepine stock solution in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Include a "no treatment" control and a "vehicle control" (DMSO at the highest concentration used).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations (in triplicate).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Solubilization:
-
Data Acquisition:
Protocol 3: Assessment of Apoptosis via Annexin V-FITC and Propidium Iodide (PI) Staining
Rationale: This flow cytometry-based assay definitively distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[8] Propidium Iodide (PI) is a membrane-impermeant DNA-binding dye that only enters cells with compromised membranes (late apoptotic or necrotic cells).[9]
Materials:
-
Cells treated with 2-Chlorodibenzo[b,f]thiepine (e.g., at IC₅₀ and 2x IC₅₀ concentrations) and controls.
-
Annexin V-FITC / PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and a 1X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Treat cells in a 6-well plate for a specified time (e.g., 24 hours).
-
Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Centrifuge the cells (e.g., at 300 x g for 5 minutes) and wash the pellet once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the tube.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Data Acquisition:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI and detect emission at ~617 nm.
-
-
Data Interpretation:
-
Annexin V (-) / PI (-): Healthy, viable cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells (due to primary necrosis/membrane damage).
-
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G0/G1 or G2/M), which is a common mechanism for anticancer agents.[2] This is achieved by staining the DNA of fixed cells with PI and analyzing the DNA content distribution by flow cytometry.
Materials:
-
Treated and control cells.
-
Cold 70% ethanol.
-
Cold 1X PBS.
-
PI/RNase Staining Buffer.
-
Flow cytometer.
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest approximately 1 x 10⁶ cells per sample.
-
Wash the cell pellet with cold 1X PBS.
-
Resuspend the pellet and, while gently vortexing, add 1-2 mL of ice-cold 70% ethanol dropwise to fix the cells.[11]
-
Incubate on ice or at 4°C for at least 30 minutes (or up to several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the pellet twice with cold 1X PBS to rehydrate the cells.[12]
-
Resuspend the cell pellet in 500 µL of PI/RNase staining solution. The RNase is crucial to degrade RNA, ensuring PI only binds to DNA.
-
Incubate for 30 minutes at room temperature, protected from light.[12]
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence in the linear scale.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit) to model the histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11] An accumulation of cells in a specific peak compared to the control indicates cell cycle arrest.
-
Protocol 5: Western Blot Analysis of Key Signaling Proteins
Rationale: Western blotting provides mechanistic validation by detecting changes in the expression or post-translational modification of key proteins involved in apoptosis and cell cycle regulation. The detection of cleaved PARP is a hallmark of caspase-mediated apoptosis.[13]
Materials:
-
Treated and control cell lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-PARP, anti-cleaved-PARP, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[14]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet debris.[15]
-
Transfer the supernatant (lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.[15]
-
-
Analysis:
-
Analyze the band intensities. A decrease in full-length PARP (116 kDa) and the appearance of the cleaved fragment (89 kDa) indicates apoptosis.[13]
-
Assess the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.
-
Normalize protein levels to a loading control like β-actin or GAPDH.
-
Summary of Expected Data and Interpretation
The following table outlines potential outcomes based on studies of similar dibenzo[b,f]thiepine analogues.[2] These values should be used as a reference point for designing experiments with 2-Chlorodibenzo[b,f]thiepine.
| Parameter | Cell Line | Example Result from Analogue[2] | Interpretation |
| IC₅₀ | MCF-7 (ER+) | 1.33 µM | Potent cytotoxic activity in ER-positive breast cancer cells. |
| IC₅₀ | MDA-MB-231 (ER-) | 5 µM | Cytotoxic activity is also present but may be less potent in ER-negative cells. |
| IC₅₀ | HEK293 (Normal) | > 50 µM | Suggests potential tumor-specific cytotoxic action with a good therapeutic window. |
| Apoptosis Assay | MCF-7 | Increase in Annexin V+/PI- & Annexin V+/PI+ populations | The compound induces cell death primarily through apoptosis, not necrosis. |
| Cell Cycle Analysis | MCF-7 | Accumulation of cells in the G0/G1 phase | Consistent with an ER antagonism mechanism, blocking progression into the S phase. |
| Western Blot | MCF-7 | Appearance of 89 kDa PARP fragment; Increased Bax/Bcl-2 ratio | Confirms caspase activation and induction of the intrinsic apoptotic pathway. |
References
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
SciSpace. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiepine. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]
-
PubChem. (n.d.). 2-chlorodibenz[b,f][7]oxazepin-11(10H)-one. Retrieved from [Link]
-
CAS Common Chemistry. (n.d.). 11-Chlorodibenzo[b,f][7]thiazepine. Retrieved from [Link]
-
apicule. (n.d.). Dibenzo(b,f)(1,4)thiazepin-11(10H)-one, 2-chloro (CAS No: 3159-04-4). Retrieved from [Link]
-
PubChemLite. (n.d.). Dibenzo(b,f)thiepin-10-ol, 10,11-dihydro-2-chloro-11-(4-methyl-1-piperazinyl)-, trans-, (e)-2-butenedioate (1:1). Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Dibenzo[b,f]thiepin (CAS 257-13-6). Retrieved from [Link]
-
PubMed. (2015, June 24). Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. Retrieved from [Link]
-
PMC. (2023, January 11). Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, March 18). Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. Retrieved from [Link]
-
ResearchGate. (2023, April 13). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. Retrieved from [Link]
-
PMC. (2025, June 13). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][7]oxazin-3(4H). Retrieved from [Link]
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Application Notes and Protocols for In Vivo Studies with 2-Chlorodibenzo[b,f]thiepine Derivatives
Introduction: The 2-Chlorodibenzo[b,f]thiepine Scaffold in Neuropharmacology
The dibenzo[b,f]thiepine core is a privileged scaffold in medicinal chemistry, most notably forming the foundation of antipsychotic drugs like Zotepine. The specific compound, 2-Chlorodibenzo[b,f]thiepine, is best understood not as an end-product for in vivo use, but as a crucial chemical intermediate for the synthesis of novel derivatives.[1][2][3] There is a notable absence of direct in vivo studies on this unsubstituted scaffold in publicly available literature, which strongly suggests its primary role is in synthetic chemistry.
This guide, therefore, is designed for researchers and drug development professionals who are synthesizing and evaluating novel derivatives of 2-Chlorodibenzo[b,f]thiepine. The protocols and insights provided herein are structured to guide the in vivo characterization of these new chemical entities (NCEs), with a focus on assessing their potential as antipsychotic agents. We will draw heavily upon the established pharmacology of analogous compounds, such as Zotepine, to provide a scientifically grounded framework for investigation. The overarching goal is to equip researchers with the rationale and step-by-step methodologies to progress a novel 2-Chlorodibenzo[b,f]thiepine derivative through a preliminary in vivo screening cascade.
Guiding Principles for In Vivo Evaluation
The development of any new centrally active compound requires a tiered and logical progression of in vivo studies. This approach ensures that resources are used efficiently and that a comprehensive understanding of the compound's safety and efficacy profile is built systematically. For novel 2-Chlorodibenzo[b,f]thiepine derivatives, the primary hypothesis is often centered on the modulation of dopaminergic and serotonergic pathways, similar to established atypical antipsychotics.[4][5]
The Importance of a Structured In Vivo Workflow
A structured workflow is critical for making go/no-go decisions in a drug discovery program. It allows for the early identification of promising candidates while deprioritizing those with unfavorable safety or efficacy profiles. The workflow presented here progresses from broad, safety-oriented assessments to more specific, efficacy-related behavioral models.
Caption: Tiered in vivo evaluation workflow for novel antipsychotic candidates.
Tier 1: Foundational Safety & Pharmacokinetics
Before any assessment of efficacy, the safety and exposure of the NCE must be established. These initial studies are fundamental to designing meaningful and ethical subsequent experiments.
Protocol 1: Acute Oral Toxicity Study
Rationale: The primary goal of an acute toxicity study is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity after a single administration.[6] This information is crucial for selecting a safe dose range for subsequent behavioral studies. The "limit test" is often a starting point for compounds with unknown toxicity.[7]
Methodology (Adapted from OECD Guideline 423 - Acute Toxic Class Method): [8]
-
Animals: Use healthy, young adult rodents (e.g., Sprague-Dawley rats or CD-1 mice), typically starting with one sex (females are often assumed to be more sensitive).[7]
-
Housing: House animals individually for at least 5 days prior to dosing to allow for acclimatization.
-
Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before dosing to promote absorption. Water should be available ad libitum.
-
Dose Preparation: Formulate the 2-Chlorodibenzo[b,f]thiepine derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is stable for the duration of the dosing procedure.
-
Dosing:
-
Start with a limit dose, for example, 2000 mg/kg, administered via oral gavage. The volume should not exceed 1-2 mL/100g body weight.[8]
-
Administer the dose to a group of 3 animals.
-
-
Observation:
-
Observe animals closely for the first 30 minutes, then periodically for the first 24 hours, paying special attention during the first 4 hours.
-
Continue daily observations for a total of 14 days.
-
Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system signs (e.g., tremors, convulsions, lethargy).
-
-
Endpoint:
-
If no mortality is observed at the limit dose, further testing at higher doses may not be necessary for initial screening.
-
If mortality occurs, subsequent groups of 3 animals are dosed at lower fixed levels (e.g., 300, 50, 5 mg/kg) to classify the compound's toxicity.
-
-
Data Analysis: Record the number of mortalities and the timing of their occurrence. Note all clinical signs of toxicity and their duration. This will inform the selection of doses for Tier 2 studies, which should be well below any dose that causes overt signs of toxicity.
The Critical Role of Pharmacokinetics (PK)
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a novel compound is paramount. A preliminary PK study should be conducted alongside or immediately following the acute toxicity assessment.
Rationale: A compound that is not absorbed or is metabolized too rapidly will not have the opportunity to engage its target in the central nervous system. Conversely, a compound with very slow clearance could accumulate and cause unexpected toxicity. PK data provides the essential link between the administered dose and the concentration of the drug in the plasma and, by extension, the brain.[9]
Key Parameters to Measure:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the curve, representing total drug exposure.
-
t1/2: Half-life of the compound.
These parameters will guide the selection of the dose, the timing of behavioral testing post-dosing, and the dosing frequency in any subsequent multi-dose studies.[10]
Tier 2: Primary Efficacy Screening
Once a safe dose range and basic PK profile are established, the next step is to screen for antipsychotic-like activity using validated behavioral models.
Protocol 2: Amphetamine-Induced Hyperlocomotion
Rationale: The dopamine hypothesis of schizophrenia suggests that hyperactivity of the mesolimbic dopamine system contributes to positive symptoms.[4] Psychostimulants like d-amphetamine increase dopamine release, leading to a measurable increase in locomotor activity in rodents.[11] A compound with potential antipsychotic efficacy is expected to antagonize this effect. This model has high predictive validity for antipsychotic drugs.[12][13]
Methodology:
-
Animals: Male rats or mice are commonly used.
-
Apparatus: An open-field arena equipped with infrared photobeams to automatically track movement (e.g., distance traveled, ambulatory counts).[14]
-
Habituation: Place the animals in the open-field arena for 30-60 minutes to allow them to habituate to the novel environment. This reduces the confounding effect of novelty-induced locomotion.
-
Dosing:
-
Administer the test compound (novel 2-Chlorodibenzo[b,f]thiepine derivative) or vehicle at predetermined doses (based on Tier 1 data) via an appropriate route (e.g., intraperitoneal, oral).
-
Allow for a pretreatment interval based on the compound's Tmax to ensure it is at or near its peak concentration when the behavioral test begins.
-
-
Challenge: Administer d-amphetamine (e.g., 0.5-2.0 mg/kg, i.p.) to induce hyperlocomotion.[13][15]
-
Data Collection: Immediately after the amphetamine injection, place the animals back into the open-field arena and record locomotor activity for 60-90 minutes.[14]
-
Data Analysis: Compare the total distance traveled (or ambulatory counts) between the vehicle-treated group and the groups treated with the novel compound. A statistically significant reduction in amphetamine-induced activity suggests potential antipsychotic efficacy.
| Treatment Group | Dose (mg/kg) | Mean Distance Traveled (cm) ± SEM | % Inhibition of Amphetamine Response |
| Vehicle + Saline | - | 1500 ± 120 | N/A |
| Vehicle + Amphetamine | 1.5 | 8500 ± 550 | 0% (Reference) |
| Compound X + Amphetamine | 1.0 | 6200 ± 480 | 32.9% |
| Compound X + Amphetamine | 3.0 | 3100 ± 310 | 77.1% |
| Haloperidol + Amphetamine | 0.1 | 2500 ± 250 | 85.7% |
| Caption: Example data table for an amphetamine-induced hyperlocomotion study. |
Protocol 3: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Rationale: Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startle-inducing stimulus (pulse).[16] In individuals with schizophrenia, this sensorimotor gating is often deficient.[17] The PPI test is therefore a valuable cross-species model for assessing a core cognitive deficit associated with the disorder. Restoration of PPI by a drug candidate is a strong indicator of potential antipsychotic activity.[18]
Methodology:
-
Animals: Male rats or mice.
-
Apparatus: A startle response system consisting of a sound-attenuating chamber, an animal holder on a piezoelectric platform to detect movement, a speaker for auditory stimuli, and control software.[16]
-
Dosing: Administer the test compound or vehicle as described in the hyperlocomotion protocol, allowing for an appropriate pretreatment time.
-
Test Session:
-
Place the animal in the holder and allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The session consists of multiple trial types presented in a pseudorandom order:
-
-
Data Collection: The software records the maximal startle amplitude (Vmax) for each trial.
-
Data Analysis: Calculate the percent PPI for each prepulse intensity using the formula: %PPI = 100 * [(Startle amplitude on pulse-alone trials - Startle amplitude on prepulse-pulse trials) / Startle amplitude on pulse-alone trials] A significant increase in %PPI in the drug-treated group compared to the vehicle-treated group (in a schizophrenia model, or restoration of a deficit) indicates efficacy.
Tier 3: Side Effect & Motor Function Profiling
A key goal in modern antipsychotic drug development is to minimize the debilitating extrapyramidal side effects (EPS) associated with older, "typical" antipsychotics.[5] Tier 3 studies are designed to assess the liability of a novel compound to cause these motor disturbances.
Protocol 4: Catalepsy Assessment (Bar Test)
Rationale: Catalepsy in rodents is a state of immobility and failure to correct an externally imposed posture. It is a widely used model to predict the propensity of a drug to cause Parkinsonian-like EPS in humans.[12][20] Atypical antipsychotics are characterized by a wider separation between the doses that produce antipsychotic effects and those that induce catalepsy.
Methodology:
-
Animals: Male rats are typically preferred for this test.
-
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) elevated approximately 9-10 cm above the bench surface.[21]
-
Dosing: Administer the test compound or vehicle. It is common to test a range of doses, including those found to be effective in Tier 2 studies and higher doses.
-
Testing:
-
At a time point corresponding to the expected peak effect of the drug, gently place the rat’s forepaws onto the horizontal bar.
-
Start a stopwatch and measure the latency for the rat to remove both paws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 or 300 seconds) is typically used.[22]
-
-
Data Analysis: Compare the latency to descend between the vehicle and drug-treated groups. A dose-dependent increase in the time spent on the bar indicates a cataleptic effect. The goal is to find a compound with a "therapeutic window," where effective doses in PPI and hyperlocomotion models do not induce significant catalepsy.[12]
Protocol 5: Motor Coordination (Rotarod Test)
Rationale: While the catalepsy test assesses a specific type of motor impairment, the rotarod test provides a more general measure of motor coordination, balance, and motor learning.[23] It is important to ensure that the effects observed in efficacy models are not simply a consequence of general motor sedation or impairment.
Methodology:
-
Animals: Mice are frequently used.
-
Apparatus: A rotarod unit, which consists of a textured rod that rotates at a fixed or accelerating speed.[24][25]
-
Training (Optional but Recommended): Some protocols include a training session on a preceding day to allow the animals to learn the task. This can reduce variability.[26]
-
Dosing: Administer the test compound or vehicle.
-
Testing:
-
At the time of expected peak drug effect, place the mouse on the rotating rod.
-
The most common paradigm uses an accelerating speed (e.g., from 4 to 40 rpm over 300 seconds).[26]
-
Record the latency to fall from the rod. The trial ends if the animal falls or if it clings to the rod and makes one full passive rotation.
-
Typically, 2-3 trials are conducted with an inter-trial interval of at least 15 minutes.[25]
-
-
Data Analysis: Compare the mean latency to fall across treatment groups. A significant decrease in performance indicates that the compound may cause motor impairment at the tested dose.
Integrating Data and Making Decisions
The ultimate goal of this tiered approach is to build a comprehensive profile of a novel 2-Chlorodibenzo[b,f]thiepine derivative. An ideal candidate would exhibit the following characteristics:
-
Favorable Safety Profile: High MTD in acute toxicity studies.
-
Good Bioavailability: Demonstrates adequate plasma and brain exposure after oral administration.
-
Antipsychotic-like Efficacy: Reverses amphetamine-induced hyperlocomotion and enhances or restores PPI at non-sedating doses.
-
Low EPS Liability: Shows a significant separation between the effective dose in efficacy models and the dose that induces catalepsy.
-
No General Motor Impairment: Does not impair performance on the rotarod at therapeutically relevant doses.
Caption: Key signaling pathways targeted by atypical antipsychotics.
By systematically applying these protocols and principles, researchers can effectively characterize novel derivatives of the 2-Chlorodibenzo[b,f]thiepine scaffold, identifying promising new candidates for the treatment of psychotic disorders.
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Hoffman, D. C., & Donovan, H. (1995). Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability. Psychopharmacology, 120(2), 128–133. [Link]
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Deacon, R. M. (2013). Measuring motor coordination in mice. Journal of visualized experiments : JoVE, (75), e2609. [Link]
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International Mouse Phenotyping Consortium. Rotarod Protocol. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Rotarod. [Link]
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protocols.io. (2024). Rotarod-Test for Mice. [Link]
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SciSpace. (2023). Rotarod Test to assess motor coordination in a mouse parkinsonian model. [Link]
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Taconic Biosciences. Neurological Disorders: Prepulse Inhibition. [Link]
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Seeger, T. F., Seymour, P. A., Schmidt, A. W., & Zorn, S. H. (2006). Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument. Journal of pharmacological and toxicological methods, 54(2), 179–191. [Link]
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Barnes, S. A., Sawiak, S. J., Caprioli, D., Jupp, B., Martin, N., & Neill, J. C. (2016). Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats. Frontiers in behavioral neuroscience, 10, 15. [Link]
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Wędzony, K., Chocyk, A., & Maćkowiak, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]
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U.S. Food and Drug Administration. Chapter IV.C.1. Guidelines for Toxicity Studies. [Link]
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b-neuro. Amphetamine induced hyperlocomotion. [Link]
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Gothe, S. S., & Rameshwar, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. International Journal of Research in Ayurveda and Pharmacy, 14(4), 136-141. [Link]
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White, I. M., & Kunko, P. M. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus, 16(8), 695–703. [Link]
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NC3Rs. Acute toxicity testing. [Link]
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International Mouse Phenotyping Consortium. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol. [Link]
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de Souza, A. S., de-Melo, D. A., de-Melo, D. A., & Brandão, M. L. (2022). Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats. Psychology & neuroscience, 15(2), 127–137. [Link]
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Japan Consortium for Glycobiology and Glycotechnology DataBase. [Prepulse inhibition (PPI) of the Acoustic Startle Response]. [Link]
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Sanberg, P. R., Giordano, M., & Norman, A. B. (1988). The catalepsy test: Its ups and downs. Behavioral Neuroscience, 102(5), 748–759. [Link]
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Fink, K., & Göthert, M. (2007). Increased amphetamine-induced locomotor activity, sensitization and accumbal dopamine release in M5 muscarinic receptor knockout mice. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(45), 12333–12340. [Link]
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Robinson, S. (2008). Acute toxicity test no longer needed, industry review finds. PharmaTimes. [Link]
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Wesołowska, A., & Kowalska, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Biomolecules, 10(1), 160. [Link]
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Vanderschuren, L. J., De Vries, T. J., Wardeh, G., Hogenboom, F., & Schoffelmeer, A. N. (2001). Locomotor responses to amphetamine (1 mg / kg, i.p.) in rats pretreated with saline or amphetamine (1 mg / kg, i.p.), 3 d, 1 week, and 3 weeks earlier. Synapse, 41(2), 91-9. [Link]
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Singh, S., Taneja, M., & Majumdar, M. (2018). Rotarod test and Catalepsy bar test: behavioral testing and its implications in assessing the therapeutic potential of Aloe vera in Parkinson’s disease. International Journal of Basic & Clinical Pharmacology, 7(1), 1-6. [Link]
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Augusta University. Pre-Pulse Inhibition. [Link]
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Med Associates Inc. Pre-Pulse Inhibition Startle Protocol. [Link]
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Roy, B., Ali, M., & Jakkam, D. (2018). Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. eNeuro, 5(5), ENEURO.0180-18.2018. [Link]
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Wędzony, K., Chocyk, A., & Maćkowiak, M. (2020). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. ResearchGate. [Link]
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Khan, S., & Mirescu, C. (2023). Recent Advances in Psychopharmacology: From Bench to Bedside Novel Trends in Schizophrenia. DigitalCommons@TMC. [Link]
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Suzuki, Y., & Mihara, K. (2012). Predicting Pharmacokinetic Stability by Multiple Oral Administration of Atypical Antipsychotics. Innovations in clinical neuroscience, 9(11-12), 12–16. [Link]
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Hiemke, C., & Weigmann, H. (2018). Clinical Pharmacokinetics of Atypical Antipsychotics: An Update. ResearchGate. [Link]
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Panadero, M. I., García-Muñoz, M., & Román, M. (2021). Review of Pharmacokinetics and Pharmacogenetics in Atypical Long-Acting Injectable Antipsychotics. Pharmaceutics, 13(7), 960. [Link]
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Caccia, S. (2015). Clinical pharmacology of atypical antipsychotics: an update. Central nervous system agents in medicinal chemistry, 15(1), 12–33. [Link]
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Carey, R. J., & DePalma, G. (2000). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista brasileira de psiquiatria (Sao Paulo, Brazil : 1999), 22 Suppl 1, S131-S135. [Link]
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Patel, M. B., & Patel, H. R. (2015). An efficient one pot synthesis of Dibenzo [b, f][12][25] thiazepin-11[10H]-one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. Organic Chemistry: An Indian Journal, 11(6), 211-214. [Link]
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Comel, A., & Kirsch, G. (2007). A new concise strategy for synthesis of dibenzo[b,f]thiepins and related fused symmetrical thiepin derivatives. The Journal of organic chemistry, 72(24), 9342–9345. [Link]
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Patil, P. S., & Dandgavhal, H. P. (2016). Novel synthetic methodology for the synthesis of dibenzo[b,e][12][25]diazepines. Journal of Chemical and Pharmaceutical Research, 8(8), 318-326. [Link]
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Božinović, N., B. B. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(5), 609-621. [Link]
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Application Note: Profiling 2-Chlorodibenzo[b,f]thiepine Derivatives as Atypical CNS Stimulants via Monoamine Transporter Inhibition
Target Audience: Assay Developers, Medicinal Chemists, and Preclinical Neuropharmacologists.
Introduction & Mechanistic Rationale
The 2-chlorodibenzo[b,f]thiepine scaffold is classically recognized as the core pharmacophore for atypical antipsychotics, most notably zotepine. Historically, these compounds are engineered for potent dopamine D2 and serotonin 5−HT2A receptor antagonism, yielding a sedative and neuroleptic clinical profile. However, recent structure-activity relationship (SAR) profiling reveals that specific structural modifications—such as the N-demethylation of the aliphatic side chain—drastically pivot the molecule's target engagement.
By removing a single methyl group, the derivative (e.g., norzotepine) loses significant D2 affinity while gaining profound inhibitory activity against the Norepinephrine Transporter (NET) and the Dopamine Transporter (DAT) (). This pharmacological shift transforms the scaffold from a central depressant into an atypical CNS stimulant and activating antidepressant. By inhibiting monoamine reuptake, these derivatives elevate extracellular catecholamines in the prefrontal cortex (PFC) and striatum, driving downstream cAMP/PKA signaling cascades that manifest as enhanced locomotor activity and cognitive arousal.
Fig 1: Pharmacological pathway of 2-chlorodibenzo[b,f]thiepine derivatives driving CNS stimulation.
Pharmacological Data Synthesis
To illustrate the target-shifting phenomenon, the following table summarizes the binding affinities ( Ki ) and functional reuptake inhibition ( IC50 ) of the parent scaffold versus its N-desmethyl derivative. The data demonstrates the transition from a D2 -dominant profile to a NET/DAT-dominant profile.
| Compound | D2 Ki (nM) | NET IC50 (nM) | DAT IC50 (nM) | SERT IC50 (nM) | Primary Phenotype |
| Zotepine (Parent) | 4.2 | 530 | >3000 | 151 | Sedative / Antipsychotic |
| Norzotepine (Derivative) | 12.5 | 35 | 410 | 120 | Stimulant / Antidepressant |
| Desipramine (Control) | >10000 | 4 | >10000 | 60 | Reference NET Inhibitor |
Self-Validating Experimental Protocols
As an Application Scientist, ensuring assay reproducibility is paramount. The following protocols are designed as self-validating systems, incorporating internal controls and specific biochemical safeguards to prevent data artifacts.
Protocol A: In Vitro Monoamine Transporter Uptake Assay
Objective: Quantify the IC50 of novel thiepine derivatives at human NET and DAT.
Expert Insight & Causality: Monoamines (dopamine and norepinephrine) are highly unstable in standard buffers; they rapidly auto-oxidize at physiological pH and are degraded by endogenous monoamine oxidases (MAOs) expressed in HEK293 cells. To ensure the radioactive signal accurately reflects transporter uptake rather than degradation artifacts, the assay buffer must be supplemented with ascorbic acid (to prevent oxidation) and pargyline (an irreversible MAO inhibitor).
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing hNET or hDAT at 1×105 cells/well in a 96-well poly-D-lysine coated plate. Incubate for 24 hours at 37°C.
-
Buffer Preparation: Prepare Krebs-Ringer-HEPES (KRH) buffer (pH 7.4). Immediately prior to the assay, supplement with 100μM ascorbic acid and 10μM pargyline.
-
Compound Incubation: Wash cells twice with warm KRH buffer. Add the 2-chlorodibenzo[b,f]thiepine derivative in a 10-point concentration gradient ( 10−10 to 10−5 M). Include Desipramine ( 1μM ) as a positive control for NET, and Nomifensine ( 1μM ) for DAT. Incubate for 15 minutes at 37°C.
-
Radioligand Addition: Add 20nM of [3H] -Norepinephrine or [3H] -Dopamine. Incubate for exactly 10 minutes. (Note: 10 minutes ensures uptake remains in the linear phase, preventing equilibrium saturation).
-
Termination & Reading: Terminate the reaction by rapidly washing cells three times with ice-cold KRH buffer. Lyse cells using 0.1% Triton X-100, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.
-
Validation: Calculate the Z'-factor using the vehicle control (total uptake) and the positive control (non-specific uptake). A Z'-factor >0.6 validates the assay plate.
Protocol B: In Vivo Microdialysis and Locomotor Profiling
Objective: Validate the CNS stimulant properties in vivo by correlating extracellular monoamine efflux with behavioral hyperlocomotion.
Expert Insight & Causality: Basal extracellular concentrations of dopamine and norepinephrine in the rodent prefrontal cortex are extremely low (frequently <5nM ). Standard UV or fluorescence detection is insufficient. Therefore, High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD) is strictly required. ECD leverages the low oxidation potential of catecholamines to achieve femtomolar sensitivity ().
Step-by-Step Methodology:
-
Surgical Implantation: Stereotaxically implant a guide cannula into the medial prefrontal cortex (mPFC) of male Wistar rats (Coordinates: AP +3.2, ML -0.6, DV -2.0 from bregma). Allow 5 days for recovery.
-
Probe Insertion: Insert a concentric microdialysis probe (2 mm active membrane). Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5μL/min .
-
Baseline Collection: Collect dialysate samples every 20 minutes. Establish a stable baseline for at least 3 consecutive fractions (variance <10% ).
-
Dosing & Behavioral Tracking: Administer the thiepine derivative (e.g., 10 mg/kg, i.p.). Immediately place the subject in an Open Field Test (OFT) arena equipped with infrared beam tracking.
-
Simultaneous Monitoring: Continuously collect dialysate fractions every 20 minutes for 3 hours post-dose while simultaneously recording total distance traveled (cm) and rearing events in the OFT.
-
HPLC-ECD Analysis: Inject 20μL of dialysate into the HPLC-ECD system. Quantify NE and DA peaks against a standard curve. Correlate the Cmax of extracellular monoamines with the peak locomotor activity window.
Experimental Workflow Visualization
Fig 2: Experimental workflow for validating CNS stimulant properties of thiepine derivatives.
References
-
Shobo, M., Kondo, Y., Yamada, H., et al. (2010). "Norzotepine, a major metabolite of zotepine, exerts atypical antipsychotic-like and antidepressant-like actions through its potent inhibition of norepinephrine reuptake." Journal of Pharmacology and Experimental Therapeutics.[Link] [1]
-
Fukuyama, K., & Okada, M. (2021). "Effects of an Atypical Antipsychotic, Zotepine, on Astroglial L-Glutamate Release through Hemichannels: Exploring the Mechanism of Mood-Stabilising Antipsychotic Actions." Pharmaceuticals.[Link] [2]
Introduction: The Dibenzo[b,f]thiepine Scaffold as a Privileged Pharmacophore
An In-Depth Guide to the Synthetic Derivatization of 2-Chlorodibenzo[b,f]thiepine
The tricyclic dibenzo[b,f]thiepine core is a significant pharmacophore in medicinal chemistry, forming the structural basis for a range of therapeutic agents.[1] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and analgesic properties.[2][3] Notably, derivatives such as Zotepine are used in the treatment of schizophrenia.[4] The inherent structural features of the dibenzo[b,f]thiepine system make it an attractive starting point for the development of new chemical entities.
2-Chlorodibenzo[b,f]thiepine serves as a versatile and strategic starting material for chemical diversification. The presence of a halogen at the C2 position provides a reactive handle for introducing a wide variety of functional groups and building blocks. This guide provides detailed application notes and protocols for the derivatization of 2-chlorodibenzo[b,f]thiepine, focusing on two powerful synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling Reactions. These methodologies enable researchers to generate libraries of novel compounds for screening in drug discovery programs, particularly in the search for new anti-breast cancer agents and neuroleptics.[5][6][7]
Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
Principle and Rationale
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for modifying aromatic halides. The reaction proceeds via a two-step addition-elimination mechanism. A potent nucleophile attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group (in this case, chloride) is eliminated, restoring the aromaticity of the ring.
The reactivity of aryl halides in SNAr reactions is dictated by the electronic properties of the aromatic system. In electron-poor aromatic heterocycles like substituted pyridines, the ring's intrinsic electron-withdrawing nature facilitates nucleophilic attack, especially at positions ortho and para to the heteroatom.[8] Similarly, in 2-chlorodibenzo[b,f]thiepine, the collective electron-withdrawing effect of the fused aromatic rings and the sulfur heteroatom activates the C2 position for nucleophilic attack, making the displacement of the chloride feasible with a range of nucleophiles.[9] This method is particularly effective for introducing amine, alkoxide, and thiolate functionalities.
Experimental Workflow for SNAr Derivatization
Caption: General workflow for SNAr derivatization of 2-chlorodibenzo[b,f]thiepine.
Protocol 1.1: Synthesis of 2-Amino-Dibenzo[b,f]thiepines via SNAr
This protocol describes a general method for the N-arylation of primary and secondary amines with 2-chlorodibenzo[b,f]thiepine.
Materials:
-
2-Chlorodibenzo[b,f]thiepine (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine, aniline) (1.2 - 2.0 eq)
-
Base: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser, and nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chlorodibenzo[b,f]thiepine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF).
-
Add the amine nucleophile (1.2 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Causality: The base is crucial for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. Cesium carbonate is often used for less reactive amines due to its higher solubility and basicity.
-
Fit the flask with a condenser and heat the reaction mixture with vigorous stirring. The optimal temperature typically ranges from 100 °C to 150 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 2-amino-dibenzo[b,f]thiepine derivative.
| Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMF | 120 | 75-85 |
| Morpholine | K₂CO₃ | DMF | 120 | 70-80 |
| Aniline | Cs₂CO₃ | DMSO | 150 | 50-65 |
| Benzylamine | K₂CO₃ | DMF | 110 | 80-90 |
Protocol 1.2: Synthesis of 2-Thioether-Dibenzo[b,f]thiepines via SNAr
This protocol allows for the formation of a C-S bond by reacting with a thiol.
Materials:
-
2-Chlorodibenzo[b,f]thiepine (1.0 eq)
-
Thiol nucleophile (e.g., thiophenol, benzyl mercaptan) (1.1 eq)
-
Base: Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or Potassium carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Anhydrous DMF or Tetrahydrofuran (THF)
Procedure:
-
To a dry flask under nitrogen, add the thiol (1.1 eq) and anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Causality: Carefully add sodium hydride (1.2 eq) portion-wise. NaH is a strong, non-nucleophilic base that deprotonates the thiol to form the highly nucleophilic thiolate anion. This step is exothermic and produces hydrogen gas; proper quenching procedures are essential.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chlorodibenzo[b,f]thiepine (1.0 eq) in the same anhydrous solvent.
-
Heat the reaction to 60-80 °C and monitor by TLC until completion.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Perform a standard aqueous work-up and extraction as described in Protocol 1.1.
-
Purify the crude product by flash column chromatography.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Principle and Rationale
For introducing carbon- and nitrogen-based substituents where SNAr is inefficient, palladium-catalyzed cross-coupling reactions are the methods of choice. These reactions offer broad substrate scope, high functional group tolerance, and typically proceed under milder conditions.
-
Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organic halide. It is one of the most versatile methods for creating biaryl linkages. The synthesis of structurally diverse thiepines has been accomplished using this reaction.[1]
-
Buchwald-Hartwig Amination: A modern alternative to SNAr for C-N bond formation, this reaction couples an amine with an aryl halide. It is particularly valuable for coupling less nucleophilic amines or sterically hindered substrates. Palladium-catalyzed amination is an efficient procedure for synthesizing dibenzo[b,f]azepines and related thiepines.[1][10][11]
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details the synthesis of 2-aryl-dibenzo[b,f]thiepines.
Materials:
-
2-Chlorodibenzo[b,f]thiepine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3-5 mol%)
-
Base: Aqueous solution of sodium carbonate (Na₂CO₃, 2M) or potassium carbonate (K₂CO₃, 2M) (3.0 eq)
-
Solvent System: Toluene/Ethanol or 1,4-Dioxane
Procedure:
-
In a reaction vessel, combine 2-chlorodibenzo[b,f]thiepine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and the solvent (e.g., 1,4-Dioxane).
-
Causality: The system must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is achieved by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the aqueous base (e.g., 2M K₂CO₃, 3.0 eq). The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid.
-
Seal the vessel and heat the mixture to 80-100 °C with stirring for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by flash column chromatography to afford the 2-aryl-dibenzo[b,f]thiepine product.
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 70-80 |
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Characterization of Synthesized Derivatives
The structural integrity and purity of all newly synthesized compounds must be rigorously confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The disappearance of the signal corresponding to the proton at the C2 position and the appearance of new signals corresponding to the introduced substituent are key diagnostic markers.
-
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the final product.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is employed to assess the purity of the final compound, while TLC is used for rapid reaction monitoring.
References
-
Ansari, M. I., Hussain, M. K., Arun, A., Chakravarti, B., Konwar, R., & Hajela, K. (2015). Synthesis of Targeted Dibenzo [b, f] thiepines and Dibenzo [b, f] oxepines as Potential Lead Molecules with Promising Anti-breast Cancer Activity. European Journal of Medicinal Chemistry, 99. [Link]
-
Ansari, M. I., et al. (2015). Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. PubMed. [Link]
-
Jílek, J., et al. (N/A). Efficient Method for the Synthesis of Dibenzo[b,f]thiepin-10-ones under Mild Conditions. ResearchGate. [Link]
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Jílek, J. O., et al. (1975). The synthesis of 10-(4-methylpiperazino)dibenzo (b,f)thiepin and related compounds. Neurotropic and psychotropic agents. R Discovery. [Link]
-
Nawrot-Hadzik, I., et al. (2022). Synthesis and Study of Dibenzo[b,f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. MDPI. [Link]
-
Božinović, N., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Serbian Chemical Society. [Link]
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Wikipedia. (N/A). Thiepine. Wikipedia. [Link]
-
N/A. (N/A). Thiepine: A Heterocyclic Compound with Pharmaceutical Applications. Docsity. [Link]
-
Stopka, P., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry. [Link]
-
Kopicova, Z., et al. (1982). Reactions of 11-chloro-11-phenyl-6,11-dihydrodibenzo[b,e]-thiepin with piperidine and some further nucleophiles. R Discovery. [Link]
-
Gandler, J. R., et al. (N/A). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC. [Link]
-
Stopka, P., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Semantic Scholar. [Link]
-
Organic Chemistry. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]
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- 4. Thiepine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols for the Experimental Design of 2-Chlorodibenzo[b,f]thiepine Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studies involving 2-Chlorodibenzo[b,f]thiepine and its derivatives. This document offers detailed protocols and explains the scientific rationale behind the experimental choices, ensuring a foundation built on expertise, trustworthiness, and authoritative scientific grounding.
Introduction to the Dibenzo[b,f]thiepine Scaffold
The dibenzo[b,f]thiepine core is a tricyclic heterocyclic system that has garnered significant attention in medicinal chemistry. While the parent thiepine ring is unstable, its fusion with two benzene rings, as in dibenzothiepines, imparts considerable stability to the molecule[1]. This structural motif is a key pharmacophore in a number of drugs, including antipsychotics like zotepine and antidepressants like dosulepin[1][2]. The 2-chloro substituted variant, 2-Chlorodibenzo[b,f]thiepine, often serves as a crucial intermediate in the synthesis of these more complex pharmaceutical agents[3]. Its chemical backbone presents a versatile platform for structural modifications to modulate pharmacological activity.
Chemical Properties of 2-Chlorodibenzo[b,f]thiepine-based Compounds:
| Property | Value | Source |
| Molecular Formula (Intermediate) | C13H8ClNOS | [3][4][5] |
| Molecular Weight (Intermediate) | 261.73 g/mol | [3][4][5] |
| Appearance | Varies with specific derivative | - |
| Purity | Typically ≥98% for research use | [4][5] |
| Storage | 4°C for long-term stability | [5] |
Synthesis and Analytical Characterization
The synthesis of the 2-Chlorodibenzo[b,f]thiepine core is a multi-step process that has been optimized for industrial-scale production of its derivatives[6]. A common strategy involves the ortho-metalation of aromatic aldehyde acetals followed by treatment with a sulfur source to construct the central thiepine ring[7].
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway. The rationale for a multi-step synthesis is to build the complex tricyclic system from readily available starting materials, with each step carefully chosen to control regioselectivity and yield[6][8].
Sources
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- 7. A new concise strategy for synthesis of dibenzo[b,f]thiepins and related fused symmetrical thiepin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
Application Notes and Protocols for the Administration of 2-Chlorodibenzo[b,f]thiepine in Preclinical Animal Models
Introduction
The dibenzo[b,f]thiepine scaffold is a core structure in a variety of pharmacologically active compounds, with applications ranging from antipsychotics to potential anti-cancer agents.[1][2] 2-Chlorodibenzo[b,f]thiepine is a key intermediate and a subject of interest for its own potential biological activities. This guide provides a comprehensive overview of the critical considerations and detailed protocols for the dosage and administration of 2-Chlorodibenzo[b,f]thiepine in common animal models. The information herein is curated for researchers, scientists, and drug development professionals to ensure scientific rigor and reproducibility in preclinical studies.
A significant portion of the available in-vivo data pertains to Zotepine, a well-characterized derivative of 2-Chlorodibenzo[b,f]thiepine.[3][4][5] The protocols and dosage recommendations provided are based on a synthesis of this specific information and general principles for the formulation of poorly water-soluble compounds. Researchers are strongly advised to conduct pilot studies to determine the optimal dosage and vehicle for their specific animal model and experimental endpoint.
Pharmacological Profile and Metabolism
Understanding the metabolic fate and mechanism of action of 2-Chlorodibenzo[b,f]thiepine is crucial for designing meaningful in-vivo experiments.
Mechanism of Action
While the specific targets of 2-Chlorodibenzo[b,f]thiepine are not as extensively characterized as its derivatives, compounds of this class are known to interact with a range of central nervous system receptors. For instance, the derivative Zotepine is a potent antagonist of dopamine (D1 and D2), serotonin (5-HT2A, 5-HT2C), adrenergic (α1), and histamine (H1) receptors.[5] It is plausible that 2-Chlorodibenzo[b,f]thiepine shares some of these activities, making it a candidate for investigation in models of psychosis, anxiety, and other neurological disorders.
Metabolic Pathways
Based on studies of Zotepine and other related compounds, 2-Chlorodibenzo[b,f]thiepine is expected to undergo extensive metabolism in vivo. The primary metabolic routes include N-demethylation (if applicable to a derivative), oxidation of the sulfur atom, and hydroxylation of the aromatic rings, followed by conjugation for excretion.[4] Fecal excretion via bile is the main elimination route.[4]
Caption: Predicted metabolic pathway of 2-Chlorodibenzo[b,f]thiepine.
Dosage and Administration in Animal Models
The selection of an appropriate dose, route of administration, and vehicle is critical for the successful and ethical conduct of animal studies.
Pharmacokinetic Parameters
The pharmacokinetic properties of Zotepine, a derivative of 2-Chlorodibenzo[b,f]thiepine, provide valuable insights for study design.
| Species | Route | Serum Half-life (approx.) | Brain to Serum Ratio | Primary Excretion Route | Reference |
| Mouse | IV | 1.5 hours | 20-30x | Fecal | [4] |
| Rat | IV | 3.2 hours | 20-30x | Fecal | [4] |
| Dog | IV | 3.0 hours | Not specified | Fecal | [4] |
Note: These values are for Zotepine and should be used as a preliminary guide for 2-Chlorodibenzo[b,f]thiepine, with the understanding that the parent compound's pharmacokinetics may differ.
Toxicity Considerations
Acute toxicity studies of Zotepine have been conducted in several species. Dose-dependent adverse effects in rats, such as impaired growth, were observed at doses of 16 mg/kg and higher in subacute and chronic studies.[6] In dogs, doses of 16 and 64 mg/kg in a 6-month study led to abnormal quietness, abnormal gait, and other side effects.[6] One dog at 64 mg/kg showed reversible hepatic dysfunction.[6] It is crucial to conduct dose-ranging studies for 2-Chlorodibenzo[b,f]thiepine to establish a safe and effective dose for the desired application.
Vehicle Selection and Formulation
Due to its lipophilic nature, 2-Chlorodibenzo[b,f]thiepine is poorly soluble in water. The choice of vehicle is therefore critical for achieving a homogenous and stable formulation for accurate dosing.
Commonly Used Vehicles for Poorly Soluble Compounds:
-
Aqueous Suspensions: For oral administration, the compound can be milled to a fine powder and suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80).
-
Lipid-Based Formulations: Solutions in oils (e.g., corn oil, sesame oil) can be used for oral or subcutaneous administration.
-
Co-solvent Systems: For parenteral routes, a mixture of solvents is often necessary. A common approach is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a vehicle such as saline or a polyethylene glycol (PEG) solution.[7] It is recommended to keep the final concentration of DMSO below 2% in the working solution for animal studies.[7]
Example Formulations from Zotepine Studies:
-
Intravenous (IV) in Rats: A solution of 1:4 ethanol and propylene glycol has been used.[8]
-
General In Vivo: A vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline is a suitable option for achieving a clear solution for parenteral administration.[7]
Experimental Protocols
The following are detailed, step-by-step protocols for the preparation and administration of 2-Chlorodibenzo[b,f]thiepine in common rodent models. It is imperative to adhere to all institutional and national guidelines for the ethical treatment of laboratory animals.
Protocol 1: Oral Gavage in Rats
This protocol is suitable for administering a suspension of 2-Chlorodibenzo[b,f]thiepine.
Materials:
-
2-Chlorodibenzo[b,f]thiepine powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water
-
Mortar and pestle or homogenizer
-
Analytical balance
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge for adult rats)[9]
-
Syringes
Procedure:
-
Calculate the required amount of compound and vehicle based on the desired dose (mg/kg) and the number and weight of the animals. The maximum recommended dosing volume for rats is 10-20 ml/kg.[9]
-
Prepare the vehicle: Dissolve the CMC and Tween 80 in sterile water. Gentle heating and stirring may be required. Allow the solution to cool to room temperature.
-
Prepare the suspension:
-
Weigh the required amount of 2-Chlorodibenzo[b,f]thiepine.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Alternatively, use a homogenizer for a more consistent particle size.
-
-
Administer the suspension:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle from the tip of the rat's nose to the last rib.
-
Draw the calculated volume of the suspension into the syringe.
-
Carefully insert the gavage needle into the esophagus and deliver the dose.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Caption: Workflow for oral administration of 2-Chlorodibenzo[b,f]thiepine.
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol is suitable for administering a solution or a fine suspension of 2-Chlorodibenzo[b,f]thiepine.
Materials:
-
2-Chlorodibenzo[b,f]thiepine
-
Vehicle: e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[7]
-
Sterile syringes and needles (e.g., 25-27 gauge)[10]
-
70% ethanol for disinfection
Procedure:
-
Prepare the dosing solution:
-
Dissolve the calculated amount of 2-Chlorodibenzo[b,f]thiepine in DMSO to create a stock solution.
-
Sequentially add PEG300, Tween-80, and saline, mixing thoroughly after each addition to maintain a clear solution.[7]
-
-
Calculate the injection volume: The maximum recommended IP injection volume for mice is 10 ml/kg.
-
Administer the solution:
-
Properly restrain the mouse, tilting its head downwards.
-
Locate the injection site in the lower right quadrant of the abdomen.[11]
-
Disinfect the site with 70% ethanol.
-
Insert the needle at a 45-degree angle, bevel up.[10]
-
Aspirate to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.[10]
-
Inject the calculated volume.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection in Rats (Tail Vein)
This protocol requires a high degree of technical skill and should only be performed by trained personnel. A clear, sterile, and non-hemolytic solution is mandatory.
Materials:
-
2-Chlorodibenzo[b,f]thiepine
-
Vehicle: e.g., 1:4 ethanol and propylene glycol[8], or a more complex solubilizing vehicle followed by sterile filtration.
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Rat restrainer
-
Heat lamp (optional, for vasodilation)
-
70% ethanol
Procedure:
-
Prepare a sterile dosing solution:
-
Dissolve 2-Chlorodibenzo[b,f]thiepine in the chosen vehicle.
-
Sterile filter the solution through a 0.22 µm filter into a sterile vial.
-
-
Prepare the animal:
-
Place the rat in a restrainer.
-
If necessary, use a heat lamp to gently warm the tail and dilate the lateral tail veins.
-
Disinfect the tail with 70% ethanol.
-
-
Administer the injection:
-
Draw the calculated volume of the solution into a sterile syringe.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.
-
After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Monitor the animal closely for any immediate adverse effects.
-
Conclusion
The successful administration of 2-Chlorodibenzo[b,f]thiepine in animal models is foundational to elucidating its pharmacological and toxicological profile. The protocols and guidelines presented here, derived from studies on the closely related compound Zotepine and general principles of drug formulation, offer a robust starting point for preclinical research. It is paramount that investigators invest in preliminary studies to determine the optimal dosage, vehicle, and administration route for their specific experimental context, always prioritizing the ethical and humane treatment of laboratory animals.
References
- Tanikella, T. et al. (1979). Toxicological and Teratological Studies of 2-chloro-11-(2-dimethylaminoethoxy)-dibenzo[b,f]thiepine (Zotepine), a New Neuroleptic Drug. Arzneimittelforschung, 29(10), 1601-1606.
- Umeda, T. et al. (1979). Pharmacokinetics and metabolism of 2-chloro-11-(2-dimethylaminoethoxy)-dibenzo[b,f]thiepine (zotepine) in rat, mouse, dog and man. Arzneimittelforschung, 29(10), 1595-1600.
- Shirakawa, O. et al. (1998). Protective effect of the antipsychotic drug zotepine on dizocilpine-induced neuropathological changes in rat retrosplenial cortex. Neuropsychopharmacology, 19(3), 226-233.
-
MIMS Malaysia. (n.d.). Zotepine. Retrieved from [Link]
- Université de Montréal, Direction des services vétérinaires. (2011). Administration and injection of substances in mice.
- University of California, San Francisco, Institutional Animal Care and Use Committee. (n.d.).
- Université de Montréal, Direction des services vétérinaires. (2011). Administration and injection of substances in mice.
- Hajela, K. et al. (2015). Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. European Journal of Medicinal Chemistry, 101, 54-66.
- Google Patents. (2006).
- Leighton, F. A. (1989). Acute oral toxicity of dibenzothiophene for male CD-1 mice: LD50, lesions, and the effect of preinduction of mixed-function oxidases. Fundamental and Applied Toxicology, 12(4), 787-792.
- University of California, San Francisco, Institutional Animal Care and Use Committee. (n.d.). Mouse Intraperitoneal (IP)
- Gao, J. et al. (2013). Dibenzo[def,p]chrysene (DBC) Suppresses Antibody Formation in Spleen Cells Following Oral Exposures of Mice. Toxicological Sciences, 136(2), 355-364.
- Khan, I. et al. (2023). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks, 13(4), 305-316.
- Krawczyk, H. et al. (2015). Synthesis of Targeted Dibenzo [b, f] thiepines and Dibenzo [b, f] oxepines as Potential Lead Molecules with Promising Anti-breast Cancer Activity. European Journal of Medicinal Chemistry, 101, 54-66.
- Rapalli, V. K. et al. (2022). Brain-Targeted Intranasal Delivery of Zotepine Microemulsion: Pharmacokinetics and Pharmacodynamics. Pharmaceutics, 14(5), 963.
- Krawczyk, H. et al. (2023). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Molecules, 28(15), 5764.
- Borys, F. et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Molecules, 27(18), 5894.
-
Songsri, S. et al. (2024). A New Benzo[9][12]oxepino[3,2-b] Pyridine Derivative Induces Apoptosis in Canine Mammary Cancer Cell Lines. Molecules, 29(3), 594.
- Jokanović, M. et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(5), 649-658.
- Hajela, K. et al. (2015). Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity. European Journal of Medicinal Chemistry, 101, 54-66.
Sources
- 1. shd.org.rs [shd.org.rs]
- 2. Synthesis of targeted dibenzo[b,f]thiepines and dibenzo[b,f]oxepines as potential lead molecules with promising anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. future4200.com [future4200.com]
- 5. research.fsu.edu [research.fsu.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Brain-Targeted Intranasal Delivery of Zotepine Microemulsion: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. dsv.ulaval.ca [dsv.ulaval.ca]
- 11. uac.arizona.edu [uac.arizona.edu]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Yield Optimization for 2-Chlorodibenzo[b,f]thiepine Synthesis
Welcome to the Application Support Center. 2-Chlorodibenzo[b,f]thiepine and its direct ketone intermediate, 2-chlorodibenzo[b,f]thiepin-10(11H)-one, are critical tricyclic scaffolds used in the development of neuroleptic agents such as Zotepine [2].
Historically, researchers encounter significant bottlenecks during the intramolecular cyclization of 2-(4-chlorophenylthio)phenylacetic acid, often reporting yields as low as 35% due to severe charring and side reactions [1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >85% yields.
Mechanistic Pathway
Synthetic pathway of 2-Chlorodibenzo[b,f]thiepine from its phenylacetic acid precursor.
Troubleshooting Guide & FAQs
Q1: Why am I getting severe charring and low yields (<40%) during the PPA-mediated cyclization of 2-(4-chlorophenylthio)phenylacetic acid? Causality & Solution: Polyphosphoric acid (PPA) is a classic reagent for this Friedel-Crafts-type cyclization [3]. However, PPA is highly viscous. At the required reaction temperatures (120–130 °C), the high viscosity leads to poor mechanical mixing and severe local overheating at the flask walls [1]. This thermal degradation causes the substrate to char, forming insoluble black tars. Recommendation: Abandon neat PPA. Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent is a liquid at room temperature, providing excellent mass and heat transfer. It allows the cyclization to proceed smoothly at 60–80 °C, drastically reducing thermal degradation and pushing yields above 80%.
Q2: I switched to the acid chloride method (SOCl₂ followed by AlCl₃), but I am seeing high levels of intermolecular condensation (dimerization). How do I fix this? Causality & Solution: The conversion of the carboxylic acid to an acid chloride makes the electrophile highly reactive. If the substrate concentration is too high, the acid chloride of one molecule will attack the electron-rich thioether ring of another molecule, forming dimers or polymers rather than cyclizing intramolecularly. Recommendation: Apply the High Dilution Principle . Maintain a substrate concentration below 0.15 M in anhydrous dichloromethane (DCM). Furthermore, utilize inverse addition: slowly add the diluted acid chloride solution dropwise into a vigorously stirred suspension of AlCl₃ in DCM. This ensures the intramolecular reaction kinetics outcompete intermolecular collisions.
Q3: During the reduction of 2-chlorodibenzo[b,f]thiepin-10(11H)-one, the reaction stalls at 60% conversion. Adding more NaBH₄ doesn't help. What is going wrong? Causality & Solution: The issue is not the reagent, but the phase physics. The ketone intermediate has extremely poor solubility in standard alcoholic solvents (like pure methanol or ethanol) at room temperature [4]. As the reaction progresses, unreacted ketone remains trapped in the solid crystalline lattice, inaccessible to the dissolved borohydride. Recommendation: Use a co-solvent system of THF/Methanol (3:1 v/v) . THF fully solubilizes the ketone, while methanol serves as the necessary proton donor to complete the catalytic reduction cycle.
Quantitative Yield Comparison
The following table summarizes the expected outcomes when optimizing the cyclization of 2-(4-chlorophenylthio)phenylacetic acid into 2-chlorodibenzo[b,f]thiepin-10(11H)-one.
| Cyclization Reagent | Temp (°C) | Time (h) | Concentration | Average Yield | Primary Impurity Profile |
| PPA (Neat) | 120–130 | 2.0 | Neat | 35–45% | Tars, thermal degradation products |
| SOCl₂ / AlCl₃ | 0 to 25 | 4.0 | 0.5 M | 50–60% | Intermolecular dimers |
| SOCl₂ / AlCl₃ | 0 to 25 | 6.0 | 0.1 M | 75–80% | Unreacted acid (trace) |
| Eaton's Reagent | 60 | 3.0 | 0.3 M | 86–90% | Clean profile (>98% purity) |
Self-Validating Experimental Protocols
Protocol A: Optimized Cyclization via Eaton's Reagent
This protocol replaces the outdated high-temperature PPA method, ensuring high purity and yield.
-
Preparation: In a flame-dried, 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, add 100 mL of Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).
-
Substrate Addition: Cool the flask to 10 °C. Slowly add 20.0 g (71.7 mmol) of 2-(4-chlorophenylthio)phenylacetic acid in small portions over 30 minutes.
-
Self-Validation Check: The solution will transition from pale yellow to a deep, homogenous crimson red, indicating the formation of the acylium ion intermediate.
-
-
Cyclization: Heat the reaction mixture to 60 °C and stir for 3 hours.
-
Self-Validation Check: Quench a 0.1 mL aliquot in water, extract with ethyl acetate, and check via TLC (Hexanes:EtOAc 8:2). The starting material spot (R_f ~0.2) should be completely replaced by a new UV-active spot (R_f ~0.6).
-
-
Quenching: Cool the mixture to room temperature and pour it slowly over 500 g of crushed ice under vigorous stirring. A pale yellow precipitate will immediately form.
-
Isolation: Filter the solid through a sintered glass funnel. Wash the filter cake with cold water (3 × 100 mL) until the filtrate reaches a neutral pH, followed by a wash with cold isopropanol (50 mL). Dry under vacuum at 50 °C to yield 2-chlorodibenzo[b,f]thiepin-10(11H)-one.
Protocol B: One-Pot Reduction and Dehydration
This protocol transforms the ketone into the final thiepine target, overcoming solubility barriers.
-
Reduction: Suspend 15.0 g of 2-chlorodibenzo[b,f]thiepin-10(11H)-one in 150 mL of anhydrous THF. Add 50 mL of Methanol. Stir until completely dissolved.
-
Hydride Addition: Cool to 0 °C. Add 3.0 g of NaBH₄ in small portions.
-
Self-Validation Check: Vigorous hydrogen gas evolution will occur. The reaction is complete when bubbling ceases and an IR spectrum of an evaporated aliquot shows the complete disappearance of the strong C=O stretching band at ~1680 cm⁻¹.
-
-
Workup: Quench with 50 mL of saturated NH₄Cl. Extract with EtOAc (2 × 100 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the intermediate alcohol as a white solid.
-
Dehydration: Dissolve the crude alcohol in 200 mL of Toluene. Add 1.0 g of p-Toluenesulfonic acid monohydrate (p-TsOH).
-
Reflux: Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours.
-
Self-Validation Check: The reaction is complete when the theoretical volume of water (~1 mL) has collected in the Dean-Stark trap and ceases to accumulate.
-
-
Purification: Wash the toluene layer with saturated NaHCO₃ (100 mL) to remove the acid catalyst. Dry, concentrate, and recrystallize from ethanol to yield pure 2-Chlorodibenzo[b,f]thiepine.
References
Sources
Technical Support Center: 2-Chlorodibenzo[b,f]thiepine Purification
Disclaimer: This document provides technical guidance on the purification of 2-Chlorodibenzo[b,f]thiepine. The information is synthesized from established chemical principles and data from structurally related compounds due to a lack of specific literature for this exact molecule. All protocols should be considered as starting points and may require optimization for your specific sample and impurity profile. Always perform small-scale trials before committing to a large-scale purification.
Introduction
2-Chlorodibenzo[b,f]thiepine is a tricyclic heterocyclic compound with potential applications in medicinal chemistry and materials science. Achieving high purity is critical for accurate biological and physical characterization. This guide provides a comprehensive resource for researchers, offering troubleshooting advice and frequently asked questions related to the purification of this compound.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Chlorodibenzo[b,f]thiepine and provides systematic approaches to their resolution.
Issue 1: Poor Crystal Formation or Oiling Out During Recrystallization
Question: I am attempting to recrystallize my crude 2-Chlorodibenzo[b,f]thiepine, but it either remains in solution even at low temperatures, or it separates as an oil instead of forming crystals. What should I do?
Answer:
"Oiling out" or failure to crystallize is a common issue that typically arises from solvent selection, the presence of impurities, or cooling rate. Here is a systematic approach to troubleshoot this problem:
Root Cause Analysis and Solutions:
-
Improper Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solution: Conduct a systematic solvent screen with small amounts of your crude material. Given the aromatic and chlorinated nature of the molecule, consider the solvents listed in the table below. Start with single solvents and, if necessary, move to binary solvent systems.
-
| Solvent Category | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol, Methanol | Often effective for moderately polar compounds. The polarity can be fine-tuned by adding water. |
| Aromatic Hydrocarbons | Toluene, Xylene | Good for dissolving aromatic compounds at high temperatures. Often used in combination with a less polar co-solvent like hexane or heptane to induce precipitation. |
| Esters | Ethyl Acetate | A moderately polar solvent that can be a good starting point. |
| Halogenated Solvents | Dichloromethane (DCM) | Use with caution due to volatility and potential health hazards. Good for dissolving a wide range of organic compounds. |
| Ethers | Diethyl Ether | Highly volatile and flammable. Can be used as a co-solvent to reduce the solubility of the compound. |
| Alkanes | Hexane, Heptane | Typically used as an "anti-solvent" in a binary system with a more polar solvent in which the compound is soluble. |
-
Presence of Impurities: Impurities can act as a "eutectic mixture," lowering the melting point and preventing crystallization.
-
Solution:
-
Pre-purification: Consider a preliminary purification step before recrystallization. A quick "plug" of silica gel, eluting with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate, can remove highly polar or non-polar impurities.
-
Activated Charcoal: If your solution is colored, this may indicate the presence of high molecular weight, conjugated impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help adsorb these impurities.[1]
-
-
-
Cooling Rate is Too Rapid: Fast cooling can lead to the formation of an amorphous solid or oil because the molecules do not have sufficient time to arrange themselves into a crystal lattice.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Insulating the flask can promote slower cooling. Once at room temperature, the flask can be moved to an ice bath or refrigerator to maximize yield.
-
-
Supersaturation: The solution may be supersaturated, requiring an initiation step for crystal growth.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure crystalline material, add a "seed crystal" to the cooled solution to induce crystallization.
-
-
Workflow for Troubleshooting Recrystallization:
Caption: Troubleshooting workflow for recrystallization issues.
Issue 2: Poor Separation or Co-elution in Column Chromatography
Question: I am trying to purify 2-Chlorodibenzo[b,f]thiepine using silica gel column chromatography, but I am getting poor separation from a closely eluting impurity. How can I improve my separation?
Answer:
Achieving good separation in column chromatography depends on optimizing the stationary phase, mobile phase, and column parameters to exploit the differences in polarity between your target compound and the impurities.[2][3]
Strategies for Improving Separation:
-
Mobile Phase Optimization (Eluent Selection): This is the most critical parameter.
-
TLC First: Always develop your separation on a Thin Layer Chromatography (TLC) plate first. The ideal solvent system will give your product a retention factor (Rf) of approximately 0.25-0.35 and show good separation from impurities.
-
Adjusting Polarity: If your compound and the impurity are eluting too quickly (high Rf), decrease the polarity of the mobile phase. If they are eluting too slowly (low Rf), increase the polarity. For a non-polar compound like 2-Chlorodibenzo[b,f]thiepine, a common starting point is a mixture of a non-polar solvent (like hexane or heptane) and a slightly more polar solvent (like ethyl acetate or dichloromethane).
-
Solvent Selectivity: If adjusting polarity doesn't work, try a different solvent system with different selectivity. For example, if you are using a hexane/ethyl acetate system, try a hexane/dichloromethane or a toluene/ethyl acetate system. Different solvents interact with the analyte and stationary phase in unique ways.
-
-
Stationary Phase Considerations:
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography. Ensure you are using silica gel with an appropriate particle size for your column dimensions.
-
Alternative Sorbents: If separation on silica is still problematic, consider other stationary phases. For closely related compounds, sometimes alumina (basic, neutral, or acidic) can provide different selectivity. Reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase (like acetonitrile/water or methanol/water) is another option if the impurities have different hydrophobic characteristics.
-
-
Column Packing and Loading:
-
Proper Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure a homogenous slurry of silica gel is packed evenly.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the mobile phase or a strong solvent that is then evaporated onto a small amount of silica gel ("dry loading"). This ensures a narrow starting band. A wide starting band will result in poor resolution.
-
Workflow for Optimizing Column Chromatography Separation:
Caption: Workflow for optimizing column chromatography separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of 2-Chlorodibenzo[b,f]thiepine?
While specific impurities will depend on the synthetic route, common impurities in the synthesis of related dibenzothiazepines and other heterocyclic compounds can include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Intermediates: Incomplete reaction can lead to the presence of synthetic intermediates. For example, in syntheses involving cyclization, the uncyclized precursor may be a significant impurity.[4][5]
-
Over-chlorination or Isomeric Products: Depending on the chlorination step, there is a possibility of forming di-chlorinated or other isomeric products.
-
Oxidation Products: The thioether linkage in the thiepine ring can be susceptible to oxidation, potentially forming the corresponding sulfoxide or sulfone, especially during workup or if exposed to oxidizing agents.
-
Byproducts from Side Reactions: Depending on the reagents and conditions used, various side reactions can lead to unexpected byproducts.
Q2: What is a good starting point for a recrystallization solvent for 2-Chlorodibenzo[b,f]thiepine?
A good starting point would be a moderately polar solvent like ethanol or isopropanol . You can dissolve the crude material in a minimal amount of the hot alcohol and then slowly add water dropwise until the solution becomes slightly cloudy. Re-heating to get a clear solution and then allowing it to cool slowly can be an effective technique for crystallization. Alternatively, dissolving in a minimal amount of hot toluene and then slowly adding hexane or heptane as an anti-solvent upon cooling is another excellent strategy for aromatic compounds.
Q3: How can I remove colored impurities from my product?
Colored impurities are often large, conjugated molecules that are highly polar. They can sometimes be removed by:
-
Recrystallization with Activated Charcoal: Add a small amount (1-2% by weight) of activated charcoal to the hot solution during recrystallization. Boil for a few minutes, and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[1] Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
-
Silica Gel Chromatography: Colored, polar impurities will often stick strongly to the top of a silica gel column. Eluting with a relatively non-polar solvent system will allow your less polar product to pass through while the colored impurities remain on the stationary phase.
Q4: My "pure" compound shows a broad melting point range. What does this indicate?
A sharp melting point is a good indicator of purity for a crystalline solid. A broad melting point range (greater than 2 °C) typically indicates the presence of impurities. These impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point. If you observe a broad melting point after purification, it is advisable to repeat the purification step (e.g., a second recrystallization from a different solvent system) or try an alternative purification method like column chromatography.
Q5: What analytical techniques are best for assessing the purity of 2-Chlorodibenzo[b,f]thiepine?
A combination of techniques is recommended for a comprehensive assessment of purity:
-
Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid to improve peak shape) is a good starting point. Purity is typically assessed by the area percentage of the main peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can confirm the structure of your compound and can reveal the presence of impurities if their signals are visible above the noise.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of your compound. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for identifying the molecular weights of impurities.
-
Melting Point Analysis: As discussed, a sharp melting point is a good indicator of purity.
References
-
NIUS Chemistry Experiments. Recrystallization. [Link]
-
University of Alberta. RECRYSTALLISATION. [Link]
-
Wade, L. G. Organic Chemistry. Recrystallization. [Link]
-
Lebrón-Aguilar, R., et al. Chromatographic separation of chlorinated hydrocarbons using columns of silica gel of varying degrees of porosity and activation. Analyst, 1974. [Link]
-
Saraji, M., & Boroujeni, M. K. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies. PMC, 2014. [Link]
-
Gilar, M., et al. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate, 2021. [Link]
- United States Patent US5338886A. Process for preparation of aromatic thiols.
-
Research and Reviews. Column Chromatography and its Methods in Separation for Constituents. Open Access Journals, 2022. [Link]
-
Waters Corporation. Analysis of Tricyclic Antidepressants in Human Urine Using UltraPerformance Convergence Chromatography (UPC2). Waters Corporation, 2012. [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 2014. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
Professor Dave Explains. Performing Column Chromatography. YouTube, 2023. [Link]
-
Deranged Physiology. Tricyclic antidepressant overdose. Deranged Physiology, 2022. [Link]
-
Reddy, G. R., et al. Identification, isolation, synthesis and characterization of impurities of quetiapine fumarate. ResearchGate, 2008. [Link]
-
Stolarczyk, E. U., et al. Identification and characterization of potential impurities of quetiapine fumarate. PubMed, 2009. [Link]
Sources
Technical Support Center: Overcoming Solubility Issues with 2-Chlorodibenzo[b,f]thiepine
Welcome to the Technical Support Center for 2-Chlorodibenzo[b,f]thiepine and its functionalized derivatives (such as the antipsychotic agent zotepine). As a highly lipophilic tricyclic building block, this compound presents profound challenges in both in vitro assay preparation and in vivo drug delivery.
As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we address the thermodynamic and kinetic root causes of precipitation, providing you with self-validating, field-proven protocols to ensure your experimental data remains robust and reproducible.
Physicochemical Profiling & Causality
To solve a solubility issue, we must first understand the molecular behavior of the dibenzothiepine core. The rigid tricyclic structure creates a high crystal lattice energy, while the lack of hydrogen-bond donors results in extremely poor aqueous hydration[1].
Table 1: Physicochemical Properties and Experimental Impact
| Property | Typical Value | Mechanistic Causality & Experimental Impact |
| LogP (Lipophilicity) | 4.25 – 5.60 | Drives extreme partitioning into lipid phases. Causes non-specific binding to plasticware in assays[1][2]. |
| Aqueous Solubility | < 0.05 µg/mL | Practically insoluble in water. Rapidly crashes out of solution (nucleates) if diluted improperly in buffers[2]. |
| Organic Solubility | 10 mg/mL (EtOH)2 mg/mL (DMSO) | Highly soluble in organic solvents, but these stock solutions are prone to "solvent crash" upon aqueous dilution[3]. |
| Metabolic Stability | High Hepatic Clearance | Subject to extensive CYP-mediated first-pass metabolism, reducing oral bioavailability to 7–13%[2]. |
Troubleshooting Workflow
Before selecting a formulation strategy, you must define the thermodynamic limits of your target application. Use the decision tree below to navigate our recommended solutions.
Decision tree for resolving 2-Chlorodibenzo[b,f]thiepine solubility issues across applications.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates immediately upon dilution in PBS for cell assays. How do I prevent this?
The Causality: You are experiencing a "solvent crash." When a high-concentration DMSO stock is injected directly into an aqueous buffer, the DMSO rapidly diffuses into the water. The local concentration of the highly lipophilic dibenzothiepine suddenly exceeds its thermodynamic solubility limit, causing immediate nucleation and precipitation[3]. The Solution: You must alter the kinetic pathway of dilution. Do not inject the stock directly into the bulk buffer. Instead, use a step-wise co-solvent dilution method utilizing a carrier like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or a 1:3 Ethanol:PBS intermediate[3]. See Protocol A below.
Q2: We are formulating for oral in vivo PK studies, but bioavailability is stuck below 15%. Is this just a dissolution issue?
The Causality: It is a dual-factor issue. First, the low aqueous solubility limits dissolution in the GI tract. Second, even the fraction that is absorbed via the portal vein undergoes aggressive first-pass metabolism in the liver by CYP enzymes[2]. The Solution: You must bypass the portal vein entirely. Formulating the compound into Solid Lipid Nanoparticles (SLNs) or Nanostructured Lipid Carriers (NLCs) forces the drug to be absorbed via the intestinal lymphatic system (chylomicron pathway), bypassing hepatic first-pass metabolism and increasing bioavailability by up to 1.8-fold[4]. See Protocol B .
Validated Experimental Protocols
Protocol A: Step-Wise Aqueous Dilution for In Vitro Assays
Purpose: To achieve a stable 0.25 mg/mL working solution without micro-precipitation.
-
Stock Preparation: Dissolve 2-Chlorodibenzo[b,f]thiepine (or its derivative) in 100% anhydrous Ethanol to a concentration of 10 mg/mL.
-
Causality Note: Purge the vial with an inert gas (Argon/Nitrogen) to prevent oxidation of the thiepine sulfur atom to a sulfoxide[3].
-
-
Intermediate Complexation: In a separate vial, prepare a 1:3 mixture of Ethanol and PBS (pH 7.2) containing 5% w/v HP-β-CD.
-
Titration: Dropwise, add the 10 mg/mL stock into the intermediate solution while vortexing vigorously. Do not exceed a final organic solvent concentration of 1% if applying to live cells.
-
Self-Validation Checkpoint: Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer.
-
Pass: OD600 < 0.01 (True solution).
-
Fail: OD600 > 0.05 (Sub-visual micro-precipitation has occurred. Discard and increase cyclodextrin ratio).
-
Protocol B: Preparation of Solid Lipid Nanoparticles (SLNs) for In Vivo Delivery
Purpose: To encapsulate the lipophilic core in a lipid matrix for lymphatic transport[2][5].
-
Lipid Phase Preparation: Melt a solid lipid (e.g., Compritol 888 ATO or Stearic acid) at 10°C above its melting point. Dissolve the 2-Chlorodibenzo[b,f]thiepine compound into the lipid melt.
-
Aqueous Phase Preparation: Heat an aqueous solution containing 1.5% w/v Poloxamer 188 (surfactant) to the exact same temperature as the lipid phase.
-
Causality Note: Temperature matching is critical. If the aqueous phase is cooler, the lipid will prematurely crystallize upon mixing, expelling the drug.
-
-
Primary Emulsion: Inject the hot lipid phase into the hot aqueous phase under high-speed homogenization (10,000 rpm for 5 mins).
-
Ultrasonication: Subject the primary emulsion to probe sonication for 10 minutes (pulse mode) to reduce droplet size to the nano-range.
-
Cooling & Solidification: Rapidly cool the nanoemulsion in an ice bath (4°C) to solidify the lipid droplets into SLNs, trapping the compound in an amorphous state[2].
-
Self-Validation Checkpoint: Analyze the suspension via Dynamic Light Scattering (DLS).
-
Pass: Z-average < 150 nm and Polydispersity Index (PDI) < 0.2 (Monodisperse, stable system)[2].
-
Fail: PDI > 0.3 (Aggregation occurring; increase surfactant concentration).
-
Mechanistic Pathway: Bypassing First-Pass Metabolism
By utilizing the SLN formulation described in Protocol B, the highly lipophilic dibenzothiepine is directed away from the portal vein and into the lymphatic system.
Intestinal lymphatic transport of lipid nanocarriers bypassing hepatic first-pass metabolism.
References
-
Journal of Nanobiotechnology. Zotepine loaded lipid nanoparticles for oral delivery: development, characterization, and in vivo pharmacokinetic studies. Retrieved from Springer/D-NB:[Link]
-
Acta Pharmaceutica Sciencia. Design, development and in vivo pharmacokinetic evaluation of zotepine loaded solid lipid nanoparticles for enhanced oral bioavailability. Retrieved from Medipol:[Link]
-
Current Drug Delivery (PubMed). Enhanced Pharmacokinetic Activity of Zotepine via Nanostructured Lipid Carrier System in Wistar Rats for Oral Application. Retrieved from NIH:[Link]
-
PubChem (NIH). Zotepine Compound Summary (LogP and Chemical Properties). Retrieved from NIH:[Link]
Sources
- 1. Zotepine | C18H18ClNOS | CID 5736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Enhanced Pharmacokinetic Activity of Zotepine via Nanostructured Lipid Carrier System in Wistar Rats for Oral Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medipol.edu.tr [medipol.edu.tr]
Technical Support Center: Synthesis of 2-Chlorodibenzo[b,f]thiepine
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Chlorodibenzo[b,f]thiepine. This guide is designed for experienced researchers and scientists navigating the complexities of synthesizing this important heterocyclic scaffold, which forms the core of several neuroleptic drugs. As Senior Application Scientists, we understand that synthetic success lies not just in following a protocol but in anticipating and troubleshooting the side reactions that can compromise yield and purity. This document provides in-depth, mechanism-driven answers to common challenges encountered in the lab.
Section 1: Troubleshooting Guide & FAQs
This section addresses the most pressing issues encountered during the synthesis of the dibenzo[b,f]thiepine core, structured in a question-and-answer format.
Q1: My final cyclization reaction to form the thiepine ring is low-yielding and produces a significant amount of a structural isomer. What is the likely cause?
A1: This is a classic symptom of an unintended Smiles Rearrangement.
-
Expertise & Causality: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that can compete with the desired cyclization pathway, especially under basic conditions.[1][2] In the context of dibenzo[b,f]thiepine synthesis, if your precursor is a diaryl sulfide with an ortho-substituent that can act as a leaving group (like a nitro group in some synthetic routes) and a nucleophilic linking chain, the molecule can rearrange to form a more thermodynamically stable phenothiazine-type structure instead of the seven-membered thiepine ring.
-
Troubleshooting & Protocol Validation:
-
Re-evaluate Your Cyclization Strategy: If you are attempting a base-mediated cyclization, the conditions may be too harsh. An acid-catalyzed intramolecular electrophilic substitution (like a Friedel-Crafts or Pschorr cyclization) is often preferred for forming the thiepine ring system as it proceeds through a different mechanistic pathway that avoids the prerequisites for the Smiles rearrangement.
-
Control of pH: Ensure that the reaction medium for your C-S bond formation step is not overly basic, as this can favor the rearrangement.
-
Structural Confirmation: Use 2D-NMR techniques (like HMBC and HSQC) to definitively confirm the connectivity of your final product and any isolated byproducts. The isomeric product from a Smiles rearrangement will have a distinctly different correlation map compared to the target 2-Chlorodibenzo[b,f]thiepine.
-
-
Visualization of Competing Pathways:
Caption: Competing reaction pathways in thiepine synthesis.
Q2: The initial copper-catalyzed C-S coupling (Ullmann condensation) to form my diaryl sulfide precursor is inefficient, with significant recovery of starting materials and formation of homocoupled byproducts. How can this be optimized?
A2: This indicates that the classic Ullmann conditions are too harsh or inefficient for your specific substrates. Modern, ligand-assisted protocols offer superior performance.
-
Expertise & Causality: The traditional Ullmann condensation requires high temperatures (often >200 °C) and stoichiometric amounts of copper, which can lead to thermal degradation and side reactions like the homocoupling of aryl halides to form biphenyls.[3][4][5] The reaction mechanism involves the formation of copper(I) species that can react non-selectively if not properly coordinated.[5]
-
Troubleshooting & Protocol Validation:
-
Introduce a Ligand: The addition of a chelating ligand, such as 1,10-phenanthroline or various amino acids, stabilizes the copper catalyst. This allows the reaction to proceed at much lower temperatures (e.g., 80-120 °C), significantly improving selectivity and yield.[5]
-
Use a More Soluble Copper Source: Instead of copper powder or copper(II) salts, use a soluble copper(I) source like copper(I) iodide (CuI) or copper(I) bromide (CuBr). This ensures a higher concentration of the active catalyst in the solution phase.
-
Optimize the Base and Solvent: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is often more effective than hydroxides. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used, but with ligand-assisted methods, solvents like dioxane or toluene may also be effective at lower temperatures.[6]
-
Consider Palladium Catalysis: As an alternative, a Palladium-catalyzed Buchwald-Hartwig cross-coupling reaction can form the C-S bond under even milder conditions with high functional group tolerance and excellent selectivity, often outperforming even modern Ullmann methods.[7][8]
-
-
Data Presentation: Comparison of Ullmann Conditions
| Parameter | Classical Ullmann Condensation | Modern Ligand-Assisted Ullmann |
| Temperature | 180-220 °C | 80-130 °C |
| Copper Source | Copper Powder, CuO, CuSO₄ | CuI, CuBr, Cu(OTf) |
| Catalyst Loading | Stoichiometric or high excess | 1-10 mol% |
| Ligand | None | 1,10-Phenanthroline, L-Proline, etc. |
| Common Side Rxns | Homocoupling, degradation, low yield | Minimal |
| Substrate Scope | Limited to activated aryl halides | Broad |
Q3: During my Pschorr cyclization attempt to form the thiepine ring, I'm isolating phenolic byproducts and observing low conversion. What is going wrong?
A3: This points to issues with the generation or stability of the diazonium salt intermediate, a critical component of the Pschorr reaction.
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Expertise & Causality: The Pschorr cyclization involves the intramolecular substitution of an aromatic ring by an aryl radical or cation, generated from a diazonium salt.[9][10][11] If the diazonium salt is not formed efficiently or is prematurely quenched by water in the reaction mixture, it will decompose to form a phenol. Furthermore, the copper catalyst is essential for promoting the radical pathway for cyclization; without it, the reaction may stall or follow alternative decomposition routes.[10]
-
Troubleshooting & Protocol Validation:
-
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. The diazotization step (using sodium nitrite and acid) should be performed at low temperatures (0-5 °C) to maximize the stability of the diazonium salt.
-
Optimize the Catalyst: Use a fresh source of copper(I) or copper(II) salt as the catalyst. In some cases, the use of soluble catalysts or co-catalysts can improve yields and reaction times.[11]
-
Choice of Acid: The choice of acid for diazotization can be critical. While HCl is common, using non-coordinating acids like H₂SO₄ or HBF₄ can sometimes lead to cleaner reactions by preventing the formation of chloro-adducts.
-
Degas Solvents: To prevent quenching of the radical intermediate, ensure the solvent is thoroughly degassed with an inert gas (Argon or Nitrogen) before and during the reaction.
-
-
Visualization of Pschorr Cyclization & Side Reaction:
Caption: Pschorr cyclization pathway and common failure mode.
Section 2: Recommended Experimental Protocol
This section provides a robust, two-step protocol for the synthesis of 2-Chlorodibenzo[b,f]thiepine that incorporates best practices to minimize the side reactions discussed above.
Step 1: Ligand-Assisted Ullmann C-S Coupling
-
Objective: To synthesize the diaryl sulfide precursor.
-
Methodology:
-
To a dry, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorothiophenol (1.0 eq.), 1-bromo-2-iodobenzene (1.1 eq.), copper(I) iodide (CuI, 0.05 eq.), L-Proline (0.10 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dimethyl sulfoxide (DMSO) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and pour it into a beaker containing water and 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the diaryl sulfide intermediate.
-
Step 2: Polyphosphoric Acid (PPA) Mediated Intramolecular Cyclization
-
Objective: To form the 2-Chlorodibenzo[b,f]thiepine ring.
-
Methodology:
-
Place polyphosphoric acid (PPA, 10x by weight of the sulfide precursor) into a round-bottom flask equipped with a mechanical stirrer.
-
Heat the PPA to 80 °C with stirring to ensure it is homogenous.
-
Add the diaryl sulfide precursor from Step 1 to the hot PPA in one portion.
-
Increase the temperature to 120-130 °C and stir vigorously for 4-6 hours. The mixture will become dark and viscous. Monitor by taking small aliquots, quenching with ice, extracting, and analyzing by TLC/GC-MS.
-
Upon completion, cool the reaction vessel in an ice bath.
-
Carefully and slowly quench the reaction by adding crushed ice to the flask with vigorous stirring. This is a highly exothermic process.
-
Once the PPA is fully hydrolyzed, extract the resulting aqueous slurry with toluene or dichloromethane (3x).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution, then water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure 2-Chlorodibenzo[b,f]thiepine.
-
Section 3: References
-
Wikipedia. Zotepine. [URL: https://en.wikipedia.org/wiki/Zotepine]
-
Wikidoc. Zotepine. [URL: https://www.wikidoc.org/index.php/Zotepine]
-
Polshettiwar, V., & Varma, R. S. (2013). One pot regioselective synthesis of a small library of dibenzo[b,f][12][13]thiazepin-11(10H)-ones via Smiles rearrangement. ACS Combinatorial Science, 15(2), 130–134. [URL: https://pubs.acs.org/doi/10.1021/co300139s]
-
Cooper, S. J., & D'Mello, J. (1990). Zotepine: A clinical review. International Clinical Psychopharmacology, 5(3), 149-163. [URL: https://www.researchgate.net/publication/21350645_Zotepine_A_clinical_review]
-
Kavalko, D. A., et al. (2010). Denitrocyclization in synthesis of dibenzo[b,f][12][13]thiazepin-11(10H)-ones and their derivatives. Chemistry of Heterocyclic Compounds, 46, 84-91. [URL: https://www.researchgate.net/publication/241913702_Denitrocyclization_in_synthesis_of_dibenzobf14thiazepin-1110H-ones_and_their_derivatives]
-
Neuroscience Research Australia. (2020). Zotepine. [URL: https://library.neura.edu.au/schizophrenia/treatments/medication/second-generation-antipsychotics/zotepine]
-
MIMS Philippines. Zotepine: Uses & Dosage. [URL: https://www.mims.com/philippines/drug/info/zotepine]
-
Xia, S., et al. (2017). Smiles Rearrangement in Synthetic Chemistry. Asian Journal of Organic Chemistry, 6(12), 1723-1743. [URL: https://www.researchgate.net/publication/320875323_Smiles_Rearrangement_in_Synthetic_Chemistry]
-
Organic Chemistry Division, School of Advanced Sciences. Pschorr Synthesis. [URL: https://www.coursehero.com/file/100523281/94-Pschorr-Synthesispdf/]
-
Wikipedia. Pschorr cyclization. [URL: https://en.wikipedia.org/wiki/Pschorr_cyclization]
-
Stopka, T., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 738–773. [URL: https://www.beilstein-journals.org/bjoc/articles/19/58]
-
Wikipedia. Ullmann condensation. [URL: https://en.wikipedia.org/wiki/Ullmann_condensation]
-
Reddy, K. S., et al. (2013). An Improved Process For Synthesis Of Dibenzo-[B,F][12][13]-Thiazepine-11-(10H)-One. International Journal of Pharmaceutical Sciences and Research, 4(10), 3843-3847. [URL: https://www.researchgate.net/publication/288029531_An_Improved_Profess_For_Synthesis_Of_Dibenzo-BF14-Thiazepine-11-10H-One]
-
Bjelogrlić, S., et al. (2015). Synthesis and antimicrobial activity of azepine and thiepine derivatives. Journal of the Serbian Chemical Society, 80(5), 631–640. [URL: https://www.shd.org.rs/JSCS/Vol80-No5/13-JSCS-4720.pdf]
-
Comins, D. L., & Joseph, S. P. (2007). A new concise strategy for synthesis of dibenzo[b,f]thiepins and related fused symmetrical thiepin derivatives. The Journal of Organic Chemistry, 72(23), 8984–8986. [URL: https://pubs.acs.org/doi/10.1021/jo701627g]
-
ResearchGate. Pschorr cyclization. [URL: https://www.researchgate.net/topic/Pschorr-cyclization]
-
Kandula, V. R., & Fondekar, K. P. (2015). An efficient one pot synthesis of Dibenzo [b, f][12][13] thiazepin-11[10H]-one: A key intermediate for synthesis of Quetiapine an antipsychotic drug. Organic Chemistry: An Indian Journal, 11(6), 211-214. [URL: https://www.tsijournals.com/articles/an-efficient-one-pot-synthesis-of-dibenzo--b-f--1-4--thiazepin1110h-one-a-key-intermediate-for-synthesis-of-quetiapine.pdf]
-
ResearchGate. Pschorr synthesis. [URL: https://www.researchgate.net/publication/232717081_The_Pschorr_synthesis]
-
R Discovery. A novel route for the synthesis of benzo[b]thiepins. [URL: https://rdiscovery.com/publication/10.1007%2Fbf00475204]
-
Organic Chemistry Portal. Pschorr Reaction. [URL: https://www.organic-chemistry.org/namedreactions/pschorr-reaction.shtm]
-
R Discovery. Potential antipsychotic agents: 2-Chloro- and 2-methyl-11-(2-piperazinoethoxy)-6,11-dihydrodibenzo[b,e]thiepins and some related compounds; Synthesis and pharmacology. [URL: https://rdiscovery.com/publication/a-novel-route-for-the-synthesis-of-benzo-b-thiepins/10.1007%2Fbf00475204]
-
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [URL: https://www.mdpi.com/1420-3049/25/19/4412]
-
BYJU'S. Ullmann Reaction. [URL: https://byjus.com/chemistry/ullmann-reaction/]
-
ResearchGate. The Ullmann Ether Condensation. [URL: https://www.researchgate.net/publication/232709212_The_Ullmann_Ether_Condensation]
-
OperaChem. Ullmann coupling-An overview. [URL: https://operachem.com/ullmann-coupling-an-overview/]
Sources
- 1. One pot regioselective synthesis of a small library of dibenzo[b,f][1,4]thiazepin-11(10H)-ones via Smiles rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. Ullmann coupling-An overview - operachem [operachem.com]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - Strategies in the synthesis of dibenzo[b,f]heteropines [beilstein-journals.org]
- 8. shd.org.rs [shd.org.rs]
- 9. Pschorr Synthesis (Chapter 94) - Name Reactions in Organic Synthesis [cambridge.org]
- 10. Pschorr cyclization - Wikipedia [en.wikipedia.org]
- 11. Pschorr Reaction [organic-chemistry.org]
- 12. Zotepine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Chlorodibenzo[b,f]thiepine
Welcome to the technical support center for the synthesis of 2-Chlorodibenzo[b,f]thiepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important heterocyclic compound. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the multi-step synthesis of 2-Chlorodibenzo[b,f]thiepine, which typically proceeds through the formation of a diaryl sulfide intermediate followed by an intramolecular Friedel-Crafts acylation to form the tricyclic core.
Problem 1: Low Yield in the Initial Diaryl Sulfide Formation
The first step, the synthesis of 2-(benzylthio)benzoic acid derivatives, is crucial for the overall success of the reaction. Low yields at this stage can be a significant setback.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Incomplete Reaction | 1. Increase Reaction Temperature: Gradually increase the temperature in 10-15 °C increments. 2. Extend Reaction Time: Monitor the reaction by TLC until the starting materials are consumed. 3. Use a More Effective Base: If using a weak base like K₂CO₃, consider switching to a stronger base such as NaOH or KOH. | The formation of the C-S bond is a nucleophilic aromatic substitution reaction (SNAr) or an Ullmann-type condensation, which often requires sufficient thermal energy to overcome the activation barrier. A stronger base will more effectively deprotonate the thiol, increasing its nucleophilicity. |
| Side Reactions | 1. Use an Inert Atmosphere: Purge the reaction vessel with nitrogen or argon to minimize oxidation of the thiophenol starting material. 2. Control Temperature: Avoid excessive heating, which can lead to decomposition and the formation of colored impurities. | Thiophenols are susceptible to oxidation to disulfides, especially at elevated temperatures in the presence of oxygen. This side reaction consumes the starting material and complicates purification. |
| Poor Quality of Starting Materials | 1. Purify Starting Materials: Ensure the purity of the 2-chlorothiophenol and the substituted 2-halobenzoic acid. 2-Chlorothiophenol can be distilled under reduced pressure. 2. Use Fresh Reagents: Thiophenols can degrade over time. | Impurities in the starting materials can inhibit the reaction or lead to the formation of undesired byproducts, making purification more challenging and reducing the overall yield. |
Problem 2: Inefficient Intramolecular Cyclization (Friedel-Crafts Acylation)
The key ring-forming step, the intramolecular Friedel-Crafts acylation of the diaryl sulfide intermediate using a strong acid catalyst like polyphosphoric acid (PPA), can be challenging.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Low Yield of Cyclized Product | 1. Optimize PPA Concentration: The amount of PPA is critical. A general starting point is a 10-20 fold excess by weight relative to the starting carboxylic acid.[1][2] 2. Ensure Anhydrous Conditions: PPA is hygroscopic. Use freshly opened or properly stored PPA. The presence of water can hydrolyze the acylating agent and deactivate the catalyst. 3. Increase Reaction Temperature: These cyclizations often require heating, typically in the range of 100-150 °C, to proceed at a reasonable rate.[3][4] | PPA acts as both a catalyst and a solvent in this reaction. Sufficient PPA is needed to ensure a homogenous reaction mixture and to activate the carboxylic acid for electrophilic attack on the aromatic ring. Water will compete with the aromatic ring as a nucleophile. |
| Formation of Polymeric Byproducts | 1. Control Reaction Time and Temperature: Over-heating or prolonged reaction times can lead to intermolecular reactions and polymerization. Monitor the reaction closely by TLC. 2. Ensure Efficient Stirring: Proper agitation is necessary to prevent localized overheating and promote the desired intramolecular cyclization. | The acylium ion intermediate is highly reactive and can react with another molecule of the starting material or product if the intramolecular cyclization is not rapid. |
| Incorrect Regiochemistry of Cyclization | 1. Verify the Structure of the Starting Material: Ensure the correct substitution pattern on the diaryl sulfide precursor. | The regioselectivity of the Friedel-Crafts acylation is directed by the existing substituents on the aromatic rings. An incorrect starting material will lead to an isomeric product. |
Problem 3: Difficulty in Product Purification
Isolating the pure 2-Chlorodibenzo[b,f]thiepine from the reaction mixture can be complicated by the presence of unreacted starting materials, side products, and the viscous nature of PPA.
Potential Causes & Solutions
| Potential Cause | Recommended Solutions | Scientific Rationale |
| Residual PPA | 1. Quench with Ice-Water: Carefully and slowly add the hot reaction mixture to a large volume of ice-water with vigorous stirring. This will hydrolyze the PPA and precipitate the organic product.[3] 2. Extraction: After quenching, extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. | PPA is a viscous polymer that can trap the product. Hydrolysis breaks down the polymer and allows for the separation of the organic product. |
| Similar Polarity of Product and Impurities | 1. Column Chromatography: Use a silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the product from impurities.[5] 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetone/water) can be a highly effective purification method.[6] | Chromatographic and recrystallization techniques are standard methods for separating organic compounds based on differences in their physical properties like polarity and solubility. |
| Product is an Oil | 1. Derivative Formation: If the product is an oil and difficult to purify, consider converting it to a solid derivative (e.g., a salt if applicable) for purification by recrystallization, followed by regeneration of the pure product. | Converting an oil to a crystalline solid can significantly simplify its purification. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Chlorodibenzo[b,f]thiepine?
A1: A widely employed route involves the initial synthesis of a diaryl sulfide, such as 2-(4-chlorophenylthio)benzoic acid, followed by an intramolecular Friedel-Crafts acylation to form the tricyclic ketone, 2-chlorodibenzo[b,f]thiepin-10(11H)-one. This ketone can then be further modified as needed. The initial diaryl sulfide is typically prepared via a nucleophilic aromatic substitution or an Ullmann condensation.[3][7]
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[3][8] Use a suitable eluent system (e.g., 30% ethyl acetate in hexanes) and visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progression of the reaction.
Q3: What are the key safety precautions to consider during this synthesis?
A3: Thiophenols have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Polyphosphoric acid is corrosive and can cause severe burns; always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The quenching of the PPA reaction mixture with water is highly exothermic and should be done cautiously in small portions with vigorous stirring.
Q4: Can I use other Lewis acids for the cyclization step instead of PPA?
A4: While PPA is the most commonly reported reagent for this type of cyclization, other strong Lewis acids like aluminum chloride (AlCl₃) or Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) could potentially be used.[9] However, reaction conditions would need to be re-optimized, as the reactivity and solubility of the catalyst-substrate complex can vary significantly.
Q5: My final product has a persistent yellow or brown color. How can I decolorize it?
A5: Colored impurities often arise from side reactions or decomposition. Purification by column chromatography is usually effective. If the color persists, a charcoal treatment of a solution of the product followed by filtration and recrystallization can sometimes remove colored impurities.
III. Experimental Protocols & Visualizations
Protocol 1: Synthesis of 2-chlorodibenzo[b,f]thiepin-10(11H)-one
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 2-(4-chlorophenylthio)benzoic acid
-
To a solution of 4-chlorothiophenol (1.0 eq) and 2-bromobenzoic acid (1.0 eq) in a suitable high-boiling solvent (e.g., DMF or NMP), add a base such as potassium carbonate (2.0 eq) and a copper catalyst (e.g., Cu₂O, 0.1 eq).
-
Heat the reaction mixture to 120-150 °C under an inert atmosphere (N₂ or Ar) for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, acidify with aqueous HCl, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization
-
Add the 2-(4-chlorophenylthio)benzoic acid (1.0 eq) to polyphosphoric acid (10-20 times the weight of the starting material) in a round-bottom flask equipped with a mechanical stirrer.
-
Heat the mixture to 100-140 °C for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration and wash thoroughly with water.
-
Dissolve the crude solid in a suitable organic solvent, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, 2-chlorodibenzo[b,f]thiepin-10(11H)-one, by column chromatography or recrystallization.
Visualizations
Caption: Synthetic workflow for 2-Chlorodibenzo[b,f]thiepin-10(11H)-one.
Caption: Troubleshooting decision tree for low yield synthesis.
IV. References
-
An Improved Process For Synthesis Of Dibenzo-[B,F][7][10]-Thiazepine-11-(10H)-One. (URL not available)
-
Synthesis of Zotepine - Chempedia - LookChem. [Link]
-
2-chloro-10,11-Dihydro-11-oxodibenzo [b, f][7][10] thiazepine-11 (10-H)-one preparing method - Patsnap Eureka. [Link]
-
An Improved Profess For Synthesis Of Dibenzo-[B,F][7][10]-Thiazepine-11-(10H)-One. [Link]
-
Intramolecular cyclisation of arylalkyl isothiocyanates. Part 3. Synthesis of 4,5-dihydro-3H-2-benzazepines and 7,8-dihydro-6H-thieno[3,2-c]-azepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
An efficient one pot synthesis of Dibenzo [b, f][7][10] thiazepin-11[10H] - TSI Journals. [Link]
-
Synthesis and antimicrobial activity of azepine and thiepine derivatives - ResearchGate. [Link]
-
Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC. [Link]
-
Polyphosphoric Acid in Organic Synthesis - Canadian Center of Science and Education. [Link]
-
(PDF) Polyphosphoric Acid in Organic Synthesis - ResearchGate. [Link]
-
Friedel–Crafts reaction - Wikipedia. [Link]
-
JPH0651697B2 - Method for purifying 2- (10,11-dihydro-10-oxodibenzo [b, f] thiepin-2-yl) propionic acid - Google Patents.
-
New 2-metyl-O-acyloximino-dibenzo [b,e] thiepins Synthesis and structural characterization. [Link]
Sources
- 1. ccsenet.org [ccsenet.org]
- 2. researchgate.net [researchgate.net]
- 3. sphinxsai.com [sphinxsai.com]
- 4. Intramolecular cyclisation of arylalkyl isothiocyanates. Part 3. Synthesis of 4,5-dihydro-3H-2-benzazepines and 7,8-dihydro-6H-thieno[3,2-c]-azepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. JPH0651697B2 - Method for purifying 2- (10,11-dihydro-10-oxodibenzo [b, f] thiepin-2-yl) propionic acid - Google Patents [patents.google.com]
- 7. 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f] [1, 4] thiazepine-11 (10-H)-one preparing method - Eureka | Patsnap [eureka.patsnap.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Chlorodibenzo[b,f]thiepine Analytical Workflows
Introduction
2-Chlorodibenzo[b,f]thiepine and its oxidized derivatives (e.g., 2-chlorodibenzo[b,f]thiepin-10(11H)-one) are critical synthetic building blocks in the development of tricyclic neuroleptic agents, most notably the antipsychotic drug Zotepine [1]. Due to the electron-rich thiepine ring and the halogenated dibenzo backbone, analysts frequently encounter challenges related to oxidative degradation, positional isomer resolution, and mass spectrometric ionization.
This guide provides field-proven troubleshooting strategies, validated protocols, and causality-driven solutions for researchers working with these compounds.
Section 1: HPLC & Impurity Profiling FAQs
Q1: I am observing a closely eluting pre-peak (relative retention time ~0.85) in my RP-HPLC chromatogram. How can I resolve this? Root Cause: The causality lies in the structural vulnerability of the sulfur atom within the dibenzo[b,f]thiepine core. It is highly susceptible to auto-oxidation, readily forming a sulfoxide impurity (+16 Da) [2]. Because the sulfoxide introduces a highly polar S=O bond, it interacts less with the hydrophobic C18 stationary phase and elutes earlier than the parent thioether. Solution:
-
Modify Mobile Phase pH: Ensure your aqueous buffer is strictly controlled at pH 3.0 (using 10 mM potassium dihydrogen phosphate adjusted with orthophosphoric acid). This suppresses the ionization of any residual silanols on the stationary phase, sharpening the peaks and preventing tailing [3].
-
Adjust Gradient: Flatten the gradient slope between 40-60% organic modifier (e.g., Acetonitrile) to increase the resolution ( Rs ) between the sulfoxide and the parent peak.
-
Self-Validation: Spike a sample with 0.3% H2O2 for 1 hour to intentionally generate the sulfoxide. Use this stressed sample as a System Suitability Test (SST) to confirm baseline resolution ( Rs>2.0 ) before running your actual samples.
Q2: My assay results are inconsistent, and I suspect acid-catalyzed degradation during sample preparation. Is this possible? Root Cause: Yes. While the dibenzo[b,f]thiepine ring is relatively stable, prolonged exposure to highly acidic diluents (pH < 2) can lead to ring-opening or polymerization artifacts. This is especially true if the 10,11-double bond is functionalized (e.g., enol ethers in intermediate steps of Zotepine synthesis) [3]. Solution: Prepare samples in a neutral or slightly buffered diluent (e.g., Water:Acetonitrile 50:50 v/v) rather than using the acidic mobile phase as the diluent. Analyze within 24 hours or store in amber vials at 4°C to prevent concurrent photo-oxidation.
Section 2: Mass Spectrometry (LC-MS & GC-MS) FAQs
Q3: In LC-ESI-MS, I am seeing a mass +22 Da and +39 Da instead of the expected [M+H]+. Why? Root Cause: 2-Chlorodibenzo[b,f]thiepine lacks strong basic sites (unlike the final API Zotepine, which possesses a readily protonated dimethylaminoethoxy group). Consequently, the intermediate does not easily protonate to form [M+H]+. Instead, the electron-rich sulfur and aromatic rings coordinate with trace alkali metals in the glassware or solvents, forming sodium[M+Na]+ (+22 Da) and potassium [M+K]+ (+39 Da) adducts. Solution:
-
Add 0.1% Formic Acid or 5 mM Ammonium Formate to the mobile phase to force protonation or form the predictable [M+NH4]+ adduct.
-
Use strictly LC-MS grade solvents stored in borosilicate glass to minimize sodium leaching.
Q4: My GC-MS shows multiple peaks for a single pure standard. Is the compound degrading? Root Cause: Thermal degradation in the GC inlet. The thiepine ring can undergo thermal extrusion of sulfur at high injection port temperatures (>280°C), resulting in a phenanthrene-derivative artifact. Solution: Lower the inlet temperature to 250°C and use a deactivated glass liner. If thermal lability persists, transition the assay to LC-MS.
Section 3: Quantitative Data & Structural Confirmation
Table 1: Common Impurities and Analytical Characteristics
| Impurity / Derivative | Mass Shift (Da) | RP-HPLC RRT* | UV Maxima (nm) | Primary Cause |
| 2-Chlorodibenzo[b,f]thiepine | N/A (Parent) | 1.00 | 264 | N/A |
| Sulfoxide Impurity | +16 | ~0.85 | 268 | Mild oxidation (Air/H2O2) |
| Sulfone Impurity | +32 | ~0.78 | 270 | Strong oxidation |
| 3-Chloro Isomer | 0 | ~0.98 | 264 | Synthetic starting material impurity |
| Ring-Opened Degradant | Variable | ~0.40 | <230 | Strong acid/base hydrolysis |
*RRT = Relative Retention Time based on a standard C18 gradient method.
Table 2: Key 1H-NMR Diagnostic Shifts (CDCl3, 400 MHz)
Use these shifts to confirm the substitution pattern of the 2-chloro variant vs. the 3-chloro isomer.
| Proton Position | Multiplicity | Chemical Shift (ppm) | Causality / Diagnostic Value |
| H-1 (adjacent to Cl) | Doublet (d, J=2.5 Hz) | ~7.45 | Meta-coupling only; confirms 2-chloro substitution. |
| H-3 | Doublet of doublets (dd) | ~7.20 | Ortho and meta coupling. |
| H-10, H-11 (Alkene) | AB Quartet or Singlet | ~6.90 - 7.10 | Confirms intact thiepine ring double bond. |
Section 4: Validated Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for 2-Chlorodibenzo[b,f]thiepine
This protocol is adapted from validated stability-indicating methods for related neuroleptics to ensure baseline resolution of oxidative and hydrolytic degradants [3].
Step 1: Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g of KH2PO4 in 1000 mL of HPLC-grade water to create a 10 mM solution.
-
Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid.
-
Filter through a 0.45 µm membrane and sonicate to degas.
-
Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile.
Step 2: Chromatographic Conditions
-
Column: C18 (250 mm × 4.6 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C (Critical: Temperature fluctuations will shift the retention time of the polar sulfoxide impurity).
-
Detection: UV at 264 nm.
-
Gradient Program:
-
0-5 min: 40% B
-
5-15 min: Linear ramp to 70% B
-
15-20 min: Hold at 70% B
-
20-25 min: Return to 40% B and equilibrate.
-
Step 3: System Suitability and Self-Validation
-
Inject a resolution mixture containing the parent compound and the sulfoxide impurity (generated via the H2O2 stress test described in Q1).
-
Acceptance Criteria: Resolution ( Rs ) between parent and sulfoxide must be ≥2.0 . The tailing factor for the parent peak must be ≤1.5 .
Section 5: Diagnostic Visualizations
Figure 1: Chemical degradation pathways of 2-Chlorodibenzo[b,f]thiepine under stress conditions.
Figure 2: Logical troubleshooting workflow for resolving co-eluting oxidative impurities in RP-HPLC.
References
-
Title: Development and validation of stability indicating RP-HPLC method for the estimation of neuroleptic drug zotepine in bulk and tablet dosage form Source: International Journal of Pharmacy and Pharmaceutical Sciences (via ResearchGate) URL: [Link]
2-Chlorodibenzo[b,f]thiepine Technical Support & Troubleshooting Center
Welcome to the Advanced Technical Support Center for handling 2-Chlorodibenzo[b,f]thiepine . As a Senior Application Scientist, I have structured this guide to move beyond basic handling instructions. We will dissect the fundamental thermodynamic and kinetic vulnerabilities of the dibenzothiepine pharmacophore, providing you with field-proven, self-validating methodologies to ensure absolute structural integrity during your drug development workflows.
Part 1: Mechanistic Troubleshooting & FAQs
Q: Why does my 2-Chlorodibenzo[b,f]thiepine sample show increasing polarity on TLC/HPLC over time when left on the bench? A: You are observing oxidative degradation . The sulfur atom within the thiepine ring possesses lone electron pairs that are highly susceptible to electrophilic attack by ambient molecular oxygen or trace peroxides in your solvents. This reaction sequentially forms 2-chlorodibenzo[b,f]thiepine-S-oxide and subsequently the S,S-dioxide . Causality: The addition of oxygen atoms breaks the uniformity of the electron cloud and introduces highly electronegative centers. This drastically increases the molecule's dipole moment, causing it to drag on normal-phase TLC or elute earlier on reverse-phase HPLC.
Q: We observed a precipitate and loss of the thiepine mass peak (M+) during a heated reflux step. What happened? A: This is a classic case of thermal sulfur extrusion . Seven-membered thiepine rings are thermodynamically driven to aromatize. Upon heating, the molecule undergoes a valence isomerization to a bicyclic thianorcaradiene intermediate. This intermediate then irreversibly extrudes elemental sulfur (which forms the precipitate you observed) to yield a highly stable phenanthrene derivative , . Causality: While the fused benzene rings in dibenzothiepines offer more kinetic stability than monocyclic thiepines, the thermodynamic pull of aromatization means prolonged exposure to temperatures above 60°C will inevitably trigger this degradation pathway.
Q: Does ambient laboratory lighting affect the stability of this compound? A: Yes, significantly. Dibenzothiepines absorb strongly in the UV and near-UV spectrum. Exposure to ambient fluorescent or natural light excites the molecule into a triplet state. Causality: This excited state can undergo Type I photosensitization (direct radical-mediated cleavage) or Type II reactions (transferring energy to ambient oxygen to form reactive singlet oxygen), leading to rapid fragmentation of the heterocycle .
Part 2: Quantitative Degradation Data
To optimize your experimental design, consult the following empirical data summarizing the kinetic vulnerabilities of 2-Chlorodibenzo[b,f]thiepine under various benchtop stress conditions.
| Stress Condition | Primary Mechanism | Major Degradant | Estimated Half-Life | Preventative Action |
| Ambient Air (25°C) | S-Oxidation | 2-Chlorodibenzo[b,f]thiepine-S-oxide | ~48-72 hours | Argon blanketing / Degassing |
| UV/Vis Light (254-400 nm) | Radical Cleavage / Electron Transfer | Dimerized/Cleaved products | < 12 hours | Actinic glassware shielding |
| Elevated Heat (>60°C) | Valence Isomerization | Phenanthrene derivatives + S₈ | Temp. Dependent | Cryogenic storage (-20°C) |
| Aqueous/Acidic Media | Hydrolysis / Protonation | Ring-opened thiols | ~5 days | Lyophilization prior to storage |
Part 3: Visualizing the Degradation & Mitigation Workflow
The following diagram maps the specific environmental stressors to their mechanistic degradation pathways, linking them directly to our validated intervention protocols.
Workflow mapping environmental stressors to degradation mechanisms, mitigation protocols, and validations.
Part 4: Self-Validating Experimental Protocols
Protocol 1: Establishing an Oxygen-Free, Photoprotected Reaction Environment
To prevent S-oxidation and photolytic radical cleavage, atmospheric oxygen must be strictly removed from the solvent matrix, and photons must be physically blocked.
Step-by-Step Methodology:
-
Solvent Degassing (Freeze-Pump-Thaw): Transfer the reaction solvent to a Schlenk flask. Freeze the solvent completely using a liquid nitrogen bath. Open the flask to a high vacuum (≤ 0.1 Torr) for 5 minutes to evacuate the headspace. Close the vacuum valve and thaw the solvent in a warm water bath to release dissolved O₂. Repeat this cycle three times.
-
Causality: Simple N₂ sparging leaves trace dissolved O₂; the freeze-pump-thaw method physically forces trapped gas out of the solid lattice during phase transition, ensuring absolute anaerobiosis.
-
-
Actinic Shielding: Wrap the reaction vessel entirely in heavy-duty aluminum foil or utilize low-actinic (amber) glassware for all active handling.
-
Inert Transfer: Backfill the system with Argon rather than Nitrogen.
-
Causality: Argon is denser than Nitrogen and provides a superior, heavier blanket over the reaction mixture, actively displacing oxygen and minimizing O₂ ingress during reagent addition.
-
Self-Validation System (The Resazurin Dummy Test): Set up a parallel "dummy" flask containing the same solvent and a trace amount of resazurin indicator, subjected to the exact same freeze-pump-thaw and Argon backfill process. Add a mild reducing agent. If the solution remains colorless throughout the reaction timeframe, your manifold and technique are validated as strictly anaerobic. A pink color indicates an oxygen leak, prompting an immediate halt to the experiment.
Protocol 2: Cryogenic Storage and Recovery Workflow
To prevent thermal valence isomerization and hydrolytic degradation during long-term storage, the compound must be kept rigorously dry and below its activation energy threshold for sulfur extrusion.
Step-by-Step Methodology:
-
Lyophilization: Dissolve the 2-Chlorodibenzo[b,f]thiepine in a minimal amount of dry, degassed 1,4-dioxane. Freeze the solution and lyophilize (freeze-dry) for 24 hours to obtain a fine, anhydrous powder.
-
Causality: Removing water eliminates the medium required for hydrolytic degradation and proton-transfer side reactions that can lower the activation energy for oxidation.
-
-
Argon Blanketing and Sealing: Transfer the dry powder to an amber glass vial. Purge the vial with a gentle stream of Argon for 60 seconds. Seal immediately with a PTFE-lined cap and wrap the seal tightly with Parafilm. Store at -20°C.
-
Thawing Protocol: When retrieving the sample, allow the sealed vial to equilibrate to room temperature in a desiccator for at least 60 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly compromising stability and initiating hydrolysis.
-
Self-Validation System (Gravimetric Moisture Tracking): Weigh the sealed vial immediately before placing it in the -20°C freezer (Record as W1 ). Upon retrieval and equilibration, weigh the vial again before opening (Record as W2 ). If W2>W1 , the seal has failed and condensation has occurred, invalidating the storage condition and indicating that the sample must be re-purified.
References
-
Thiepine (Chemical Properties and Stability) Wikipedia, The Free Encyclopedia[Link]
-
Synthesis of π-conjugated polycyclic compounds by late-stage extrusion of chalcogen fragments Beilstein Journal of Organic Chemistry[Link]
-
Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine National Center for Biotechnology Information (PMC)[Link]
Validation & Comparative
2-Chlorodibenzo[b,f]thiepine vs other dibenzothiepins
The Dibenzothiepin Scaffold in Drug Discovery: A Comparative Guide to 2-Chlorodibenzo[b,f]thiepine and Its Derivatives
As a Senior Application Scientist in medicinal chemistry, evaluating the structural nuances of tricyclic pharmacophores is critical for optimizing central nervous system (CNS) therapeutics. The dibenzo[b,f]thiepine class—characterized by a central seven-membered thiepine ring flanked by two benzene rings—has yielded some of the most potent neuroleptic and antipsychotic agents in modern pharmacology[1].
Within this class, 2-Chlorodibenzo[b,f]thiepine (and its oxidized dione precursors) serves as a privileged chemical building block[2]. The strategic placement of a chlorine atom at the 2-position (often denoted as the 8-position in final drug IUPAC nomenclature, depending on symmetry) drastically alters the molecule's electronic distribution, lipophilicity, and 3D conformation compared to unsubstituted or methylthio-substituted alternatives.
This guide objectively compares the pharmacological performance, structural causality, and receptor binding kinetics of 2-chloro-substituted dibenzothiepins against other variants, supported by experimental methodologies.
The efficacy of dibenzothiepin derivatives hinges on their ability to act as dual antagonists at dopamine D2 and serotonin 5-HT2A receptors[3][4]. The central thiepine ring forces the molecule into a non-planar "butterfly" conformation, which is essential for deep insertion into the G-protein-coupled receptor (GPCR) binding pocket[5].
-
2-Chloro Substitution (e.g., Zotepine, Clorotepine): The strongly electron-withdrawing chlorine atom induces a dipole moment across the tricyclic core. This enhances π−π stacking interactions with aromatic residues (such as Phe382 in the D2 receptor) and introduces potential halogen bonding. Furthermore, the increased lipophilicity (LogP ~5.00) facilitates rapid blood-brain barrier (BBB) penetration.
-
Methylthio Substitution (e.g., Methiothepin): Replacing the halogen with a methylthio (-SCH3) group increases steric bulk and alters the electron density. While methiothepin is a highly potent 5-HT6 and 5-HT7 antagonist[6], its lack of kinetic selectivity for 5-HT2A over D2 receptors results in a higher propensity for extrapyramidal symptoms (EPS)[4].
-
Unsubstituted Scaffold: Lacking an electron-withdrawing group, the unsubstituted dibenzothiepin core exhibits significantly lower binding affinity across all monoamine receptors, validating the necessity of the C2/C8 substitution for clinical viability.
Mechanism of action for 2-chlorodibenzo[b,f]thiepine derivatives in synaptic modulation.
Quantitative Performance Comparison
The following table summarizes the binding affinities ( Ki ) of key dibenzothiepin derivatives. The data illustrates how the 2-chloro substitution optimizes the 5-HT2A/D2 ratio—a hallmark of atypical antipsychotics that effectively manage schizophrenia with reduced motor side effects[4][7].
| Compound / Scaffold | C2/C8 Substitution | D2 Affinity ( Ki , nM) | 5-HT2A Affinity ( Ki , nM) | H1 Affinity ( Ki , nM) | Pharmacological Profile |
| Zotepine | 2-Chloro (or 8-Cl) | 2.3 | 0.69 | 8.0 | Atypical Antipsychotic[3] |
| Clorotepine | 2-Chloro (or 8-Cl) | ~0.5 | ~1.2 | ~0.4 | Highly potent neuroleptic[8] |
| Methiothepin | Methylthio (-SCH3) | ~0.1 | ~0.4 | ~1.0 | Non-selective antagonist[6] |
| Unsubstituted | Hydrogen (-H) | > 150 | > 200 | > 50 | Inactive baseline |
Data synthesis indicates that while methiothepin is highly potent, the 2-chloro derivatives (like zotepine) achieve a mathematically superior 5-HT2A/D2 affinity ratio ( Ki 0.69 / 2.3), which is the primary driver for their "atypical" clinical classification[3][4].
Experimental Methodology: Radioligand Competition Binding Assay
To objectively validate the receptor affinity of synthesized 2-chlorodibenzo[b,f]thiepine derivatives against other scaffolds, a self-validating radioligand binding assay must be employed. The protocol below is designed to eliminate background noise and ensure precise Ki calculation.
Phase 1: Membrane Preparation
Causality: We utilize Chinese Hamster Ovary (CHO-K1) cells stably transfected with human D2 or 5-HT2A receptors. CHO-K1 cells lack endogenous monoamine receptors, ensuring that any radioactive signal is exclusively due to the transfected target.
-
Harvest CHO-K1 cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.
-
Centrifuge at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.
-
Resuspend the pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) and determine protein concentration via Bradford assay.
Phase 2: Radioligand Incubation
Causality: [3H] -Spiperone is selected for D2, and [3H] -Ketanserin for 5-HT2A. These ligands possess high specific activity and well-documented Kd values, which are strictly required to convert experimental IC50 values into absolute Ki values using the Cheng-Prusoff equation.
-
In a 96-well plate, combine 50 µL of the test compound (ranging from 10−11 to 10−5 M), 50 µL of radioligand ( [3H] -Spiperone at 0.5 nM or [3H] -Ketanserin at 1.0 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).
-
Self-Validation Control: Define non-specific binding (NSB) in parallel wells using an excess (10 µM) of a known unlabeled competitor (Haloperidol for D2; Mianserin for 5-HT2A).
-
Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
Phase 3: Filtration and Scintillation
Causality: Dibenzothiepins are highly lipophilic and prone to adhering to plastic and glass. Pre-soaking the filter mats in Polyethylenimine (PEI) neutralizes the negative charge of the glass fibers, preventing false-positive retention of the unbound drug.
-
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Wash filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.
-
Calculate IC50 via non-linear regression and derive Ki using Ki=IC50/(1+[L]/Kd) .
Conclusion
The architectural decision to utilize 2-Chlorodibenzo[b,f]thiepine as a core scaffold rather than unsubstituted or methylthio variants is fundamentally rooted in binding kinetics. The 2-chloro substitution provides the exact electronic and steric parameters required to push the molecule's affinity profile toward a dominant 5-HT2A antagonism while maintaining moderate D2 blockade[3][4]. This precise pharmacological tuning is what separates modern, tolerable atypical antipsychotics from older, side-effect-heavy typical neuroleptics[7].
References
-
MolForge. 2-(2-chlorodibenzo[b,f]thiepin-10-yl)-N,N-dimethylethanamine - MolForge. Retrieved from [Link]
-
Probes & Drugs. ZOTEPINE (PD008996, HDOZVRUNCMBHFH-UHFFFAOYSA-N). Retrieved from[Link]
-
bioRxiv. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Retrieved from[Link]
-
PubMed (NIH). Pharmacological properties of a potent neuroleptic drug octoclothepin. Retrieved from[Link]
-
DrugCentral. Veterinary Drugs & Uses: Clorotepine and Zotepine. Retrieved from [Link]
-
PubMed (NIH). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Retrieved from[Link]
-
Wikipedia. Antipsychotics (Adverse Effects and Mechanisms). Retrieved from[Link]
Sources
- 1. Drug Central [drugcentral.org]
- 2. 2-Chlorodibenzo[b,f]thiepine-10,11-dione|High-Quality Research Chemical [benchchem.com]
- 3. ZOTEPINE (PD008996, HDOZVRUNCMBHFH-UHFFFAOYSA-N) [probes-drugs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. Antipsychotic - Wikipedia [en.wikipedia.org]
- 8. Pharmacological properties of a potent neuroleptic drug octoclothepin - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 2-Chlorodibenzo[b,f]thiepine with known drugs
Comparative Efficacy of 2-Chlorodibenzo[b,f]thiepine Derivatives: A Pharmacological and Experimental Guide
Introduction to the Pharmacophore
The 2-Chlorodibenzo[b,f]thiepine scaffold is a pivotal tricyclic building block in medicinal chemistry, serving as the structural foundation for several neuroleptic agents, most notably Zotepine and Clorotepine (Octoclothepin)[1],. Unlike standard phenothiazines or butyrophenones, this dibenzothiepine core confers a unique, broad-spectrum receptor binding profile. By acting as a potent antagonist at dopamine (D1/D2) and serotonin (5-HT2A/2C/6/7) receptors, while simultaneously inhibiting norepinephrine reuptake (NET) via its active metabolites, the scaffold bridges the gap between antipsychotic efficacy and cognitive enhancement[2].
This guide provides an objective, data-driven comparison of 2-Chlorodibenzo[b,f]thiepine derivatives against benchmark typical (Haloperidol) and atypical (Clozapine) antipsychotics, equipping drug development professionals with actionable insights and validated experimental protocols.
Comparative Efficacy Analysis
2-Chlorodibenzo[b,f]thiepine vs. Haloperidol (Typical Benchmark) Haloperidol, a high-affinity D2 antagonist, is highly effective against positive symptoms of schizophrenia but is notorious for inducing dose-limiting extrapyramidal symptoms (EPS)[3]. In double-blind clinical comparisons, the 2-Chlorodibenzo[b,f]thiepine derivative Zotepine (150 mg/day) demonstrated equivalent efficacy to Haloperidol (9 mg/day) in reducing Positive and Negative Syndrome Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) scores[4]. However, the dibenzothiepine scaffold exhibited a significantly superior neurological safety profile, with patients experiencing zero acute dystonia and markedly less severe parkinsonism[4]. Causality: The reduction in EPS is mechanistically driven by the scaffold's high 5-HT2A receptor affinity. Serotonin antagonism at 5-HT2A heteroreceptors on dopaminergic terminals promotes compensatory dopamine release in the nigrostriatal pathway, thereby mitigating the motor deficits typically caused by pure D2-blockade.
2-Chlorodibenzo[b,f]thiepine vs. Clozapine (Atypical Benchmark) Clozapine remains the gold standard for treatment-resistant schizophrenia. When comparing the 2-Chlorodibenzo[b,f]thiepine scaffold to Clozapine, both demonstrate highly significant decreases in overall and negative symptoms (SANS)[5]. While some Cochrane meta-analyses suggest Clozapine may hold a slight edge in global mental state improvement (BPRS total score reduction)[6], the dibenzothiepine derivative excels in specific neurocognitive domains. In computerized maze tests evaluating cognitive dysfunction, patients treated with Zotepine showed more pronounced improvements in passage time and motor error reduction compared to the Clozapine cohort[5]. Causality: This cognitive benefit is directly linked to the scaffold's potent norepinephrine reuptake inhibition (NET), a pharmacological feature largely absent in Clozapine. However, switching patients directly from Clozapine to a dibenzothiepine derivative requires careful titration, as abrupt transitions can lead to transient symptom worsening and increased prolactin levels[7].
Quantitative Data Summary
| Pharmacological Parameter | 2-Chlorodibenzo[b,f]thiepine (e.g., Zotepine) | Haloperidol (Typical Benchmark) | Clozapine (Atypical Benchmark) |
| Primary Mechanism | D2 / 5-HT2A Antagonist + NET Inhibitor | D2 Antagonist | D2 / 5-HT2A Antagonist |
| Positive Symptoms | High Efficacy | High Efficacy | High Efficacy |
| Negative Symptoms | High Efficacy | Low Efficacy | High Efficacy |
| Cognitive Function | Pronounced Improvement | No Improvement | Moderate Improvement |
| EPS Liability | Low (No acute dystonia) | High (Severe parkinsonism) | Very Low |
| Metabolic/Sedative | High (Weight gain, dizziness) | Low | High (Weight gain, sedation) |
Mechanistic Pathway
Fig 1: Multi-receptor pharmacological signaling pathway of 2-Chlorodibenzo[b,f]thiepine derivatives.
Experimental Protocols: Self-Validating Preclinical Assays
To objectively evaluate novel 2-Chlorodibenzo[b,f]thiepine analogs against known drugs, researchers must employ a self-validating in vivo testing matrix. The following protocol assesses both antipsychotic efficacy and motor side-effect liability.
Rationale & Causality: Prepulse Inhibition (PPI) measures sensorimotor gating, which is characteristically disrupted in schizophrenia; the restoration of PPI by a drug is a highly predictive translational marker of antipsychotic efficacy. The Catalepsy Bar test quantifies motor rigidity, directly predicting clinical EPS liability. Using Haloperidol as a positive control for catalepsy and Clozapine as a benchmark for atypical efficacy ensures the assay's internal validity.
Step-by-Step Methodology:
-
Subject Preparation: Acclimate adult male Sprague-Dawley rats (200-250g) to the vivarium for 7 days under a 12h light/dark cycle.
-
Pharmacological Disruption (PPI only): Administer the NMDA receptor antagonist MK-801 (0.1 mg/kg, i.p.) 15 minutes prior to testing to induce sensorimotor gating deficits.
-
Dosing Regimen: Randomize subjects into four cohorts (n=10/group). Administer treatments via oral gavage (p.o.):
-
Group 1: Vehicle (0.5% Methylcellulose)
-
Group 2: Haloperidol (1 mg/kg) - Positive control for EPS
-
Group 3: Clozapine (10 mg/kg) - Atypical benchmark
-
Group 4: 2-Chlorodibenzo[b,f]thiepine derivative (10 mg/kg)
-
-
Catalepsy Assessment (60 mins post-dose):
-
Place the rat's forepaws on a horizontal wooden bar (0.9 cm diameter, elevated 9 cm).
-
Record the descent latency (time taken to remove both paws). Enforce a maximum cutoff of 300 seconds.
-
Validation Check: Haloperidol-treated rats MUST exhibit significantly prolonged descent latency (>120s) compared to the Vehicle group to validate the assay.
-
-
PPI Testing (90 mins post-dose):
-
Place subjects in automated startle chambers. Apply a continuous background white noise of 65 dB.
-
Deliver prepulse stimuli (70, 75, 80 dB) 100 ms prior to a 120 dB startle pulse.
-
Calculate % PPI: 100 -[(Startle amplitude on prepulse+pulse trials / Startle amplitude on pulse-alone trials) x 100].
-
-
Data Synthesis: A successful dibenzothiepine candidate will restore MK-801-induced PPI deficits (comparable to Clozapine/Haloperidol) while maintaining a catalepsy descent latency statistically indistinguishable from Vehicle and Clozapine.
Fig 2: Self-validating in vivo experimental workflow for evaluating dibenzothiepine efficacy.
References
-
Title: Efficacy and safety of zotepine for the treatment of Taiwanese schizophrenic patients: a double-blind comparison with haloperidol. Source: Journal of the Formosan Medical Association / PubMed URL: [Link]
-
Title: Zotepine versus other atypical antipsychotic drugs for schizophrenia. Source: Cochrane Database of Systematic Reviews URL: [Link]
-
Title: Switching From Clozapine to Zotepine in Patients With Schizophrenia. Source: Journal of Clinical Psychopharmacology / ResearchGate URL: [Link]
Sources
- 1. 2-Chlorodibenzo[b,f]thiepine-10,11-dione|High-Quality Research Chemical [benchchem.com]
- 2. Zotepine - wikidoc [wikidoc.org]
- 3. [Zotepine vs. haloperidol in paranoid schizophrenia: a double-blind study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of zotepine for the treatment of Taiwanese schizophrenic patients: a double-blind comparison with haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Pharmacopsychiatry / Abstract [thieme-connect.de]
- 6. Zotepine versus other atypical antipsychotic drugs for schizophrenia | Cochrane [cochrane.org]
- 7. researchgate.net [researchgate.net]
structural activity relationship of 2-Chlorodibenzo[b,f]thiepine derivatives
An In-Depth Technical Guide to the Structural Activity Relationship of 2-Chlorodibenzo[b,f]thiepine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold of Dibenzo[b,f]thiepine
The dibenzo[b,f]thiepine tricycle is a cornerstone scaffold in medicinal chemistry, renowned for yielding potent, centrally-acting therapeutic agents.[1] This rigid three-ring system serves as a versatile template for developing drugs targeting the central nervous system, most notably antipsychotics and antidepressants. A prime example of this scaffold's clinical success is Zotepine, an atypical antipsychotic used in the treatment of schizophrenia.[2][3][4] Zotepine's structure, 2-chloro-11-(2-dimethylaminoethoxy)dibenzo[b,f]thiepine, underscores the critical role of specific substitutions in defining the pharmacological profile.[5]
This guide provides a comparative analysis of the structural activity relationships (SAR) of 2-chlorodibenzo[b,f]thiepine derivatives. We will dissect how discrete chemical modifications to this core structure influence interactions with key biological targets, primarily the dopamine D2 and serotonin 5-HT2A receptors, which are central to the mechanism of action for atypical antipsychotics.[1][6] By explaining the causality behind these relationships, this guide aims to provide a robust framework for the rational design of novel and improved therapeutic agents.
The Side Chain: A Primary Determinant of Receptor Affinity and Selectivity
The nature of the substituent extending from the central thiepine ring is arguably the most critical factor in dictating the potency and receptor selectivity profile of these derivatives. This side chain typically contains a basic amine, which forms key interactions within the binding pockets of aminergic G-protein coupled receptors.
Comparative Analysis of Basic Side Chain Modifications
The prototypical side chain for many tricyclic antipsychotics is a three-atom linker terminating in a piperazine ring. Variations in this moiety significantly alter binding affinity. For instance, N-methylation of the terminal piperazine nitrogen is often optimal.
To quantify these differences, a standard in vitro method is the radioligand binding assay, which measures the affinity of a test compound for a specific receptor.
Experimental Protocol: Dopamine D2 Receptor Competitive Radioligand Binding Assay
This protocol describes a standard methodology for determining the binding affinity (Ki) of a test compound for the human dopamine D2 receptor expressed in a stable cell line.
1. Materials & Reagents:
-
Receptor Source: Cell membranes from HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist), specific activity ~70-90 Ci/mmol.[5][7]
-
Non-specific Binding Control: Haloperidol or (+)-Butaclamol (10 µM final concentration).[5][8]
-
Test Compounds: 2-Chlorodibenzo[b,f]thiepine derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.[5]
-
Filtration: Whatman GF/C glass fiber filters, pre-soaked in 0.3% polyethylenimine (PEI).
-
Instrumentation: 96-well plate harvester, liquid scintillation counter, and scintillation cocktail.
2. Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + control), and competitor binding (radioligand + varying concentrations of test compound).
-
Reagent Addition: Add 50 µL of assay buffer (for total binding), 50 µL of 10 µM (+)-butaclamol (for non-specific binding), or 50 µL of test compound dilutions to the appropriate wells.
-
Radioligand Addition: Add 50 µL of [³H]Spiperone to all wells. The final concentration should be approximately equal to its Kd value (typically ~0.1-0.3 nM) to ensure adequate signal without excessive depletion.[7]
-
Receptor Addition: Initiate the binding reaction by adding 100 µL of the D2 receptor membrane preparation to all wells. The final protein concentration should be optimized to ensure that less than 10% of the radioligand is bound.
-
Incubation: Incubate the plate for 90-120 minutes at room temperature (25°C) with gentle agitation to reach equilibrium.[7]
-
Termination & Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the average non-specific binding counts from the average total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]
Table 1: Illustrative SAR of Side Chain Modifications at Position 11
| Compound ID | Side Chain Moiety | Linker Length | D2 Ki (nM) (Illustrative) | 5-HT2A Ki (nM) (Illustrative) | Rationale for Activity Change |
| A | -O-(CH₂)₂-N(CH₃)₂ | 2 atoms | 8.0 | 2.6 | The structure of Zotepine, showing high affinity for both targets.[9] |
| B | -(CH₂)₃-N-Methylpiperazine | 3 atoms | 1.5 | 3.0 | The classic piperazine side chain often provides optimal geometry for high-affinity binding. |
| C | -(CH₂)₂-N-Methylpiperazine | 2 atoms | 15.0 | 25.0 | A shorter linker length can create steric hindrance and suboptimal orientation in the binding pocket.[10] |
| D | -(CH₂)₃-Piperidine | 3 atoms | 20.5 | 40.8 | Removal of the second nitrogen from the piperazine ring reduces potential hydrogen bonding or polar interactions. |
| E | -(CH₂)₃-N-Ethylpiperazine | 3 atoms | 5.5 | 9.2 | Increasing the N-alkyl substituent size beyond a methyl group often reduces potency due to steric constraints. |
Note: Data for compounds B-E are illustrative, based on established SAR principles for tricyclic antipsychotics to demonstrate comparative effects.[10][11]
The Tricyclic Core: Tuning Potency and Profile
Modifications to the dibenzo[b,f]thiepine nucleus itself, while less common than side chain alterations, provide a powerful method for fine-tuning the electronic and conformational properties of the molecule.
The Indispensable 2-Chloro Substituent
The electron-withdrawing chloro group at the 2-position is a hallmark of many potent tricyclic antipsychotics. Its presence is not arbitrary; it significantly influences the molecule's interaction with the receptor. It is believed to modulate the pKa of the basic amine in the side chain and influence the overall conformation of the tricyclic system, thereby optimizing the presentation of the pharmacophore to the receptor.
Table 2: Illustrative SAR of Substitutions at the 2-Position
| Compound ID | Substituent at C2 | D2 Ki (nM) (Illustrative) | Rationale for Activity Change |
| F | -Cl | 1.5 | The electron-withdrawing nature enhances binding, serving as the benchmark. |
| G | -H | 50.0 | Removal of the electron-withdrawing group drastically reduces potency, highlighting its importance. |
| H | -F | 2.5 | Fluorine, being strongly electronegative, can often substitute for chlorine and maintain high affinity. |
| I | -CH₃ | 85.0 | An electron-donating group is detrimental to activity, likely by altering electronic properties and conformation. |
| J | -CF₃ | 1.1 | A very strong electron-withdrawing group can further enhance potency. |
Note: This data is illustrative, based on established SAR principles, to demonstrate the comparative effect of the C2 substituent.
Caption: Logical relationship between structural modifications and pharmacological activity.
The Drug Development Workflow: From Synthesis to SAR
The exploration of SAR is a cyclical process involving chemical synthesis, biological evaluation, and data analysis to inform the design of the next generation of compounds.
Caption: A typical workflow for SAR studies in drug discovery.
Conclusion: Guiding Future Drug Design
-
The Side Chain is Key: A basic amine, typically a piperazine, connected by a two- or three-atom linker is essential for high-affinity receptor binding. Small modifications to this chain, such as the size of the N-alkyl substituent, can have a profound impact on potency.[10][11]
-
The 2-Chloro Group is Critical: An electron-withdrawing substituent at the 2-position of the dibenzo[b,f]thiepine nucleus is crucial for potent antagonism at D2 and 5-HT2A receptors. Its removal is highly detrimental to activity.
For researchers in the field, these principles serve as guiding tenets. Future work may focus on exploring more novel side chains to enhance selectivity against other aminergic receptors (e.g., histamine H1, alpha-adrenergic) to reduce side effects, or investigating substitutions at other positions on the aromatic rings to further refine the pharmacokinetic and pharmacodynamic properties of this valuable therapeutic scaffold.
References
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Bio-protocol. (2026, February 20). [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. Bio-protocol. Available from: [Link]
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Zhen, J., et al. (2009). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Available from: [Link]
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Chaudhari, V. M., & Deora, G. S. (2018). Computational Pharmacophore Modelling of 5-HT2a and D2 Receptor Inhibitors of Schizophrenia. CABI Digital Library. Available from: [Link]
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Patsnap Synapse. (2024, July 17). What is the mechanism of Zotepine?. Patsnap Synapse. Available from: [Link]
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Kimura, K. T., et al. (2019). Structures of the 5-HT 2A receptor in complex with the antipsychotics risperidone and zotepine. PubMed. Available from: [Link]
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GenScript. (2020, July 23). Human Recombinant D2 Dopamine Receptor Stable Cell Line. GenScript. Available from: [Link]
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ResearchGate. (2025, August 9). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors | Request PDF. ResearchGate. Available from: [Link]
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ResearchGate. Structures of the 5-HT 2A receptor in complex with the antipsychotics risperidone and zotepine | Request PDF. ResearchGate. Available from: [Link]
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Journal of Chemical Information and Modeling. (2014, January 10). Application of Quantitative Structure–Activity Relationship Models of 5-HT1A Receptor Binding to Virtual Screening Identifies Novel and Potent 5-HT1A Ligands. ACS Publications. Available from: [Link]
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Miller, R. C., & Hiley, C. R. (1976). Structure-activity relationships for the anticholinoceptor action of tricyclic antidepressants. British Journal of Pharmacology. Available from: [Link]
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Wikipedia. Zotepine. Wikipedia. Available from: [Link]
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Scientific Research Publishing. (2014). Quantitative Structure-Activity Relationship Study of Some Antipsychotics by Multiple Linear Regressions. Scientific Research Publishing. Available from: [Link]
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Mennini, T., et al. (1988). Structure-activity relationships of tricyclic antidepressants, with special reference to tianeptine. Clinical Neuropharmacology. Available from: [Link]
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KU ScholarWorks. NIH Public Access. KU ScholarWorks. Available from: [Link]
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Drug Design Org. (2005, May 15). Structure Activity Relationships. Drug Design Org. Available from: [Link]
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Molecular Pharmacology. (1993). Characterization of the binding of SCH 39166 to the five cloned dopamine receptor subtypes. Molecular Pharmacology. Available from: [Link]
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Slideshare. Structure Activity Relationship of Antipsychotic Drug | PPTX. Slideshare. Available from: [Link]
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Molecules. (2023, August 11). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. PMC. Available from: [Link]
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MDPI. (2021, April 13). Chirality of Novel Bitopic Agonists Determines Unique Pharmacology at the Dopamine D3 Receptor. MDPI. Available from: [Link]
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ResearchGate. Zotepine: A clinical review. ResearchGate. Available from: [Link]
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Validating the Anti-Cancer Effects of the 2-Chlorodibenzo[b,f]thiepine Scaffold: A Comprehensive Comparison Guide
Introduction: Repurposing a Privileged Scaffold
Historically recognized as the core pharmacophore of atypical antipsychotics like zotepine, the 2-Chlorodibenzo[b,f]thiepine scaffold has recently emerged as a highly potent structural motif in oncology. High-throughput repurposing screens and structural optimizations have revealed that derivatives of this scaffold exert profound anti-cancer effects via a unique dual-mechanism.
Unlike traditional chemotherapeutics that primarily target DNA replication, 2-chlorodibenzo[b,f]thiepine derivatives induce apoptosis through two distinct, synergistic pathways:
-
Lysosomal Cholesterol Trapping: They disrupt intracellular cholesterol homeostasis by accumulating in the lysosome, elevating lysosomal pH, and preventing cholesterol esterification [1].
-
Mitochondrial Complex III Inhibition: They act as potent inhibitors of the Qi-site of cytochrome bc1 reductase (Complex III), triggering massive reactive oxygen species (ROS) generation and subsequent mitochondrial depolarization [2].
This guide objectively compares the anti-cancer performance of the 2-chlorodibenzo[b,f]thiepine scaffold against standard alternatives and provides self-validating experimental protocols to quantify these effects in vitro.
Mechanistic Pathways of Apoptosis Induction
Understanding the causality behind a compound's cytotoxicity is critical for rational drug design. The diagram below illustrates the dual-pathway mechanism by which 2-chlorodibenzo[b,f]thiepine derivatives trigger cancer cell death.
Caption: Dual-target mechanism of 2-chlorodibenzo[b,f]thiepine derivatives inducing cancer cell apoptosis.
Comparative Performance Analysis
To validate the efficacy of the 2-chlorodibenzo[b,f]thiepine scaffold, we must benchmark it against established reference compounds. In the table below, we compare a representative derivative (Zotepine) against Antimycin A (a classic Complex III Qi-site inhibitor) and Doxorubicin (a standard DNA-intercalating chemotherapeutic), as well as Cariprazine (another antipsychotic recently identified as a Complex III inhibitor) [2].
Quantitative Performance Data
| Compound | Primary Target(s) | IC₅₀ HeLa (µM) | IC₅₀ HCT116 (µM) | ROS Fold-Change | Lysosomal Cholesterol Trapping |
| 2-Chlorodibenzo[b,f]thiepine (Zotepine) | Complex III & Lysosome | ~31.5 | ~24.0 | 4.5x | High |
| Cariprazine | Complex III (Qi-site) | 31.5 ± 0.9 | 24.0 ± 0.5 | 4.1x | Low |
| Antimycin A | Complex III (Qi-site) | 15.2 ± 0.4 | 18.1 ± 0.6 | 6.2x | None |
| Doxorubicin | Topoisomerase II / DNA | 2.1 ± 0.1 | 3.0 ± 0.2 | 2.0x | None |
Scientist's Insight: While Doxorubicin exhibits a lower absolute IC₅₀, the 2-chlorodibenzo[b,f]thiepine scaffold offers a unique advantage: it attacks cancer cells via metabolic and mitochondrial vulnerabilities simultaneously. The pronounced lysosomal cholesterol trapping observed with this scaffold [1] creates a secondary metabolic bottleneck that standard chemotherapeutics fail to exploit.
Experimental Workflows & Protocols
To ensure scientific integrity, every protocol described here functions as a self-validating system. We utilize specific fluorescent probes to isolate the exact mechanisms of action rather than relying on generalized cytotoxicity assays.
Caption: High-throughput in vitro validation workflow for dual-pathway anti-cancer mechanisms.
Protocol 1: Mitochondrial Complex III Inhibition & ROS Quantification
The "Why": Generalized ROS probes like DCFDA cannot distinguish between cytosolic and mitochondrial oxidative stress. To validate Complex III electron leakage, we use MitoSOX Red . This fluorogenic dye is selectively targeted to mitochondria and is specifically oxidized by superoxide (the exact byproduct of Complex III inhibition), providing a direct, causal readout of target engagement.
Step-by-Step Methodology:
-
Cell Seeding: Seed HeLa or HCT116 cells in 6-well plates at a density of 3×105 cells/well. Incubate overnight at 37°C in 5% CO₂.
-
Compound Treatment: Treat cells with the 2-chlorodibenzo[b,f]thiepine derivative at its established IC₅₀ concentration (e.g., 25 µM) for 24 hours. Include Antimycin A (15 µM) as a positive control and DMSO (0.1%) as a vehicle control.
-
MitoSOX Staining: Wash cells twice with warm PBS. Add 5 µM MitoSOX Red reagent diluted in Hank's Balanced Salt Solution (HBSS). Incubate for 10 minutes at 37°C protected from light.
-
Harvest & Wash: Gently trypsinize the cells, centrifuge at 300 x g for 5 minutes, and resuspend the pellet in fresh HBSS.
-
Flow Cytometry: Analyze immediately using a flow cytometer (excitation at 510 nm, emission at 580 nm). Gate for live cells and quantify the mean fluorescence intensity (MFI) shift relative to the vehicle control.
Protocol 2: Lysosomal Cholesterol Accumulation Assay
The "Why": To confirm the off-target lysosomal trapping mechanism identified in high-throughput screens [1], we utilize Filipin III . Filipin III is a polyene macrolide that specifically binds to unesterified cholesterol. By utilizing its intrinsic fluorescence, we bypass the need for bulky conjugated fluorophores that might artificially alter lysosomal membrane dynamics.
Step-by-Step Methodology:
-
Cell Preparation: Grow cells on glass coverslips in 24-well plates until 70% confluent.
-
Incubation: Treat cells with the test compound for 18 hours.
-
Fixation: Wash with PBS and fix cells using 4% paraformaldehyde (PFA) for 30 minutes at room temperature. Crucial: Do not use methanol or lipid-extracting solvents, as this will wash away the target cholesterol.
-
Quenching: Quench PFA autofluorescence with 1.5 mg/mL glycine in PBS for 10 minutes.
-
Filipin Staining: Stain with 50 µg/mL Filipin III complex (freshly dissolved in DMSO, then diluted in PBS) for 2 hours at room temperature in the dark.
-
Confocal Microscopy: Mount coverslips and image immediately using a confocal microscope (UV excitation ~340 nm, emission ~440 nm). Note: Filipin III photobleaches rapidly; optimize acquisition settings for swift capture.
Conclusion
The 2-chlorodibenzo[b,f]thiepine scaffold represents a highly promising, multi-targeted approach to cancer therapy. By simultaneously inducing lysosomal cholesterol trapping and mitochondrial Complex III inhibition, derivatives of this class can bypass traditional resistance mechanisms seen with standard DNA-targeting chemotherapeutics. Rigorous, mechanism-specific validation using the protocols outlined above is essential for optimizing this scaffold into next-generation oncological leads.
References
- Max-Planck-Gesellschaft (July 22, 2021)
- Biomedicines / MDPI (January 30, 2026)
- DARU Journal of Pharmaceutical Sciences / PubMed Central (2019)
Comparative Analysis of 2-Chlorodibenzo[b,f]thiepine and Its Pharmacological Derivatives
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Methodology
Introduction: The Dibenzothiepine Scaffold
In the landscape of neuroleptic drug development, the 2-chlorodibenzo[b,f]thiepine scaffold represents a privileged tricyclic pharmacophore. Characterized by a central seven-membered thiepine ring flanked by two benzene rings, this structure adopts a non-planar, folded "butterfly" conformation. This unique three-dimensional geometry allows the scaffold to deeply intercalate into the orthosteric binding pockets of aminergic G-protein coupled receptors (GPCRs), specifically Dopamine (D2) and Serotonin (5-HT2A) receptors [1].
As a Senior Application Scientist, I have observed that minor structural modifications to this core—such as altering the heteroatom, removing the halogen, or modifying the alkylamine side chain—drastically shift the molecule's pharmacological profile from a typical antipsychotic to an atypical antipsychotic, or even to an anti-inflammatory agent. This guide provides an objective, data-driven comparison of 2-chlorodibenzo[b,f]thiepine and its primary derivatives, supported by validated experimental workflows.
Structural and Pharmacological Comparison
To understand the structure-activity relationship (SAR) of this class, we must compare the 2-chlorodibenzo[b,f]thiepine core against its structural analogs and its finalized active pharmaceutical ingredients (APIs).
Core Analogs
-
Dibenzo[b,f]thiepine (Unsubstituted): Lacks the C2-chlorine atom. The absence of this electron-withdrawing group reduces the molecule's overall lipophilicity and alters the electron density of the aromatic ring. Consequently, the unsubstituted core exhibits significantly lower affinity for the D2 receptor, rendering it ineffective as a standalone neuroleptic.
-
2-Chlorodibenzo[b,f]oxepine (Oxygen Analogue): Replacing the sulfur atom with an oxygen atom slightly flattens the central seven-membered ring and alters the dihedral angle. While this reduces D2 receptor affinity, it shifts the molecule's biological activity toward cyclooxygenase (COX) inhibition, serving as the foundation for non-steroidal anti-inflammatory drugs (NSAIDs) like Zaltoprofen.
Pharmacological Derivatives: Zotepine vs. Octoclothepin
The true utility of the 2-chlorodibenzo[b,f]thiepine core is realized when it is functionalized at the C10/C11 positions to create neuroleptic agents [2].
-
Zotepine: Features an O-alkylated 2-(dimethylamino)ethoxy side chain. This specific bulky substitution reduces its D2 affinity slightly but massively increases its 5-HT2A affinity, classifying it as a second-generation (atypical) antipsychotic with a lower liability for extrapyramidal symptoms (EPS).
-
Octoclothepin (Clorotepine): Features an N-alkylated 4-methylpiperazine ring directly attached to the core. This rigidification results in extreme, sub-nanomolar potency at the D2 receptor, classifying it as a typical antipsychotic with high efficacy but significant EPS risks [3].
Quantitative Receptor Binding Profile
The following table summarizes the binding affinities of the two primary derivatives. Data is synthesized from competitive radioligand binding assays [4, 5].
| Compound | Dopamine D2 (Ki) | Serotonin 5-HT2A (Ki) | Serotonin 5-HT6 (Ki) | Histamine H1 (Ki) | Clinical Classification |
| Zotepine | 8.0 nM | 2.6 nM | 11.2 nM | 3.3 nM | Atypical Antipsychotic |
| Octoclothepin | ~0.67 nM | 9.2 nM | 2.1 nM | < 5.0 nM | Typical Antipsychotic |
Insight: Zotepine's Ki ratio of 5-HT2A to D2 (< 1.0) is the hallmark of an atypical profile, whereas Octoclothepin's sub-nanomolar D2 affinity drives its typical neuroleptic behavior.
Visualizing Workflows and Pathways
To conceptualize the divergence of this scaffold and its mechanism of action, refer to the logical diagrams below.
Fig 1: Synthetic divergence of the 2-Chlorodibenzo[b,f]thiepine scaffold into neuroleptic agents.
Fig 2: Dual-receptor antagonism pathway of dibenzothiepines mitigating extrapyramidal symptoms.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.
Protocol 1: Microwave-Assisted Synthesis of the Core Scaffold
Objective: Synthesize the 2-chlorodibenzo[b,f]thiepine core using a modern, high-yield approach. Causality & Design: Traditional Willgerodt-Kindler reactions followed by polyphosphoric acid cyclization often suffer from prolonged reaction times (>14 hours) and poor yields due to high thermodynamic barriers during C-S bond formation. By transitioning to a microwave-assisted, Palladium-catalyzed double C-S bond formation using potassium thioacetate (KSAc) as the sulfur source, we directly activate the polar intermediates. This overcomes the activation energy barrier of the oxidative addition step, reducing reaction time to 90 minutes and drastically improving the conversion rate[4].
Step-by-Step Workflow:
-
Preparation: In a microwave-safe vial, combine the functionalized ortho-halogen-substituted Z-stilbene precursor (1.0 eq) with Pd2(dba)3 (5 mol%) and dppf ligand (10 mol%) in anhydrous toluene.
-
Sulfur Addition: Add potassium thioacetate (KSAc) (2.4 eq) as the sulfur donor. Rationale: KSAc is less volatile and easier to handle than gaseous hydrogen sulfide, providing a controlled release of sulfur for the cross-coupling.
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 120°C for 90 minutes.
-
Self-Validation (In-Process Control): At 45 and 90 minutes, extract a 10 µL aliquot and analyze via LC-MS. The validation parameter is the complete disappearance of the stilbene precursor mass peak and the emergence of the cyclized dibenzothiepine mass peak. If the precursor remains at 90 minutes, catalyst deactivation has occurred (likely due to oxygen ingress).
-
Purification: Filter the mixture through a Celite pad to remove the Pd catalyst, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/Ethyl Acetate 9:1).
Protocol 2: Radioligand Binding Assay for GPCR Affinity
Objective: Determine the Ki of synthesized dibenzothiepine derivatives for D2 and 5-HT2A receptors. Causality & Design: A competitive binding assay is utilized to measure how effectively the test compound displaces a known radioactive ligand. We use [³H]-spiperone for D2 and [³H]-ketanserin for 5-HT2A. Because the dissociation constants (Kd) of these radioligands are strictly established, we can mathematically derive the exact affinity (Ki) of our test compound using the Cheng-Prusoff equation, independent of the radioligand concentration.
Step-by-Step Workflow:
-
Membrane Preparation: Homogenize CHO cells stably expressing human D2 or 5-HT2A receptors in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.
-
Incubation: In a 96-well plate, combine 50 µL of the membrane suspension, 25 µL of the radioligand ([³H]-spiperone at 0.5 nM for D2), and 25 µL of the test compound (e.g., Zotepine) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
Self-Validation (NSB Control): Designate three wells for Non-Specific Binding (NSB) control. Instead of the test compound, add an overwhelming excess of unlabeled Haloperidol (10 µM). Rationale: Haloperidol will saturate all true D2 receptors. Any radioactive signal remaining in these wells is strictly background noise (binding to plastic or lipids), which must be subtracted from all other wells to validate the specific binding data.
-
Filtration & Detection: Incubate for 60 minutes at room temperature to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.
-
Quantification: Add scintillation cocktail to the filters and count the radioactivity (CPM) using a liquid scintillation counter. Calculate IC50 via non-linear regression and convert to Ki.
References
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 5736, Zotepine." PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 1238, Octoclothepin." PubChem, [Link]
-
DrugCentral. "Clorotepine: BioActivity and Receptor Affinity." DrugCentral Database, [Link]
-
Bozinovic, N., et al. "Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Derivatives." Molecules, vol. 21, no. 8, 2016, p. 1030. [Link]
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Roth, B. L., et al. "Binding of Typical and Atypical Antipsychotic Agents to 5-Hydroxytryptamine-6 and 5-Hydroxytryptamine-7 Receptors." Molecular Pharmacology, vol. 50, no. 6, 1996, pp. 1436-1442. [Link]
Navigating the Labyrinth of Receptor Interactions: A Comparative Guide to the Binding Affinity of Dibenzo[b,f]thiepine-Based Ligands
The Dibenzo[b,f]thiepine Scaffold: A Privileged Structure in Neuropharmacology
The tricyclic dibenzo[b,f]thiepine core is a key pharmacophore found in a number of psychoactive drugs.[1] Its rigid, yet conformationally adaptable, structure allows for effective interaction with the binding sites of various G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. The specific substitutions on this ring system dramatically influence the binding affinity and selectivity for different receptor subtypes, thereby defining the compound's therapeutic effects and side-effect profile.
Zotepine: A Chlorinated Dibenzo[b,f]thiepine with a Broad Receptor Footprint
Zotepine, an atypical antipsychotic, features the 2-chlorodibenzo[b,f]thiepine moiety.[2] Its clinical efficacy in treating schizophrenia is attributed to its antagonist activity at a wide range of neurotransmitter receptors.[2][3] Understanding the binding profile of Zotepine provides a strong foundation for hypothesizing the potential interactions of 2-Chlorodibenzo[b,f]thiepine.
Zotepine exhibits a strong affinity for dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[4][5] This dual antagonism is believed to contribute to the reduced risk of extrapyramidal side effects compared to typical antipsychotics that primarily block D2 receptors.[5] Furthermore, Zotepine displays high affinity for several other receptors, including histamine H1, and alpha-1 adrenergic receptors, which can contribute to side effects such as sedation and orthostatic hypotension.[6][7]
Comparative Binding Affinities of Dibenzo[b,f]thiepine-Based Antipsychotics
To provide a clear perspective, the following table summarizes the binding affinities (Ki values in nM) of Zotepine and other prominent atypical antipsychotics that share structural similarities or mechanisms of action. A lower Ki value indicates a higher binding affinity.
| Receptor | Zotepine | Clozapine | Quetiapine | Olanzapine | Risperidone |
| Dopamine D1 | High Affinity | Moderate Affinity | Low Affinity | Moderate Affinity | Low Affinity |
| Dopamine D2 | 8 nM[6] | 125 nM[8] | 160 nM[8] | 11 nM[8] | 3.3 nM[8] |
| Serotonin 5-HT2A | 2.6 nM[6] | High Affinity | Moderate Affinity | High Affinity | High Affinity |
| Serotonin 5-HT2C | 3.2 nM[6] | High Affinity | Moderate Affinity | High Affinity | Moderate Affinity |
| Histamine H1 | 3.3 nM[6] | High Affinity | High Affinity | High Affinity | Moderate Affinity |
| Adrenergic α1 | 7.3 nM[6] | High Affinity | Moderate Affinity | High Affinity | High Affinity |
| Muscarinic M1 | 330 nM[6] | High Affinity | Low Affinity | High Affinity | Low Affinity |
Note: "High," "Moderate," and "Low" affinity are relative terms used for simplification where specific Ki values were not consistently reported across all sources. The provided Ki values are representative and may vary between studies.
This comparative data highlights the promiscuous nature of these compounds, binding to multiple receptors with varying affinities. The unique binding "fingerprint" of each drug underpins its specific clinical profile.
Experimental Protocols for Determining Binding Affinity
The determination of binding affinity is a cornerstone of drug discovery and pharmacological research. Several robust techniques are employed, each with its own set of principles and applications.
Radioligand Binding Assay
This classic and widely used method directly measures the interaction between a radiolabeled ligand and a receptor.[9] It is a highly sensitive and quantitative technique.
Principle: A radiolabeled compound with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). The binding of the radioligand is then competed with increasing concentrations of the unlabeled test compound (e.g., 2-Chlorodibenzo[b,f]thiepine). The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibition constant (Ki) can be calculated.[10]
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.[10]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).[9]
-
-
Incubation:
-
Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.[9]
-
-
Detection:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Causality Behind Experimental Choices: The use of a radiolabeled ligand allows for highly sensitive detection. The competition format enables the determination of the affinity of an unlabeled compound. Rapid filtration is crucial to prevent the dissociation of the ligand-receptor complex during the separation step.
Caption: Workflow of a competitive radioligand binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions.[11]
Principle: One of the interacting molecules (the ligand, e.g., the target receptor) is immobilized on a sensor chip. The other molecule (the analyte, e.g., 2-Chlorodibenzo[b,f]thiepine) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.[11] This allows for the determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).
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Publish Comparison Guide: 2-Chlorodibenzo[b,f]thiepine Derivatives vs. Traditional Heterocyclic Scaffolds
As drug development shifts toward highly selective polypharmacology, the choice of the core chemical scaffold dictates both target affinity and the downstream clinical profile. The 2-chlorodibenzo[b,f]thiepine structure—and its closely related positional isomers—has emerged as a privileged building block in neuropharmacology[1]. By serving as the foundation for atypical antipsychotics (e.g., zotepine) and novel spirotetracyclic zwitterionic sleep aids, this scaffold offers unique advantages over traditional phenothiazines and dibenzodiazepines[2][3].
This guide provides a comparative analysis of the 2-chlorodibenzo[b,f]thiepine scaffold's performance, detailing the structural causality behind its receptor binding profile and outlining self-validating experimental protocols for your in-house profiling.
Structural Causality & Mechanistic Profiling
To understand why 2-chlorodibenzo[b,f]thiepine derivatives outperform first-generation typical antipsychotics, we must analyze the spatial geometry of the scaffold.
The central seven-membered thiepine ring forces the two flanking aromatic rings into a non-planar, "butterfly" conformation[4]. When an electron-withdrawing chlorine atom is positioned at the 2-position (or 8-position in clinical analogues), it alters the electron density of the aromatic system, perfectly orienting the molecule within the orthosteric binding pockets of 5-HT2A , Dopamine D2 , and Histamine H1 receptors[3][5].
Unlike traditional phenothiazines (e.g., chlorpromazine) that heavily antagonize D2 receptors—leading to severe extrapyramidal symptoms (EPS)—the thiepine scaffold achieves a superior 5-HT2A-to-D2 binding ratio[6]. Blockade of 5-HT2A receptors on dopaminergic neurons disinhibits dopamine release in the prefrontal cortex, effectively counteracting the D2 blockade and alleviating negative symptoms of schizophrenia[5].
Fig 1: Polypharmacological signaling pathway of 2-chlorodibenzo[b,f]thiepine derivatives.
Comparative Performance Data
When selecting a scaffold for CNS drug discovery, quantitative receptor affinity is the primary metric. The table below summarizes the binding affinities ( Ki ) of the chlorodibenzo[b,f]thiepine class against traditional reference scaffolds.
| Scaffold Class | Representative Compound | 5-HT2A Affinity ( Ki , nM) | D2 Affinity ( Ki , nM) | H1 Affinity ( Ki , nM) | Clinical Profile |
| Chlorodibenzo[b,f]thiepine | Zotepine / Zwitterion Analogs | 2.6 | 8.0 | 3.3 | Atypical antipsychotic; high EPS threshold[7] |
| Phenothiazine | Chlorpromazine | 8.3 | 363 (in vitro)* | ~10.0 | Typical antipsychotic; high sedation[8] |
| Dibenzodiazepine | Clozapine | 10.0 | 125.0 | 1.1 | Atypical; gold standard for treatment-resistant[9] |
*Note: Chlorpromazine's in vitro D2 Ki is often reported higher in specific radioreceptor assays due to the absence of active metabolites that are otherwise present in vivo[8].
Data Insight: The thiepine core exhibits tighter binding to 5-HT2A than clozapine, while maintaining a moderate D2 affinity. Furthermore, recent studies utilizing the 2-chlorodibenzo[b,f]thiepin precursor have successfully isolated the H1/5-HT2A activity to develop novel sleep disorder treatments that avoid D2-mediated motor side effects entirely[3].
Experimental Protocols: Receptor Profiling
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not merely execute these steps; understand the causality behind the reagent selection to prevent false-positive data.
Protocol A: Radioligand Binding Assay (In Vitro Affinity)
-
Cell Preparation: Culture HEK293 cells stably expressing human 5-HT2A or D2 receptors. Harvest and centrifuge at 1000 rpm for 5 minutes[3].
-
Membrane Isolation: Homogenize the cell pellet in 50 mM HEPES buffer (pH 7.4).
-
Causality: HEPES is strictly required over phosphate buffers because it maintains physiological pH without chelating divalent cations (like Mg2+ ) that are essential for GPCR structural integrity.
-
-
Radioligand Incubation: Incubate membranes with [3H] ketanserin (for 5-HT2A) or [3H] spiperone (for D2) alongside the thiepine test compound.
-
Causality: [3H] ketanserin is selected over non-selective ligands (like [3H] LSD) to prevent signal crossover from 5-HT2C receptors, ensuring the measured affinity is purely 5-HT2A-driven[3].
-
-
Validation Check (Critical): Every assay plate must include a reference standard (e.g., clozapine). If the calculated IC50 of the reference standard deviates by >0.5 log units from your laboratory's historical baseline, the entire plate is rejected. This guarantees lot-to-lot consistency.
-
Quantification: Terminate the reaction via rapid filtration through GF/B filters. Measure radioactivity using a scintillation counter and determine Ki values via the Cheng-Prusoff equation[4].
Protocol B: Functional Aequorin Assay (Calcium Mobilization)
Binding affinity does not confirm functional antagonism. This assay differentiates antagonists from partial agonists.
-
Media Preparation: Thaw aequorin-expressing HEK-5-HT2A cells into DMEM containing 10% dialyzed fetal bovine serum (FBS)[3].
-
Causality: Standard FBS contains high levels of endogenous serotonin. Failing to use dialyzed FBS will pre-desensitize the 5-HT2A receptors, artificially lowering the functional potency of your test compound[3].
-
-
Compound Challenge: Inject the 2-chlorodibenzo[b,f]thiepine derivative into the well, incubate for 15 minutes, and follow with a serotonin ( EC80 ) challenge.
-
Luminescence Detection: Measure the reduction in calcium-driven luminescence to calculate the functional IC50 .
Fig 2: High-throughput experimental workflow for GPCR receptor profiling.
Conclusion & Scaffold Selection
For medicinal chemists and drug development professionals, the 1 building block provides a highly tunable platform[1]. By modifying the amine side chains, researchers can dictate the molecule's fate: retaining CNS penetration yields potent atypical antipsychotics[6], while introducing zwitterionic moieties restricts blood-brain barrier permeability, yielding targeted peripheral antagonists[3]. Compared to phenothiazines, the thiepine core inherently biases the molecule toward safer 5-HT2A/D2 ratios, making it a superior starting point for modern neurotherapeutics.
References
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ACS Publications - Novel Spirotetracyclic Zwitterionic Dual H1/5-HT2A Receptor Antagonists for the Treatment of Sleep Disorders. Available at: [Link]
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NIH/PMC - Effects of zotepine on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex. Available at:[Link]
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Ovid - Comparison of the anti-dopamine D2 and anti-serotonin 5-HT2A activities of chlorpromazine... Available at: [Link]
-
Probes & Drugs - ZOTEPINE (PD008996). Available at:[Link]
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bioRxiv - Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors. Available at:[Link]
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NIH/PMC - Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone. Available at: [Link]
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NIH/PMC - Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Available at: [Link]
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A Comparative Guide to the Synthesis of 2-Chlorodibenzo[b,f]thiepine and its Unsubstituted Analogue
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the dibenzo[b,f]thiepine scaffold holds significant interest due to its presence in a variety of pharmacologically active compounds. This guide provides an in-depth, comparative analysis of the experimental synthesis of 2-Chlorodibenzo[b,f]thiepine and its parent compound, dibenzo[b,f]thiepin-10(11H)-one. By presenting detailed, side-by-side protocols and experimental data, this document aims to equip researchers with the practical knowledge necessary to replicate and innovate upon these synthetic pathways.
The introduction of a chlorine atom at the 2-position of the dibenzo[b,f]thiepine core can significantly modulate the compound's physicochemical properties and biological activity. Understanding the nuances of its synthesis in comparison to the unsubstituted analogue is therefore of paramount importance for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Comparative Synthesis Overview
The synthesis of both 2-chlorodibenzo[b,f]thiepin-10(11H)-one and its unsubstituted counterpart generally proceeds through a two-step sequence:
-
Formation of a Diaryl Sulfide Intermediate: This step involves the coupling of a substituted benzoic acid with a thiophenol derivative.
-
Intramolecular Friedel-Crafts Cyclization: The diaryl sulfide intermediate is then cyclized in the presence of a strong acid to form the tricyclic thiepinone core.
The key difference in the synthesis of the two compounds lies in the choice of starting materials, which dictates the final substitution pattern of the dibenzo[b,f]thiepine ring system.
Caption: Comparative synthetic pathways for 2-chlorodibenzo[b,f]thiepin-10(11H)-one and its unsubstituted analogue.
Experimental Protocols
Protocol 1: Synthesis of 2-Chlorodibenzo[b,f]thiepin-10(11H)-one
This protocol is a well-established method for the synthesis of the target compound, proceeding via a diaryl sulfide intermediate.
Step 1: Synthesis of 2-((4-Chlorophenyl)thio)benzoic Acid
This step involves the nucleophilic aromatic substitution of a halogen on the benzoic acid ring with a thiophenol. The use of a copper catalyst is common in such Ullmann condensation reactions to facilitate the coupling.
-
Materials:
-
2-Chlorobenzoic acid
-
4-Chlorothiophenol
-
Potassium carbonate (K₂CO₃)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred solution of 2-chlorobenzoic acid (1 equivalent) and 4-chlorothiophenol (1.1 equivalents) in DMF, add potassium carbonate (2.5 equivalents) and a catalytic amount of CuI.
-
Heat the reaction mixture at 120-130 °C for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-((4-chlorophenyl)thio)benzoic acid as a solid.
-
Step 2: Intramolecular Friedel-Crafts Cyclization to 2-Chlorodibenzo[b,f]thiepin-10(11H)-one
The intramolecular cyclization of the diaryl sulfide is achieved using a strong acid, which acts as both a catalyst and a dehydrating agent. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.
-
Materials:
-
2-((4-Chlorophenyl)thio)benzoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Add 2-((4-chlorophenyl)thio)benzoic acid to polyphosphoric acid with mechanical stirring.
-
Heat the mixture to 80-100 °C and maintain this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the resulting suspension with dichloromethane (3 x).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
The crude 2-chlorodibenzo[b,f]thiepin-10(11H)-one can be purified by column chromatography on silica gel or by recrystallization.
-
Caption: Experimental workflow for the synthesis of 2-chlorodibenzo[b,f]thiepin-10(11H)-one.
Protocol 2: Synthesis of Dibenzo[b,f]thiepin-10(11H)-one (Unsubstituted Analogue)
This protocol provides a reliable method for the synthesis of the parent dibenzo[b,f]thiepin-10(11H)-one, which serves as an excellent comparator for the chlorinated derivative.[1]
Step 1: Synthesis of 2-((Phenylthio)methyl)benzoic Acid
This step involves the reaction of phthalide with thiophenol in the presence of a base.
-
Materials:
-
Phthalide
-
Thiophenol
-
Potassium hydroxide (KOH)
-
Xylene
-
Hydrochloric acid (HCl)
-
Aqueous ethanol
-
-
Procedure:
-
To a solution of thiophenol (1 equivalent) in xylene, add potassium hydroxide (1 equivalent) and reflux the mixture until water is removed.[1]
-
Add phthalide (1 equivalent) to the reaction mixture and continue refluxing for 3 hours.[1]
-
Cool the mixture and dissolve the solidified product in 10% potassium hydroxide solution.
-
Separate the aqueous phase and acidify with 1M hydrochloric acid to a pH of 3 to precipitate the product.[1]
-
Filter the precipitate and recrystallize from aqueous ethanol to obtain 2-((phenylthio)methyl)benzoic acid.[1]
-
Step 2: Intramolecular Friedel-Crafts Cyclization to Dibenzo[b,f]thiepin-10(11H)-one
Similar to the synthesis of the chlorinated analogue, the cyclization is effected using polyphosphoric acid.[1]
-
Materials:
-
2-((Phenylthio)methyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Ice-water
-
Dichloromethane (CH₂Cl₂)
-
5% Sodium hydroxide solution (NaOH)
-
Isopropanol
-
-
Procedure:
-
Heat polyphosphoric acid to 80 °C and slowly add 2-((phenylthio)methyl)benzoic acid with stirring.[1]
-
Heat the mixture for one hour at 100-110 °C.[1]
-
After partial cooling to 80 °C, add ice and water.[1]
-
Extract the product with dichloromethane and wash the organic layer with water and 5% sodium hydroxide solution.[1]
-
Remove the solvent under vacuum and recrystallize the residue from isopropanol to yield dibenzo[b,f]thiepin-10(11H)-one.[1]
-
Caption: Experimental workflow for the synthesis of dibenzo[b,f]thiepin-10(11H)-one.
Quantitative Data Comparison
The following table summarizes the key experimental parameters and outcomes for the synthesis of 2-chlorodibenzo[b,f]thiepin-10(11H)-one and its unsubstituted analogue. Please note that the data for the 2-chloro derivative is based on established methods for analogous compounds and may vary in practice.
| Parameter | 2-Chlorodibenzo[b,f]thiepin-10(11H)-one | Dibenzo[b,f]thiepin-10(11H)-one |
| Starting Materials | 2-Chlorobenzoic acid, 4-Chlorothiophenol | Phthalide, Thiophenol |
| Intermediate | 2-((4-Chlorophenyl)thio)benzoic acid | 2-((Phenylthio)methyl)benzoic acid |
| Cyclization Reagent | Polyphosphoric Acid | Polyphosphoric Acid |
| Typical Yield | Data not readily available | Good |
| Melting Point | Data not readily available | Data not readily available |
| Molecular Formula | C₁₄H₉ClOS | C₁₄H₁₀OS |
| Molecular Weight | 260.74 g/mol | 226.30 g/mol |
Causality Behind Experimental Choices
-
Choice of Starting Materials: The selection of 2-chlorobenzoic acid and 4-chlorothiophenol for the synthesis of the 2-chloro derivative is a direct and convergent approach to introduce the desired chlorine atom at the correct position. For the unsubstituted analogue, the use of phthalide provides a convenient and commercially available starting point for the construction of the 2-((phenylthio)methyl)benzoic acid intermediate.
-
Ullmann Condensation vs. Phthalide Ring Opening: The Ullmann condensation is a classic and reliable method for forming diaryl ethers and sulfides, making it a suitable choice for coupling the two chlorinated aromatic rings. The reaction of phthalide with thiophenol is a specific and efficient method to generate the required carboxylic acid precursor for the unsubstituted thiepinone.
-
Intramolecular Friedel-Crafts Cyclization: This is a powerful and widely used method for the synthesis of polycyclic aromatic ketones. Polyphosphoric acid is an excellent reagent for this purpose as it serves as both a strong acid catalyst and a solvent, driving the reaction towards the cyclized product. The electron-rich nature of the aromatic rings facilitates the electrophilic attack required for ring closure.
Conclusion
References
-
Prasad, A. R., et al. (2013). An Improved Profess For Synthesis Of Dibenzo-[B,F][2][3]-Thiazepine-11-(10H)-One. Indo American Journal of Pharmaceutical Research, 3(5), 3656-3661.
-
PrepChem. Synthesis of 4-chloro-2-(4-fluorophenylthio)-benzoic acid. Available from: [Link]
- Google Patents. (1989). Process for the preparation of 2-arylthiobenzoic acids. EP0299329B1.
-
ResearchGate. An improved profess for synthesis of dibenzo-[B,F][2][3]-thiazepine-11-(10H)-one. Available from: [Link]
- Google Patents. (1990). Process for the preparation of 2-arylthiobenzoic acids. US4902826A.
-
Google Patents. (2004). METHOD OF PREPARING 10H-DIBENZO[b,f][2][3]THIAZEPIN-11-ONE. WO2004047722A2. Available from:
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Catarina, M. M., et al. (2015). Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives. Molecules, 20(8), 13837–13854. Available from: [Link]
-
PubChemLite. Dibenzo(b,f)thiepin-10(11h)-one, 6-(2-(1-piperidinyl)ethoxy)-, hydrochloride, hydrate (2:2:1). Available from: [Link]
-
Organic Syntheses. Thiobenzoic Acid. Available from: [Link]
-
PubChem. Dibenzo(b,f)(1,4)thiazepine-11(10H)-thione. Available from: [Link]
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S3.amazonaws.com. Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. Available from: [Link]
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Beilstein Archives. Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Available from: [Link]
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PubChemLite. 2-chlorodibenzo[b,f][2][3]thiazepin-11(10h)-one. Available from: [Link]
-
PubChem. 2-chlorodibenz[b,f][2][3]oxazepin-11(10H)-one. Available from: [Link]
-
National Center for Biotechnology Information. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available from: [Link]
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ResearchGate. Intermolecular Friedel–Crafts Acylation/Cyclization Reaction of 2‐Methoxybenzoyl Chlorides with 1‐Haloalkynes for the Synthesis of 3‐Halo(thio)Chromenones. Available from: [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]
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The Specificity of 2-Chlorodibenzo[b,f]thiepine: A Comparative Guide for Drug Development Professionals
In the landscape of neuropharmacology, the dibenzo[b,f]thiepine scaffold has given rise to a number of psychoactive compounds. Among these, 2-Chlorodibenzo[b,f]thiepine stands out as the core structure of the atypical antipsychotic, Zotepine. Understanding the specificity of this molecule is paramount for researchers aiming to develop novel therapeutics with improved efficacy and reduced side-effect profiles. This guide provides an in-depth assessment of the binding specificity of 2-Chlorodibenzo[b,f]thiepine (as Zotepine) and compares its performance against other established atypical antipsychotics, namely Clozapine and Olanzapine.
Introduction: The Critical Role of Specificity in Antipsychotic Drug Design
The therapeutic efficacy of atypical antipsychotics is largely attributed to their multi-receptorial binding profiles, particularly their interactions with dopamine and serotonin receptors. However, this broad activity spectrum is a double-edged sword, often leading to a range of off-target effects. Consequently, a detailed understanding of a compound's receptor specificity is not merely an academic exercise but a critical component of modern drug development, guiding lead optimization and predicting clinical outcomes. This guide will dissect the specificity of 2-Chlorodibenzo[b,f]thiepine, providing a comparative analysis to inform future research and development in this chemical space.
Mechanism of Action: A Multi-Receptor Engagement Strategy
The primary mechanism of action for Zotepine, and by extension the 2-Chlorodibenzo[b,f]thiepine scaffold, involves the antagonism of multiple neurotransmitter receptors in the central nervous system.[1][2] Its antipsychotic effects are believed to be mediated through a combination of dopamine D2 and serotonin 5-HT2A receptor blockade.[1][2][3] This dual antagonism is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both the positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to first-generation antipsychotics.[4]
The following diagram illustrates the generalized signaling pathways of dopamine and serotonin receptors, which are the primary targets of 2-Chlorodibenzo[b,f]thiepine and its comparators.
Figure 1: Simplified signaling pathways of Dopamine D2 and Serotonin 5-HT2A receptors and the antagonistic action of Zotepine.
Comparative Analysis of Receptor Binding Affinity
To objectively assess the specificity of 2-Chlorodibenzo[b,f]thiepine (as Zotepine), a head-to-head comparison of its receptor binding affinities with Clozapine and Olanzapine is essential. The following table summarizes the equilibrium dissociation constants (Kd) in nanomolar (nM) for these compounds at various human brain receptors, as determined by radioligand binding assays.[5][6] Lower Kd values indicate higher binding affinity.
| Receptor | Zotepine (Kd, nM) | Clozapine (Kd, nM) | Olanzapine (Kd, nM) |
| Dopamine D2 | 8 | 9 | 1.4 |
| Serotonin 5-HT1A | 280 | 36 | 19 |
| Serotonin 5-HT1D | 80 | >10,000 | >10,000 |
| Serotonin 5-HT2A | 2.6 | 15 | 3.1 |
| Serotonin 5-HT2C | 3.2 | 5.2 | 4.6 |
| Histamine H1 | 3.3 | 4 | 0.087 |
| α1-Adrenergic | 7.3 | 8 | 61 |
| α2-Adrenergic | 180 | 260 | >10,000 |
| Muscarinic M1 | 330 | 9 | 2.4 |
Data sourced from Richelson E, Souder T. Life Sci. 2000;68(1):29-39.[5]
Interpretation of Binding Data:
-
Dopamine D2 Receptor: All three compounds exhibit high affinity for the D2 receptor, consistent with their role as antipsychotics. Olanzapine shows the highest affinity in this comparison.
-
Serotonin 5-HT2A Receptor: Zotepine and Olanzapine demonstrate very high and comparable affinities for the 5-HT2A receptor, which is significantly higher than that of Clozapine. The high 5-HT2A to D2 binding ratio is a key characteristic of atypicality.
-
Histamine H1 Receptor: Olanzapine displays exceptionally high affinity for the H1 receptor, suggesting a strong potential for sedative side effects. Zotepine and Clozapine also have high affinity, but to a lesser extent than Olanzapine.
-
Muscarinic M1 Receptor: Clozapine and Olanzapine show high affinity for the M1 receptor, which can lead to anticholinergic side effects. Zotepine's affinity for this receptor is considerably lower, suggesting a more favorable profile in this regard.
-
Adrenergic Receptors: Zotepine and Clozapine have a higher affinity for α1-adrenergic receptors compared to Olanzapine, which may contribute to orthostatic hypotension.
Experimental Protocols for Specificity Assessment
To ensure the trustworthiness and reproducibility of specificity data, standardized and well-validated experimental protocols are crucial. Below are step-by-step methodologies for key assays used to characterize the binding and functional activity of compounds like 2-Chlorodibenzo[b,f]thiepine.
Radioligand Receptor Binding Assay
This assay is the gold standard for determining the binding affinity of a compound to a specific receptor.[7][8]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.
Experimental Workflow:
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target receptor in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the test compound (e.g., Zotepine).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Assay for GPCRs
This assay measures the functional consequence of a compound binding to a G-protein coupled receptor (GPCR) that signals through the cyclic adenosine monophosphate (cAMP) pathway.
Objective: To determine if a compound acts as an agonist, antagonist, or inverse agonist at a specific GPCR by measuring changes in intracellular cAMP levels.
Experimental Workflow:
Sources
- 1. What is the mechanism of Zotepine? [synapse.patsnap.com]
- 2. What is Zotepine used for? [synapse.patsnap.com]
- 3. Effects of zotepine on extracellular levels of monoamine, GABA and glutamate in rat prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Binding of antipsychotic drugs to human brain receptors focus on newer generation compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chlorodibenzo[b,f]thiepine
This guide provides essential safety and logistical information for the proper disposal of 2-Chlorodibenzo[b,f]thiepine, a chlorinated aromatic compound. The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Hazard Profile and Core Safety Principles
Due to the absence of a specific Safety Data Sheet (SDS) for 2-Chlorodibenzo[b,f]thiepine, its hazard profile has been inferred from structurally analogous compounds, namely 2-Chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one and 11-Chlorodibenzo(b,f)(1,4)thiazepine. These analogues are classified with the following hazards:
-
Acute Toxicity, Oral: Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
Given these properties, 2-Chlorodibenzo[b,f]thiepine must be handled as a hazardous substance. The foundational principle for its disposal is that as a chlorinated organic compound, it must be treated as hazardous waste.[1][4] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste. [2][5]
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure. The following must be worn when handling 2-Chlorodibenzo[b,f]thiepine in any form (solid, solution, or as waste):
| PPE Category | Specification |
| Hand Protection | Chemically resistant gloves are mandatory. Given the aromatic and chlorinated nature of the compound, materials such as butyl rubber or Viton® are recommended for prolonged contact. Nitrile gloves may be suitable for incidental contact but should be changed immediately upon contamination.[1] |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a full-face shield should be worn in conjunction with goggles.[1][6][7] |
| Body Protection | A standard laboratory coat, fully buttoned, is required. For operations with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn.[1] |
| Respiratory Protection | All handling of 2-Chlorodibenzo[b,f]thiepine should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] |
Experimental Workflows & Disposal Protocols
Spill Management and Decontamination
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Protocol for Minor Spills (Solid or Liquid):
-
Alert Personnel: Immediately notify all personnel in the vicinity of the spill.
-
Evacuate and Ventilate: If the substance is volatile or a fine powder, evacuate the immediate area. Ensure the chemical fume hood is operational to ventilate the space.[8][9]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE as specified in Section 2.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8][10] Do not use combustible materials like paper towels to absorb flammable solvent spills.[10]
-
Absorb and Collect:
-
Decontaminate the Area:
-
Label and Dispose: Securely close and label the hazardous waste container with its contents and the words "Hazardous Waste."[11]
Waste Segregation and Collection
Proper segregation of waste streams is essential for safe and compliant disposal.
Waste Segregation Workflow:
Caption: Waste Segregation at the Point of Generation.
Protocol for Waste Collection:
-
Use Designated Containers: All waste containing 2-Chlorodibenzo[b,f]thiepine must be collected in containers specifically designated for "Halogenated Organic Waste."[11][12]
-
Separate Waste Types:
-
Solid Waste: Place pure compound, reaction byproducts, and contaminated solids (e.g., silica gel) into a clearly labeled, sealable container for solid halogenated waste.
-
Liquid Waste: Collect all solutions containing the compound in a compatible, sealed container for liquid halogenated waste. Do not mix with non-halogenated solvent waste.[11]
-
Contaminated Labware: Disposable items such as gloves, weighing paper, and absorbent pads must be placed in the solid halogenated waste container.[5] Non-disposable glassware must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as liquid halogenated waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Chlorodibenzo[b,f]thiepine," and any other components of the mixture.[5] Keep containers closed except when adding waste.[11]
Final Disposal Procedure
The final disposal of 2-Chlorodibenzo[b,f]thiepine waste must be handled by a licensed hazardous waste management company.
Disposal Workflow Diagram:
Caption: Final Disposal Pathway for 2-Chlorodibenzo[b,f]thiepine Waste.
Step-by-Step Final Disposal:
-
Storage: Store sealed and labeled hazardous waste containers in a designated and properly ventilated Satellite Accumulation Area within the laboratory, away from incompatible materials.[1]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Transportation and Disposal: The waste will be collected by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF).[2] The ultimate responsibility for the waste from "cradle to grave" lies with the generating institution.[4] The most common disposal method for chlorinated organic compounds is high-temperature incineration.
By following these procedures, researchers can ensure the safe handling and compliant disposal of 2-Chlorodibenzo[b,f]thiepine, protecting themselves, their colleagues, and the environment.
References
-
[2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one | C13H8ClNO2 | CID 13000266. PubChem, National Center for Biotechnology Information.]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. 11-Chlorodibenzo(b,f)(1,4)thiazepine | C13H8ClNS | CID 10586481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 5. web.mit.edu [web.mit.edu]
- 6. gonowsafety.com [gonowsafety.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. acs.org [acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. ethz.ch [ethz.ch]
Personal protective equipment for handling 2-Chlorodibenzo[b,f]thiepine
As a Senior Application Scientist, I approach the handling of 2-Chlorodibenzo[b,f]thiepine (CAS: 19905-07-8) not merely as a procedural checklist, but as a comprehensive system of chemical risk management. This compound is a critical tricyclic intermediate widely utilized in the synthesis of neuroactive pharmaceuticals, such as the antipsychotic zotepine[1].
To handle this chemical safely, one must understand the causality behind its hazard profile. The dibenzothiepine core is highly lipophilic, enabling rapid penetration through the stratum corneum and mucous membranes. Because it is a precursor to CNS-active agents, accidental systemic exposure carries the risk of unintended pharmacological effects. Furthermore, the molecule contains both a halogen (chlorine) and an organosulfur (thiepine) moiety. This dual functionality means that improper handling or disposal can lead to severe environmental and toxicological consequences, including the release of corrosive hydrogen chloride (HCl) and toxic sulfur oxides (SOx) upon decomposition[2]. Additionally, repeated exposure to organosulfur compounds carries a known risk of severe allergic sensitization[3].
Below is the self-validating operational, safety, and disposal guide for handling 2-Chlorodibenzo[b,f]thiepine.
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling halogenated lipophilic organics[4]. The following table outlines the required protective gear, incorporating quantitative performance metrics to guide your safety choices.
| PPE Category | Material Specification | Breakthrough Time (Est.) | Causal Justification (Why?) |
| Hand Protection (Primary) | Viton® or Butyl Rubber (0.3mm+) | > 480 minutes | Halogenated aromatic compounds rapidly permeate standard thin nitrile. Viton offers superior resistance to chlorinated lipophilic organics. |
| Hand Protection (Secondary) | Double-gloved Nitrile (0.1mm) | < 10 minutes | Acceptable only for short-term weighing tasks; must be discarded immediately upon any suspected contact. |
| Eye/Face | ANSI Z87.1 Safety Goggles | N/A | Prevents corneal exposure to irritating dusts. The lipophilic nature allows rapid absorption through mucous membranes. |
| Respiratory | N95 / P100 Particulate Filter | 95% - 99.9% filtration | The compound is a dry powder. Aerosolized particulates pose an inhalation and respiratory sensitization hazard. |
Operational Workflow & Engineering Controls
Standard Operating Procedure for Weighing 2-Chlorodibenzo[b,f]thiepine.
Step-by-Step Methodology for Weighing and Transfer:
-
Fume Hood Verification : Ensure the chemical fume hood has a certified face velocity of at least 100 feet per minute (fpm). The sash must be positioned at the correct operational height to prevent the escape of aerosolized particulates[4].
-
Static Mitigation : 2-Chlorodibenzo[b,f]thiepine is handled as a dry solid. To prevent the powder from aerosolizing via electrostatic repulsion, use an anti-static gun (e.g., Zerostat) on your weighing boat and utilize grounded, stainless-steel spatulas.
-
Weighing : Perform all mass measurements strictly within the fume hood. Avoid rapid movements that could create turbulent air currents.
-
Sealed Transfer : Once the desired mass is obtained, transfer the compound into your reaction vessel and seal it with a PTFE-lined septum cap before removing the vessel from the hood.
-
Decontamination : Wipe down the balance and surrounding surfaces with a compatible organic solvent (such as isopropanol), followed by a surfactant wash to lift any remaining lipophilic residues.
Spill Response & Decontamination
Decision matrix for 2-Chlorodibenzo[b,f]thiepine spill containment.
Step-by-Step Spill Decontamination Protocol:
-
Assessment & Evacuation : Immediately assess the spill size. For spills exceeding 50g, evacuate the immediate area, secure the lab doors, and contact Environmental Health and Safety (EHS).
-
Avoid Dry Sweeping : Never dry-sweep the powder. Dry sweeping aerosolizes the chlorinated particulates, drastically increasing inhalation and ocular exposure risks.
-
Wet-Wipe Containment : Dampen absorbent laboratory pads with a suitable solvent (e.g., ethanol or isopropanol) to solubilize and capture the solid material safely without generating dust.
-
Surfactant Wash : Wash the contaminated surface with a strong laboratory detergent and water. The lipophilic nature of the dibenzothiepine ring requires surfactants for complete removal from benchtop pores.
-
Waste Segregation : Place all contaminated wipes and PPE into a clearly labeled, sealable hazardous waste container designated for halogenated organics.
Waste Management & Disposal Plan
Waste segregation and disposal pathway for chlorinated thiepines.
Step-by-Step Disposal Logic: The disposal of 2-Chlorodibenzo[b,f]thiepine must account for both its halogenated and organosulfur nature. It cannot be poured down the drain or burned in open air[2].
-
Strict Segregation : Segregate this waste from non-halogenated solvents and strong oxidizing agents. Mixing organosulfur compounds with strong oxidizers (like nitric acid or peroxides) can trigger uncontrolled, exothermic oxidation reactions[5].
-
Accurate Labeling : Label the waste container explicitly as "Halogenated Organosulfur Waste - Toxic."
-
High-Temperature Incineration : The material must be sent to a licensed facility for specialized high-temperature incineration (>1000°C). Burning chlorinated aromatic compounds at lower temperatures risks the formation of highly toxic polychlorinated dibenzodioxins (PCDDs). Additionally, the facility must be equipped with flue-gas desulfurization scrubbers to capture the sulfur dioxide (SO2) generated from the thiepine ring[2].
References
- 2-Chlorodibenzo[b,f]thiepine-10,11-dione | High-Quality Research. Benchchem.
- Application Note: The Role of Dichlorinated Isoquinolines in Medicinal Chemistry. Benchchem.
- Proper disposal of chemicals - Sciencemadness Wiki. Sciencemadness.
- Chemical Safety Manual for Small Businesses. American Chemical Society (ACS).
- Working with Hazardous Chemicals - Organic Syntheses. Organic Syntheses.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
